Product packaging for Phenformin(Cat. No.:CAS No. 114-86-3)

Phenformin

货号: B089758
CAS 编号: 114-86-3
分子量: 205.26 g/mol
InChI 键: ICFJFFQQTFMIBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Phenformin is a member of the class of biguanides that is biguanide in which one of the terminal nitrogen atoms is substituted by a 2-phenylethyl group. It was used as an anti-diabetic drug but was later withdrawn from the market due to potential risk of lactic acidosis. It has a role as an antineoplastic agent, a geroprotector and a hypoglycemic agent. It is functionally related to a biguanide.
A biguanide hypoglycemic agent with actions and uses similar to those of metformin. Although it is generally considered to be associated with an unacceptably high incidence of lactic acidosis, often fatal, it is still available in some countries. (From Martindale, The Extra Pharmacopoeia, 30th ed, p290)
This compound is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. This compound is not used clinically due to the high risk of lactic acidosis that is associated with its use.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for diabetes mellitus and has 1 investigational indication.
A biguanide hypoglycemic agent with actions and uses similar to those of METFORMIN. Although it is generally considered to be associated with an unacceptably high incidence of lactic acidosis, often fatal, it is still available in some countries. (From Martindale, The Extra Pharmacopoeia, 30th ed, p290)
See also: Metformin (related);  Buformin (related);  this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5 B089758 Phenformin CAS No. 114-86-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJFFQQTFMIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023449
Record name Phenformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114-86-3
Record name Phenformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenformin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 178 °C
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Rise and Fall of a Potent Biguanide: A Technical History of Phenformin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Phenformin (Phenylethylbiguanide), a prominent member of the biguanide class of oral antihyperglycemic agents, holds a significant place in the history of diabetes pharmacotherapy. Developed in 1957, it demonstrated potent glucose-lowering effects and was widely prescribed for type 2 diabetes. Its mechanism, primarily centered on the inhibition of mitochondrial respiratory chain Complex I, offered a novel approach to managing hyperglycemia. However, its clinical use was curtailed in the late 1970s due to an unacceptably high risk of lactic acidosis, a rare but often fatal side effect. Despite its withdrawal, this compound's potent biological activity has led to a resurgence of interest in its potential as an anticancer agent, leveraging the very mitochondrial inhibition that defined its therapeutic and toxicological profile. This guide provides a detailed technical overview of the history, discovery, mechanism of action, and the experimental basis for the evaluation of this compound.

Discovery and Development: A Historical Timeline

The story of this compound is rooted in the ethnobotanical use of Galega officinalis (Goat's Rue), a plant known for centuries in traditional European medicine to alleviate symptoms consistent with diabetes.[1] The active ingredient, guanidine, was found to have glucose-lowering properties, which spurred the synthesis of less toxic biguanide derivatives.

This compound was developed in 1957 by the research team of Ungar, Freedman, and Seymour Shapiro at the U.S. Vitamin Corporation.[2] Following promising preclinical studies, clinical trials commenced in 1958, confirming its efficacy in lowering blood glucose in patients with maturity-onset diabetes.[2][3] Marketed as DBI by Ciba-Geigy, it gained preference over the less potent metformin due to its greater glucose-lowering efficacy.[2][3]

However, by the mid-1970s, reports of a strong association with lactic acidosis began to accumulate. This led to a re-evaluation of its risk-benefit profile. In October 1976, a U.S. Food and Drug Administration (FDA) advisory committee recommended its removal from the market.[2] this compound was officially withdrawn in the United States on November 15, 1978, and in most other countries around the same time.[2]

G cluster_0 Early Research & Discovery cluster_1 Clinical Use & Decline cluster_2 Modern Resurgence 1700s 1700s: Traditional use of Galega officinalis 1918 1918: Guanidine identified as active hypoglycemic agent 1700s->1918 1957 1957: this compound developed by Ungar, Freedman, & Shapiro (U.S. Vitamin Corp) 1918->1957 1958 1958: Clinical trials begin, confirming efficacy 1957->1958 1971 1971: First proposal of biguanides for cancer therapy 1960s 1960s-70s: Widespread use as oral antidiabetic (DBI) 1958->1960s 1976 1976: FDA committee recommends withdrawal 1960s->1976 1978 1978: this compound withdrawn from U.S. market 1976->1978 2000s 2000s-Present: Re-investigation as a potent anti-cancer agent in preclinical and clinical studies 1971->2000s G This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ATP ATP Production ↓ Mito->ATP AMP_ATP AMP:ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluco Hepatic Gluconeogenesis ↓ AMPK->Gluco Inhibits mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Proliferation Cell Proliferation & Protein Synthesis ↓ mTOR->Proliferation G A Induce Diabetes in Animal Model (e.g., Alloxan in Rabbits) B Confirm Hyperglycemia (Urine Glucose Testing) A->B C Administer this compound (Oral) to Test Group B->C D Administer Vehicle to Control Group B->D E Collect Urine Samples (Timed Intervals) C->E D->E F Measure Urine Glucose (e.g., Clinitest Color Chart) E->F G Compare Colorimetric Results: Test vs. Control Group F->G

References

Phenformin's Inhibition of Mitochondrial Complex I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms and cellular consequences of mitochondrial complex I inhibition by phenformin. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Executive Summary

This compound, a biguanide drug, exerts significant cellular effects primarily through the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular bioenergetics, leading to decreased ATP synthesis, a shift towards glycolysis, and the activation of key energy-sensing pathways like the AMP-activated protein kinase (AMPK) cascade. These effects are foundational to this compound's historical use as an anti-diabetic agent and its current investigation as a potential anti-cancer therapeutic. Understanding the precise nature of this interaction is paramount for leveraging its therapeutic potential and mitigating associated risks, such as lactic acidosis.

Mechanism of Action

This compound's primary molecular target is mitochondrial respiratory complex I.[1][2][3][4] Its inhibitory action is more potent than the related biguanide, metformin, a characteristic attributed to its greater lipophilicity, which facilitates its accumulation within the mitochondrial matrix.[5][6]

2.1 Binding Site and State Selectivity

Recent cryo-electron microscopy studies have revealed that biguanides bind within the quinone-binding channel of complex I, an amphipathic region.[7][8][9] A key feature of this inhibition is its selectivity for the "deactivated" or "deactive" conformational state of the enzyme.[5][7][10] This deactive state is promoted by the absence of substrates and is characterized by a disordered quinone-binding site.[7][9] this compound's preferential binding to this state stabilizes the enzyme in an inactive conformation, preventing catalysis. This is distinct from classic competitive inhibitors like rotenone, which compete for the active, substrate-ready state.[7][10]

2.2 Downstream Metabolic Consequences

The inhibition of complex I by this compound initiates a cascade of metabolic events:

  • Reduced Electron Flow and Oxygen Consumption: By blocking the transfer of electrons from NADH to ubiquinone, this compound directly curtails the activity of the electron transport chain, leading to a significant and dose-dependent decrease in mitochondrial oxygen consumption.[1][3]

  • Decreased ATP Synthesis: The reduced proton pumping resulting from complex I inhibition diminishes the mitochondrial membrane potential, thereby impairing the primary driver for ATP synthesis by ATP synthase.[11]

  • Increased AMP:ATP Ratio: The fall in ATP production leads to a corresponding rise in the cellular AMP:ATP ratio.[1][11] This shift is a critical signal of cellular energy stress.

  • AMPK Activation: The increased AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][11] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways (like glycolysis) and inhibiting anabolic processes (like protein synthesis through mTOR inhibition).[11][12]

  • Shift to Glycolysis: To compensate for the deficit in mitochondrial ATP production, cells upregulate glycolysis, leading to increased lactate production.[1][13] This metabolic reprogramming is a hallmark of this compound's action and a contributing factor to the risk of lactic acidosis.[2][13]

Quantitative Data on this compound Inhibition

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's potency and effects.

Table 1: Inhibitory Potency of this compound on Mitochondrial Complex I

Cell Line / TissueIC50 Value (Complex I Activity)Notes
Platelets (Human)~60 µMThis compound was approximately 20-fold more potent than metformin (IC50 ~1.2 mM).[13]
Peripheral Blood Mononuclear Cells (Human)Not specified, but effectiveMetformin IC50 was 0.45 mM, with this compound noted as significantly more potent.[13]
Rat Heart Mitochondria~200 µM (in vivo estimate)Estimated mitochondrial matrix concentration sufficient to induce a 35-40% decrease in de-active complex I activity.[10]
Bovine Heart Mitochondria>10x lower than this compoundA more hydrophobic derivative (IM1092) was used for structural studies, showing significantly lower IC50 than this compound.[7]

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

Cell Line / ModelThis compound ConcentrationEffect on OCRReference
SH-SY5Y Neuroblastoma0.05 mMSignificant reduction in mitochondrial OCR.[1]
SH-SY5Y Neuroblastoma0.25 mMComplete inhibition of mitochondrial OCR.[1]
HCT 116 p53-/- (Colon Cancer)100-fold < metforminInhibited oxygen consumption at a concentration 100-fold lower than metformin.[3]
Human Platelets25-500 µMDose- and time-dependent respiratory inhibition.[13]
Huh7 (Hepatocellular Carcinoma)1 mmol/LInhibited ATP-coupled mitochondrial oxygen consumption.[14]

Table 3: Effect of this compound on Cellular ATP Production

Cell Line / ModelThis compound ConcentrationEffect on ATP LevelsReference
Liver Cancer CellsNot specifiedImpaired ATP production; combination with Ku-55933 decreased ATP by two to three-fold.[11]
General MechanismNot specifiedInhibition of complex I decreases ATP synthesis and increases the AMP:ATP ratio.[1][11]

Key Experimental Protocols

This section outlines the methodologies for essential experiments used to characterize the inhibition of mitochondrial complex I by this compound.

4.1 Mitochondrial Isolation from Tissues (e.g., Rat Liver)

This protocol provides a general framework for obtaining intact mitochondria.

  • Homogenization: Mince fresh tissue on ice and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.2, 0.1 mM EDTA, 0.1% BSA) using a Dounce or Potter-Elvehjem homogenizer.[15]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[16]

    • Discard the supernatant (cytosolic fraction).

  • Washing: Resuspend the mitochondrial pellet in isolation buffer without BSA and repeat the high-speed centrifugation step to wash the mitochondria.[15]

  • Final Resuspension: Resuspend the final, washed mitochondrial pellet in a minimal volume of the desired assay buffer (e.g., MAS buffer).[17]

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.[16]

4.2 Mitochondrial Complex I Activity Assay

This can be measured via spectrophotometry or high-resolution respirometry.

4.2.1 Spectrophotometric Method (e.g., using a kit)

This method typically measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., AssayGenie BN01128, Elabscience E-BC-K093-M).[18][19] This includes reconstituting NADH, a ubiquinone analog (e.g., decylubiquinone), and a dye.

  • Sample Preparation: Dilute the isolated mitochondria (e.g., 5-10 µg of protein) in the provided assay buffer. Prepare parallel samples to be treated with a specific Complex I inhibitor like rotenone to measure non-specific activity.[18][19]

  • Reaction Initiation: Add the mitochondrial sample to a 96-well plate. To initiate the reaction, add the NADH solution.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm (for NADH oxidation) or 600 nm (for dye reduction) in kinetic mode, taking readings every 30-60 seconds for 3-5 minutes.[18][19]

  • Calculation: The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation, determined by subtracting the rate in the presence of rotenone from the total rate. Results are typically expressed as nmol/min/mg protein.

4.2.2 High-Resolution Respirometry (Seahorse XF Analyzer)

This method measures Complex I-linked respiration in isolated mitochondria.

  • Plate Preparation: Seed isolated mitochondria (e.g., 3 µg) into each well of a Seahorse XFp microplate and centrifuge to adhere them to the bottom.[17]

  • Substrate Addition: Add MAS buffer containing Complex I substrates (e.g., pyruvate and malate) and ADP to initiate state 3 respiration.[17][20]

  • Inhibitor Injection: Use the instrument's injection ports to sequentially add this compound at various concentrations, followed by rotenone (to inhibit Complex I and determine background respiration), and then other inhibitors like antimycin A (Complex III) or azide (Complex IV) for further analysis.[17]

  • Data Analysis: The instrument software calculates the Oxygen Consumption Rate (OCR). Complex I-dependent respiration is determined by subtracting the rotenone-insensitive OCR from the OCR measured with pyruvate/malate.

4.3 Oxygen Consumption Rate (OCR) Measurement in Intact Cells

This protocol uses a Seahorse XF Analyzer to assess mitochondrial function in live cells.

  • Cell Seeding: Plate cells (e.g., 20,000-80,000 cells/well) in a Seahorse XF24/96 cell culture plate and allow them to attach overnight.[21]

  • Media Exchange: One hour before the assay, replace the culture medium with unbuffered DMEM (pH 7.4) and incubate the cells in a non-CO2 incubator.[21]

  • Mitochondrial Stress Test:

    • Load the instrument's sensor cartridge with the compounds to be injected: this compound, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).[21]

    • Measure the basal OCR.

    • Inject this compound and measure the response.

    • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, non-mitochondrial respiration).[22]

  • Data Analysis: OCR is measured in real-time. The effect of this compound is determined by comparing the OCR before and after its injection.

4.4 ATP Production Assay (Luciferase-Based)

This bioluminescent assay quantifies ATP levels.

  • Reagent Preparation: Use a commercial ATP determination kit (e.g., Thermo Fisher Scientific A22066).[23][24] Prepare a reaction buffer containing D-luciferin and luciferase enzyme.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to correlate luminescence with ATP amount.

  • Sample Preparation: Lyse cells or use isolated mitochondria. For mitochondria, add substrates like pyruvate, malate, and ADP to initiate ATP synthesis.[23]

  • Measurement: Add the sample to the luciferase reaction buffer in a luminometer-compatible plate or tube. The ATP-dependent conversion of luciferin to oxyluciferin produces light.

  • Quantification: Measure the luminescent signal using a luminometer. Calculate the ATP concentration in the sample by comparing its luminescence to the standard curve. To measure the rate of production, luminescence can be monitored over time after the addition of ADP.[25]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

phenformin_pathway cluster_mito Mitochondrion This compound This compound complexI Mitochondrial Complex I (Deactive State) This compound->complexI Inhibits etc Electron Transport Chain complexI->etc Blocks o2_consumption O2 Consumption etc->o2_consumption Drives etc->o2_consumption h_pumping Proton Pumping etc->h_pumping Drives etc->h_pumping atp_synthase ATP Synthase h_pumping->atp_synthase Powers atp_production ATP Production atp_synthase->atp_production amp_atp_ratio AMP:ATP Ratio atp_production->amp_atp_ratio Decreases ATP ampk AMPK Activation amp_atp_ratio->ampk Increases AMP glycolysis Glycolysis ampk->glycolysis Stimulates complexI_assay_workflow start Start: Isolate Mitochondria prep_samples Prepare Samples: - Mitochondria (Test) - Mitochondria + Rotenone (Control) start->prep_samples add_reagents Add Assay Buffer & Ubiquinone Analog prep_samples->add_reagents initiate Initiate Reaction (Add NADH) add_reagents->initiate measure Kinetic Measurement (e.g., ΔAbs @ 340nm) initiate->measure calculate Calculate Activity: (Total Rate - Control Rate) measure->calculate end End: Specific Activity (nmol/min/mg) calculate->end logical_relationship This compound This compound complexI Complex I Inhibition This compound->complexI causes energy_crisis Cellular Energy Crisis (↓ ATP, ↑ AMP:ATP) complexI->energy_crisis leads to metabolic_shift Metabolic Reprogramming energy_crisis->metabolic_shift triggers therapeutic Therapeutic Effects (e.g., Anti-Cancer) metabolic_shift->therapeutic can result in toxicity Toxicity (e.g., Lactic Acidosis) metabolic_shift->toxicity can result in

References

Phenformin's Effect on the Tumor Microenvironment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenformin, a biguanide drug historically used for type 2 diabetes, is experiencing a resurgence in interest for its potent anti-cancer activities.[1][2][3] Its superior potency compared to metformin stems from a hydrophobic benzene ring structure, which facilitates easier penetration of cellular membranes.[1][2] Beyond its direct cytotoxic effects on cancer cells, this compound profoundly remodels the tumor microenvironment (TME), a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that dictates tumor progression and therapeutic response. This document provides a detailed technical overview of this compound's mechanisms of action within the TME, focusing on its impact on immune suppression, angiogenesis, hypoxia, and inflammatory cytokine profiles. It synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for oncology researchers and drug developers.

Core Mechanism of Action: Mitochondrial Respiration and Energy Stress

This compound's primary mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain.[1][2][4] This action disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and an increased AMP:ATP ratio. The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][2][5] Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a critical signaling node for cell growth, proliferation, and protein synthesis.[1][2][6][7] This fundamental mechanism underpins many of this compound's downstream effects on both cancer cells and the TME.[1][2]

This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ATP ATP Production Mito->ATP Drives AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Decreases AMPK AMPK AMP_ATP->AMPK Increases & Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Effects Inhibition of: - Protein Synthesis - Angiogenesis - Cell Proliferation mTOR->Effects

Caption: Core signaling pathway of this compound's anti-cancer action.

Modulation of the Immune Microenvironment

A critical component of this compound's anti-tumor activity is its ability to alleviate the immunosuppressive nature of the TME. Its primary target in this context is the myeloid-derived suppressor cell (MDSC) population.

Targeting Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses, thereby facilitating tumor immune escape.[8] Both preclinical and clinical studies have demonstrated that this compound effectively reduces the accumulation of MDSCs, particularly the granulocytic subset (G-MDSCs), in tumors and peripheral lymphoid organs like the spleen.[1][9] This effect enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[9][10] The mechanism involves the induction of reactive oxygen species (ROS) within MDSCs, leading to their selective inhibition.[9][10]

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces in MDSCs AntiPD1 Anti-PD-1 Therapy This compound->AntiPD1 Synergizes with MDSC Granulocytic MDSCs (G-MDSCs) Suppression Immune Suppression MDSC->Suppression Mediates ROS->MDSC Selectively Inhibits CD8 CD8+ T-Cell Infiltration & Activity Suppression->CD8 Inhibits Tumor Tumor Growth CD8->Tumor Inhibits AntiPD1->CD8 Enhances

Caption: this compound's modulation of the immune microenvironment.
Quantitative Data on Immune Modulation

ParameterFindingCancer ModelReference
MDSC Accumulation Selectively reduces accumulation of G-MDSCs in spleen and tumors.Murine Melanoma[1][9][10]
Immune Cell Infiltration Combination with anti-PD-1 cooperatively induces CD8+ T-cell infiltration.BRAF V600E/PTEN-null Melanoma[9][10]
Clinical Observation A reduction in tumor-infiltrating MDSCs was observed in patients.Melanoma (Phase I Trial)[1][2][11]
Experimental Protocol: Flow Cytometry for MDSC Analysis

Objective: To quantify the population of MDSCs in tumor tissue or spleen following this compound treatment.

  • Tissue Preparation:

    • Excise tumors or spleens from control and this compound-treated mice.

    • Mechanically dissociate the tissue and pass through a 70 µm cell strainer to create a single-cell suspension.

    • For tumors, perform enzymatic digestion (e.g., with collagenase and DNase) to liberate cells from the extracellular matrix.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash cells with PBS and count using a hemocytometer or automated cell counter.

  • Antibody Staining:

    • Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine MDSCs includes:

      • Anti-CD11b (a pan-myeloid marker)

      • Anti-Gr-1 (Ly-6G/Ly-6C) (a marker for different myeloid subsets)

      • Sub-gating antibodies: Anti-Ly-6G (for G-MDSCs) and Anti-Ly-6C (for monocytic MDSCs, M-MDSCs).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire stained cell samples on a flow cytometer.

    • Gate on live, single cells.

    • Identify the MDSC population, typically defined as CD11b+Gr-1+.

    • Further differentiate G-MDSCs (CD11b+Ly-6G+Ly-6C_low_) from M-MDSCs (CD11b+Ly-6G-Ly-6C_high_).

    • Analyze the percentage and absolute number of each MDSC subset relative to the total live cells or total CD45+ immune cells.

Impact on Angiogenesis and Hypoxia

This compound reshapes the tumor vasculature and metabolic landscape by inhibiting angiogenesis and alleviating hypoxia.

Alleviation of Tumor Hypoxia

By inhibiting mitochondrial complex I, this compound directly reduces the oxygen consumption rate (OCR) of tumor cells.[12] In a dense tumor mass where oxygen supply is limited, this reduction in consumption by cells closer to blood vessels allows oxygen to diffuse further, thereby decreasing the overall hypoxic area.[12][13] This amelioration of hypoxia leads to a reduction in the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcription factor that drives the expression of numerous pro-angiogenic factors.[13]

Inhibition of Angiogenesis

This compound inhibits angiogenesis through multiple mechanisms:

  • HIF-1α Suppression: By reducing hypoxia, this compound downregulates HIF-1α and its target genes, including Vascular Endothelial Growth Factor A (VEGFA), a potent driver of angiogenesis.[2][13]

  • Exosomal miRNA Regulation: this compound alters the content of exosomes secreted by cancer cells. Studies in oral squamous cell carcinoma show it regulates the levels of miR-1246 and miR-205 in exosomes, which in turn suppress VEGFA expression in endothelial cells, thus inhibiting their tube formation.[14]

This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits Exosomes Exosomal miR-1246, miR-205 This compound->Exosomes Regulates OCR Oxygen Consumption Rate (OCR) Mito->OCR Drives Hypoxia Tumor Hypoxia OCR->Hypoxia Reduces O2, Causes HIF1a HIF-1α Hypoxia->HIF1a Stabilizes VEGFA VEGFA & other Angiogenic Factors HIF1a->VEGFA Upregulates Angio Angiogenesis VEGFA->Angio Promotes Exosomes->VEGFA Suppresses

Caption: this compound's mechanisms for inhibiting hypoxia and angiogenesis.
Quantitative Data on Angiogenesis

ParameterFindingCancer ModelReference
Tumor Growth Average tumor size was ~1/3 of control after 4 weeks of treatment.Glioblastoma Stem Cell Xenografts[15]
Microvessel Density (CD31) Significantly decreased CD31 positive cells in treated xenografts.Glioblastoma Stem Cell Xenografts[15]
Apoptosis (Cleaved Caspase-3) Significantly increased cleaved caspase-3 positive cells in treated xenografts.Glioblastoma Stem Cell Xenografts[15]
Experimental Protocol: Immunohistochemistry (IHC) for CD31

Objective: To assess microvessel density in tumor sections as a measure of angiogenesis.

  • Tissue Processing:

    • Harvest tumors and fix in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Antigen Retrieval and Staining:

    • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).

    • Incubate sections with a primary antibody against CD31 (PECAM-1) overnight at 4°C.

    • Wash slides with a buffer (e.g., TBS-T).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Quantification:

    • Dehydrate, clear, and mount the slides with a permanent mounting medium.

    • Capture images of stained sections using a bright-field microscope.

    • Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields ("hotspots") per tumor section. Data is typically expressed as the average number of vessels per mm².

Regulation of the Inflammatory Cytokine Profile

Chronic inflammation is a hallmark of cancer that promotes tumor initiation and progression. This compound exhibits anti-inflammatory properties by modulating the production of key cytokines within the TME.

In keratinocytes, this compound has been shown to significantly suppress the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and IL-8.[16][17] This effect is not mediated by direct inhibition of the canonical NF-κB or MAPK pathways. Instead, this compound acts through the AMPK/mTOR signaling axis to downregulate the expression of the transcription factor c-Myc.[16][17] As c-Myc can drive the expression of pro-inflammatory cytokines, its suppression by this compound is a key mechanism for reducing inflammation in the TME.[16]

This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits cMyc c-Myc Expression mTOR->cMyc Promotes Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) cMyc->Cytokines Induces Inflammation TME Inflammation Cytokines->Inflammation Drives

References

Phenformin's Role in Suppressing Cancer Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenformin, a biguanide analog of metformin, has garnered significant attention for its potent anti-neoplastic activities. This technical guide provides an in-depth examination of the mechanisms through which this compound suppresses cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. This compound exerts its effects through a multi-pronged approach, primarily by inhibiting mitochondrial complex I, which leads to profound metabolic stress and activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] This action subsequently inhibits the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth and proliferation.[1][2] Furthermore, this compound modulates the expression of non-coding RNAs and key stemness markers, such as SOX2 and ALDH, to impede CSC self-renewal.[1][2][3] It also inhibits the epithelial-mesenchymal transition (EMT), a critical process for CSC plasticity and invasion.[4] This document collates quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of this compound Against Cancer Stem Cells

This compound's efficacy against CSCs stems from its ability to target multiple vulnerabilities simultaneously, ranging from metabolic dependencies to the signaling pathways that govern stemness.

Inhibition of Mitochondrial Complex I and Metabolic Reprogramming

The primary and most well-established mechanism of this compound is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][5] This action has profound consequences for the highly energetic CSCs:

  • ATP Depletion: Inhibition of oxidative phosphorylation (OXPHOS) leads to a significant drop in cellular ATP production.[6][7]

  • Increased AMP/ATP Ratio: The decrease in ATP and a corresponding increase in AMP levels activate the cellular energy sensor, AMP-activated protein kinase (AMPK).[6]

  • Induction of Oxidative Stress: The disruption of the electron transport chain results in the overproduction of reactive oxygen species (ROS), inducing oxidative stress and DNA damage that can trigger apoptosis.[1][2]

CSCs often exhibit metabolic flexibility, but this compound's potent inhibition of OXPHOS forces a reliance on glycolysis, creating a metabolic vulnerability that can be exploited.[5][6]

Modulation of Key Signaling Pathways

As a central metabolic regulator, the activation of AMPK by this compound triggers a cascade of anti-cancer effects. One of the most critical is the suppression of the mTOR signaling pathway, which is frequently overactivated in cancers.[1] AMPK can directly phosphorylate and inhibit components of the mTORC1 complex, leading to:

  • Reduced protein synthesis.[1][2]

  • Inhibition of cell growth and proliferation.[2]

  • Induction of autophagy.[6]

While this is the classic pathway, this compound has also been shown to inhibit mTOR signaling through AMPK-independent mechanisms, such as by inhibiting Rag GTPase.[1][2]

G cluster_0 Mitochondrion Complex I Complex I AMPK AMPK Complex I->AMPK Activates (via ↑AMP/ATP) This compound This compound This compound->Complex I Inhibits mTOR mTOR AMPK->mTOR Inhibits Proliferation Proliferation mTOR->Proliferation Promotes G This compound This compound let7 let-7 This compound->let7 Upregulates miR124 miR-124 This compound->miR124 Upregulates HMGA2 HMGA2 let7->HMGA2 Inhibits SelfRenewal CSC Self-Renewal miR124->SelfRenewal Inhibits HMGA2->SelfRenewal Promotes G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Single Cell Suspension B ALDH Staining (FACS) A->B Identify CSCs C Spheroid Assay A->C Assess Self-Renewal D Seahorse XF Assay A->D Measure OCR E Sort ALDH+ CSCs B->E F Orthotopic Injection (Mouse Model) E->F G This compound Treatment F->G H Monitor Tumor Growth & Survival G->H

References

Phenformin in Preclinical Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenformin, a biguanide once used for type 2 diabetes, is experiencing a resurgence in oncology research due to its potent anti-neoplastic properties, which often surpass those of its analogue, metformin.[1][2][3] Preclinical evidence reveals its ability to disrupt tumor metabolism, induce cellular stress, activate critical signaling pathways, and modulate the tumor microenvironment.[4][5] This document provides an in-depth technical overview of the preclinical research on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms to support ongoing and future investigations in cancer therapy.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily originating from its function as a potent inhibitor of the mitochondrial respiratory chain.[6][7]

Inhibition of Mitochondrial Complex I

The foundational mechanism of this compound's action is the inhibition of Complex I in the mitochondrial electron transport chain.[4][7][8] This disruption leads to several downstream consequences:

  • Decreased ATP Production: By impairing oxidative phosphorylation (OXPHOS), this compound depletes the cellular energy currency, ATP, creating a state of severe energetic stress.[1][9]

  • Altered Redox State: Inhibition of Complex I disrupts the NAD+/NADH ratio, affecting redox homeostasis.[4][8]

  • Increased Reactive Oxygen Species (ROS): The blockade of the electron transport chain results in the overproduction of ROS, which induces oxidative stress and can lead to DNA damage and apoptosis.[4][6][8]

The LKB1/AMPK/mTOR Signaling Axis

The energy depletion caused by mitochondrial inhibition is a primary activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular metabolism.[4][10][11]

  • AMPK Activation: A high AMP:ATP ratio, resulting from Complex I inhibition, leads to the phosphorylation and activation of AMPK.[11][12][13]

  • mTOR Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[4][8][11] This is a critical anti-cancer mechanism, as mTOR is a key promoter of cell growth and proliferation.

  • Downstream Effects: The inhibition of mTOR leads to a shutdown of protein synthesis, cell cycle arrest, and induction of autophagy.[1][4][8]

Some studies suggest this compound can also inhibit the mTOR pathway through AMPK-independent mechanisms, such as by inhibiting Rag GTPase.[5][8]

phenformin_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_effects Cellular Effects phen This compound comp1 Mitochondrial Complex I phen->comp1 Inhibits atp ATP Synthesis comp1->atp Inhibits ros ROS Production comp1->ros Increases ampk AMPK (Activation) atp->ampk Activates (via high AMP:ATP) apoptosis Apoptosis ros->apoptosis Induces mTOR mTOR (Inhibition) ampk->mTOR Inhibits prolif Protein Synthesis & Proliferation mTOR->prolif Inhibits cycle Cell Cycle mTOR->cycle Arrests (G1) mTOR->apoptosis Induces

Caption: Core signaling pathway of this compound in cancer cells.

Induction of Cellular Stress

Beyond energy depletion, this compound induces other forms of cellular stress that contribute to its anti-tumor activity.

  • Oxidative Stress: As mentioned, this compound treatment leads to a significant increase in ROS, creating an oxidative environment that can damage cellular components and trigger apoptosis.[4][8][14]

  • Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can activate the unfolded protein response (UPR) and, when prolonged, initiate apoptosis and autophagy.[4][8]

Quantitative In Vitro Efficacy Data

This compound has demonstrated superior potency compared to metformin across a wide range of cancer cell lines.[1][2][15]

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) after 72 hours of treatment highlights this compound's potent dose-dependent effect on cell viability.

Cell LineReceptor StatusIC50 (mM)Reference
ZR-75-1 ERα-positive0.665 ± 0.007[11][16]
MCF7 ERα-positive1.184 ± 0.045[11][16]
SUM1315 ERα-negative1.885 ± 0.015[11][16]
MDA-MB-231 ERα-negative (Triple Negative)2.347 ± 0.010[11][16]

Data presented as mean ± standard error.

Table 2: this compound-Induced Apoptosis and Invasion Inhibition

This compound effectively induces programmed cell death and inhibits the invasive potential of cancer cells.

Cancer TypeCell Line(s)AssayEndpointResultReference
Breast MCF7Annexin V/PIEarly Apoptosis RateIncrease to 7.56%[11]
Breast ZR-75-1Annexin V/PIEarly Apoptosis RateIncrease to 3.46%[11]
Breast MDA-MB-231Annexin V/PIEarly Apoptosis RateIncrease to 8.09%[11]
Breast SUM1315Annexin V/PIEarly Apoptosis RateIncrease to 4.21%[11]
Ovarian IGROV-1Transwell InvasionInvasion Inhibition17-25%[15]
Ovarian HeyTranswell InvasionInvasion Inhibition20-29%[15]
Ovarian SKOV3Transwell InvasionInvasion Inhibition10-18%[15]
Melanoma A375, SK-MEL-28Annexin V/7-AADEarly ApoptosisStrong, dose-dependent induction[17]

Quantitative In Vivo Efficacy Data

Preclinical animal models confirm this compound's ability to suppress tumor growth and metastasis.

Table 3: In Vivo Tumor Growth Inhibition by this compound
Cancer ModelAnimal ModelTreatment DetailsKey FindingsReference
Serous Ovarian Cancer Orthotopic Mouse ModelNot specifiedTumor weight reduced by 64%; Tumor volume reduced by 68%[15]
Breast Cancer (MDA-MB-231) Intracardiac Injection (Nude Mice)Not specifiedSignificantly decreases metastasis[11][16]
BRAF V600E Melanoma Xenograft & GEM ModelsMonotherapyWeak activity as a single agent[18]
BRAF V600E Melanoma Xenograft & GEM ModelsCombination with PLX4720 (BRAFi)Enhanced efficacy and suppression of resistant cells[18]

Advanced Preclinical Insights

Targeting Cancer Stem Cells (CSCs)

A significant advantage of this compound is its ability to target the cancer stem cell (CSC) population, which is often resistant to conventional therapies and responsible for tumor recurrence.[1][19] this compound has been shown to:

  • Inhibit the self-renewal of glioblastoma and melanoma stem cells.[1][4][9]

  • Downregulate CSC markers such as SOX2 and aldehyde dehydrogenase (ALDH).[4][8][20]

  • Induce cell death in CSCs at higher concentrations than in the bulk tumor population.[1][9]

Modulation of the Tumor Microenvironment (TME)

This compound's effects extend beyond the cancer cell to the surrounding tumor microenvironment (TME). Preclinical studies show that this compound can selectively reduce the accumulation of granulocytic myeloid-derived suppressor cells (G-MDSCs) in tumors and spleens of mouse models.[4][5][8] This reduction in immunosuppressive cells can enhance anti-tumor immunity.

phenformin_tme cluster_combo Combination Therapy phen This compound mdsc Myeloid-Derived Suppressor Cells (MDSCs) phen->mdsc Inhibits Accumulation pd1 Anti-PD-1 Therapy tcell CD8+ T Cells mdsc->tcell Suppresses tumor Tumor Cell tcell->tumor Kills pd1->tcell Enhances Activity

Caption: this compound's impact on the tumor microenvironment.

Combination Therapies

This compound shows significant promise in combination with other anti-cancer agents, where it can enhance efficacy and overcome resistance.[1][3]

  • Targeted Therapy: In BRAF-mutated melanoma, this compound combined with a BRAF inhibitor (PLX4720) resulted in synergistic inhibition of cell viability and delayed the development of resistance.[1][18]

  • Immunotherapy: By reducing MDSCs, this compound enhances the anti-tumor activity of PD-1 blockade, leading to greater infiltration of CD8+ T cells into the tumor.[4][5][8]

  • Metabolic Inhibitors: Combining this compound (an OXPHOS inhibitor) with glycolysis inhibitors like DCA or oxamate can lead to a "metabolic catastrophe" for cancer cells by blocking both major ATP production pathways.[1][6][9]

  • Chemotherapy: this compound has been shown to synergize with drugs like temozolomide in glioblastoma models.[4][21]

Standardized Experimental Protocols

The following are generalized protocols for key experiments commonly used in the preclinical evaluation of this compound.

Protocol 1: Cell Viability (CCK-8/MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 mM to 5 mM) or a vehicle control (e.g., PBS).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-40 µg of protein per sample and separate using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Tumor Xenograft Study
  • Cell Preparation: Harvest cancer cells (e.g., 1-5 x 10^6 cells) and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Process tumors for downstream analysis such as immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation culture 1. Cell Line Culture viability 2. Viability/Dose-Response (MTT/CCK-8) culture->viability mechanism 3. Mechanistic Assays (Western Blot, Apoptosis) viability->mechanism implant 4. Xenograft Implantation in Mice mechanism->implant Promising Candidate treatment 5. Drug Administration (this compound vs. Vehicle) implant->treatment monitor 6. Tumor Growth Monitoring treatment->monitor analysis 7. Endpoint Analysis (Tumor Weight, IHC) monitor->analysis

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

Preclinical data strongly support this compound as a potent anti-cancer agent with a distinct mechanistic profile.[1][4] Its ability to induce metabolic catastrophe, target cancer stem cells, and favorably modulate the tumor microenvironment makes it a compelling candidate for further development, particularly in combination therapy regimens.[4][9][20] Future preclinical research should focus on identifying predictive biomarkers for this compound sensitivity, optimizing combination strategies for specific cancer subtypes, and further elucidating its impact on the tumor immune landscape to guide its successful clinical translation.

References

phenformin's historical use in diabetes treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Use of Phenformin in Diabetes Treatment

Abstract

This compound, a biguanide antihyperglycemic agent, was once a prominent therapy for type 2 diabetes mellitus. Developed in 1957, it offered an effective oral alternative for glucose control.[1] Its mechanism, centered on reducing hepatic glucose output and enhancing peripheral glucose uptake, provided significant glycemic benefits. However, its clinical use was curtailed by a severe and often fatal adverse effect: this compound-associated lactic acidosis (PALA). This guide provides a detailed technical overview of this compound's historical application in diabetes treatment, its pharmacological profile, the experimental basis for its mechanisms of action, and the quantitative data that led to its eventual withdrawal from most markets in the late 1970s.[1][2] This retrospective analysis serves as a crucial case study for researchers, scientists, and drug development professionals on the importance of the therapeutic index and post-market surveillance.

Introduction and Historical Context

The story of biguanides in diabetes therapy began with the discovery of glucose-lowering guanidine compounds in the extract of Galega officinalis (French lilac) in the 1920s.[2][3] This led to the synthesis of less toxic derivatives, and in the late 1950s, biguanides were reintroduced for diabetes treatment.[3] this compound (phenylethylbiguanide) was developed in 1957 and became a widely used oral agent for managing type 2 diabetes.[1][4] It was initially favored over its contemporary, metformin, due to its greater glucose-lowering potency.[4][5] However, this potency was linked to a significantly higher risk of lactic acidosis, a severe metabolic complication with a high mortality rate, which ultimately led to its withdrawal by the U.S. Food and Drug Administration (FDA) in 1978.[1][6]

Pharmacological Profile and Mechanism of Action

This compound exerts its antihyperglycemic effects through multiple mechanisms, without stimulating insulin secretion. Its primary actions are centered on the liver and peripheral tissues.

  • Inhibition of Hepatic Gluconeogenesis : this compound's principal acute hypoglycemic effect is mediated by reducing the liver's glucose output.[7] It inhibits the mitochondrial respiratory chain at Complex I, leading to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[8][9]

  • Activation of AMP-Activated Protein Kinase (AMPK) : The increased AMP:ATP ratio activates AMPK, a critical cellular energy sensor.[10][11] Activated AMPK phosphorylates downstream targets, which helps to suppress ATP-consuming processes like gluconeogenesis and promote ATP-producing processes.[9][10]

  • Decreased Intestinal Glucose Absorption : Studies have shown that this compound inhibits the active transport of glucose from the intestines, which flattens the postprandial glucose response.[10][12][13]

  • Increased Peripheral Glucose Uptake : By improving insulin sensitivity, this compound enhances the uptake and utilization of glucose in peripheral tissues like muscle.[10]

phenformin_moa This compound This compound mito Mitochondrial Complex I This compound->mito Inhibits intestine Intestine This compound->intestine atp_ratio ↓ ATP ↑ AMP/ATP Ratio mito->atp_ratio ampk AMPK Activation atp_ratio->ampk liver Liver ampk->liver muscle Peripheral Tissues (e.g., Muscle) ampk->muscle gluco ↓ Hepatic Gluconeogenesis liver->gluco absorp ↓ Glucose Absorption intestine->absorp uptake ↑ Glucose Uptake muscle->uptake blood_glucose ↓ Blood Glucose gluco->blood_glucose absorp->blood_glucose uptake->blood_glucose

Caption: this compound's primary mechanism of action pathway.

Key Experimental Protocols

Assessment of Hepatic Glucose Output

To elucidate this compound's effect on hepatic glucose production, clinical studies employed radiolabeled glucose tracers.

  • Objective : To measure the impact of this compound on hepatic glucose output versus peripheral glucose removal.

  • Methodology :

    • Six diabetic subjects were studied at three different dose levels of this compound and with a placebo.[7]

    • A primed-constant infusion of C-6 ¹⁴C glucose was administered to achieve a steady state of glucose specific activity.

    • Arterialized venous blood samples were collected at regular intervals to measure plasma glucose concentration and ¹⁴C glucose specific activity.

    • The rates of glucose appearance (Ra) and disappearance (Rd) were calculated using non-steady-state equations. Hepatic glucose output was considered equivalent to Ra.

  • Key Finding : this compound consistently lowered hepatic glucose output while not significantly affecting the rate of glucose removal from circulation, indicating that its primary acute effect was the inhibition of glucose production by the liver.[7]

glucose_output_exp start Diabetic Subject (Baseline) admin Administer this compound or Placebo start->admin infusion Infuse C-6 ¹⁴C Glucose admin->infusion sampling Collect Blood Samples (Timed Intervals) infusion->sampling analysis Measure Plasma Glucose & ¹⁴C Glucose Specific Activity sampling->analysis calc Calculate Glucose Appearance (Ra) & Disappearance (Rd) analysis->calc result Result: This compound ↓ Hepatic Glucose Output (Ra) calc->result

Caption: Experimental workflow for assessing hepatic glucose output.
Evaluation of Intestinal Glucose Absorption

The effect of this compound on glucose absorption was investigated using oral and intravenous glucose tolerance tests (OGTT and IVGTT).

  • Objective : To determine if this compound's action was peripheral or involved the gastrointestinal tract.

  • Methodology :

    • Ten normal subjects underwent both OGTT and IVGTT, with and without this compound pretreatment.[12]

    • For the OGTT, subjects consumed a glucose solution, and plasma glucose and insulin levels were measured over three hours.

    • For the IVGTT, a rapid intravenous injection of 25g of glucose was administered, with subsequent measurement of plasma glucose and insulin.

  • Key Finding : this compound pretreatment significantly flattened the glucose and insulin response curves during the OGTT but did not alter the response to intravenous glucose.[12] This strongly suggested an inhibitory effect on intestinal glucose absorption rather than a primary effect on peripheral tissue glucose disposal.[12]

The Adverse Profile: this compound-Associated Lactic Acidosis (PALA)

The clinical utility of this compound was ultimately overshadowed by its association with lactic acidosis, a life-threatening condition characterized by the build-up of lactate in the blood.[14][15]

The high incidence of PALA is attributed to this compound's potent inhibition of mitochondrial respiration. This not only curtails hepatic gluconeogenesis (a process that consumes lactate) but also impairs the aerobic metabolism of lactate in peripheral tissues.[16][17] The risk was particularly elevated in patients with underlying conditions that predispose to lactate accumulation, such as renal or hepatic insufficiency.[17]

pala_pathway This compound High-Dose or Accumulated this compound mito Potent Inhibition of Mitochondrial Complex I This compound->mito renal Predisposing Factors (e.g., Renal Insufficiency) renal->this compound Leads to Accumulation liver Inhibition of Hepatic Lactate Clearance (↓ Gluconeogenesis) mito->liver periph Impaired Peripheral Lactate Oxidation mito->periph lactate ↑ Lactate Production ↓ Lactate Clearance liver->lactate periph->lactate pala Severe Lactic Acidosis (pH < 7.35, Lactate > 5 mmol/L) lactate->pala

Caption: Pathophysiological pathway to lactic acidosis.

Quantitative Data Summary

The decision to withdraw this compound was based on compelling quantitative evidence of its risks compared to its benefits and to other available therapies like metformin.

Table 1: Comparative Incidence and Mortality of Biguanide-Associated Lactic Acidosis

ParameterThis compoundMetformin
Incidence Rate (cases per 100,000 patient-years) 40 - 64[1][18][19]3 - 9[1][18][19]
Associated Mortality Rate ~50%[1]Significantly Lower

Table 2: Typical Clinical Parameters in Severe this compound-Associated Lactic Acidosis (PALA) (Data compiled from published case reports)

ParameterReported ValueReference
Arterial pH 6.7 - 7.33[20][21]
Serum Lactate > 6.0 mmol/L (often > 14 mmol/L)[17][20][21]
Anion Gap > 50 mmol/L[20]
Serum Bicarbonate < 6.0 mmol/L[17][20]
Plasma this compound Level ~50 µg/mL[17]

Regulatory History and Withdrawal

Reports of fatal lactic acidosis linked to this compound began to accumulate throughout the 1970s.[1] In October 1976, an FDA advisory committee unanimously recommended that the drug be removed from the market.[22] Despite resistance from the manufacturer, the FDA declared this compound an "imminent hazard to the public health" in July 1977.[1] The drug was officially withdrawn from the U.S. market on November 15, 1978.[1] Many other countries followed suit, although this compound remained available in some parts of the world for years, leading to continued reports of PALA.[1][23]

Conclusion

The history of this compound in diabetes treatment is a critical lesson in pharmacology and drug development. While effective at lowering blood glucose, its narrow therapeutic window and the severe risk of lactic acidosis made its risk-benefit profile untenable, especially after the safer biguanide, metformin, became more widely understood and available.[2][5] The story underscores the necessity of robust pharmacovigilance and highlights how even potent therapeutic agents can fail if their safety profile is unacceptable. For researchers today, this compound's potent mitochondrial effects have spurred new investigations into its potential as an anti-cancer agent, where its toxicity might be acceptable in different therapeutic contexts.[24][25][26] However, its legacy in diabetes care is a firm reminder that efficacy cannot be divorced from safety.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Phenformin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin hydrochloride, a member of the biguanide class of oral antihyperglycemic agents, was historically used in the management of non-insulin-dependent diabetes mellitus. Despite its withdrawal from many markets due to an association with lactic acidosis, this compound continues to be a subject of significant research interest, particularly for its potent anticancer and antiviral activities.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows, to support ongoing research and development efforts.

Chemical and Physical Properties

This compound hydrochloride is a white crystalline powder.[1] A summary of its key chemical and physical properties is presented in the tables below.

General Properties
PropertyValueReference(s)
Chemical Name 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride[2]
Molecular Formula C₁₀H₁₆ClN₅[3]
Molecular Weight 241.72 g/mol [3]
CAS Number 834-28-6[3]
Appearance White crystalline powder[1]
Physicochemical Data
PropertyValueReference(s)
Melting Point 175-178 °C[1]
Solubility - 1 in 8 parts of water- 1 in 15 of ethanol- Practically insoluble in chloroform and ether[1]
pKa 2.7, 11.8 (at 32 °C)[1]
log P -0.8[1]
Spectral Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

λmaxSolvent
~235 nmMethanol

(Note: Specific λmax can vary slightly depending on the solvent and instrument calibration.)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
~3300-3500N-H stretching (amines)
~3000-3100C-H stretching (aromatic)
~2800-3000C-H stretching (aliphatic)
~1626, 1583C=N stretching (guanidine group)
~1500-1000C-N stretching

(Note: This table provides general regions for characteristic peaks. Specific peak positions and intensities can be found in the provided spectra.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (ppm)MultiplicityAssignment
~7.2-7.4mAromatic protons (C₆H₅)
~3.5t-CH₂-N
~2.9tAr-CH₂-
(variable)br s-NH and -NH₂ protons

¹³C NMR

Chemical Shift (ppm)Assignment
~158-160Guanidine carbons (C=N)
~139Aromatic quaternary carbon
~128-129Aromatic CH carbons
~43-CH₂-N
~36Ar-CH₂-

(Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and assay of this compound hydrochloride in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Primesep 100, 150 x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase: 0.01M potassium dihydrogenphosphate (pH 6.55) - acetonitrile (60:40, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 235 nm[5]

  • Internal Standard: Metformin[5]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to a similar concentration as the standard.

  • Internal Standard Addition: Add a known concentration of metformin internal standard to both the standard and sample solutions.[5]

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and measure the peak areas for this compound and the internal standard. Calculate the purity or assay of this compound hydrochloride in the sample by comparing the peak area ratios of the sample to the standard.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

This method can be used for the quantitative determination of this compound hydrochloride.

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Solvent Selection: Use a suitable solvent in which this compound hydrochloride is freely soluble, such as methanol or water.

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound hydrochloride in the chosen solvent and scan the UV spectrum to determine the wavelength of maximum absorbance, which is approximately 235 nm in methanol.

  • Calibration Curve: Prepare a series of standard solutions of this compound hydrochloride of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at the λmax.

  • Calculation: Determine the concentration of this compound hydrochloride in the sample by interpolating its absorbance value on the calibration curve.

Titrimetric Assay of Hydrochloride Content

This method determines the amount of hydrochloride in the this compound hydrochloride salt.

Principle: This is an acid-base titration in a non-aqueous medium. The hydrochloride salt is titrated with a standardized solution of a strong base in a non-aqueous solvent.

Reagents:

  • Perchloric acid in glacial acetic acid (0.1 N), standardized.

  • Crystal violet indicator solution.

  • Glacial acetic acid.

Procedure:

  • Accurately weigh a quantity of this compound hydrochloride and dissolve it in glacial acetic acid.

  • Add a few drops of crystal violet indicator solution.

  • Titrate with 0.1 N perchloric acid in glacial acetic acid until the color of the solution changes from violet to blue-green.

  • Perform a blank titration and make any necessary correction.

  • Calculate the percentage of hydrochloride in the sample.

Mandatory Visualizations

Signaling Pathway of this compound

This compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation is largely a consequence of the inhibition of mitochondrial respiratory chain complex I.

phenformin_pathway This compound This compound mitochondria Mitochondrial Complex I This compound->mitochondria Inhibits atp_ratio Increased AMP/ATP Ratio mitochondria->atp_ratio ampk AMPK Activation atp_ratio->ampk mtor mTOR Inhibition ampk->mtor Inhibits gluconeogenesis Decreased Hepatic Gluconeogenesis ampk->gluconeogenesis Inhibits protein_synthesis Decreased Protein Synthesis mtor->protein_synthesis cell_growth Inhibition of Cell Growth protein_synthesis->cell_growth experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control synthesis Reaction of Phenethylamine HCl with Dicyandiamide crystallization Crystallization synthesis->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying identification Identification (IR, UV) drying->identification purity Purity (HPLC) drying->purity assay Assay (Titration, HPLC) drying->assay physical_tests Physical Tests (Melting Point, Solubility) drying->physical_tests final_product This compound Hydrochloride (API) identification->final_product purity->final_product assay->final_product physical_tests->final_product

References

The Antiviral Potential of Phenformin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms, experimental data, and research methodologies underlying the antiviral activity of the biguanide drug, phenformin.

This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antiviral therapies. This document synthesizes key findings on this compound's broad-spectrum activity, delves into its molecular mechanisms of action, presents available quantitative data from preclinical studies, and outlines detailed experimental protocols to aid in the design and execution of future research.

Core Concepts: this compound as a Broad-Spectrum Antiviral Agent

This compound, a biguanide drug previously used for the treatment of type 2 diabetes, has emerged as a promising broad-spectrum antiviral agent.[1][2] Research has demonstrated its efficacy against a range of RNA viruses, including SARS-CoV-2, Dengue virus (DENV), and Influenza A virus.[3][4][5] The primary mechanism of its antiviral action is believed to be the targeting of host cell metabolism, creating an intracellular environment that is inhospitable to viral replication.[3][5] This host-centric approach offers the potential for broad applicability against diverse viral pathogens and a higher barrier to the development of viral resistance.

Mechanism of Action: Targeting Host Cell Metabolism

This compound's antiviral activity is primarily attributed to its role as an inhibitor of the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] This inhibition disrupts cellular energy production and activates key metabolic signaling pathways that are unfavorable for viral replication.

Inhibition of Mitochondrial Complex I and Activation of AMPK

By inhibiting Complex I, this compound reduces the production of ATP, leading to an increase in the cellular AMP/ATP ratio. This metabolic stress is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] Activated AMPK initiates a cascade of downstream effects, including the inhibition of anabolic pathways that are essential for viral protein synthesis and replication.[8][9] The antiviral activity of this compound analogs has been shown to correlate with increased levels of phosphorylated AMPK (pAMPK).[8][9]

Inhibition of the mTOR Signaling Pathway

A key downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway.[10][11][12] The mTOR pathway is a critical regulator of protein synthesis and cell growth, and it is often hijacked by viruses to facilitate their replication.[10][11][13] this compound, through the activation of AMPK, leads to the inhibition of mTOR, thereby suppressing the synthesis of viral proteins.[10][11][13] This mechanism is a recognized target for antiviral strategies against various RNA viruses, including influenza and coronaviruses.[10][11][12][14]

Phenformin_Antiviral_Mechanism This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ATP_Production ATP Production ComplexI->ATP_Production Reduces AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Increases AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Protein_Synthesis Viral Protein Synthesis mTOR->Protein_Synthesis Reduces Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Suppresses

Figure 1: Signaling pathway of this compound's antiviral action.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent antiviral activity across a variety of cell lines and in animal models. The following tables summarize the available quantitative data.

In Vitro Antiviral Activity of this compound
VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2 (Wuhan)Calu-3~1.5>100 (implied)>66[4]
SARS-CoV-2 (Omicron)Calu-3Similarly active to WuhanNot specifiedNot specified[15]
SARS-CoV-2CaCo-2Not specifiedNot specifiedNot specified[16]
Dengue Virus (DENV)Huh-7Potently inhibited>100 (implied)High[3][17]
Influenza A Virus (IAV)Not specifiedNot activeNot specifiedNot applicable[17]
Respiratory Syncytial Virus (RSV)Not specifiedNot activeNot specifiedNot applicable[17]

Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are key indicators of a drug's potency and safety window. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's specificity for antiviral activity over cellular toxicity.

In Vivo Antiviral Activity of this compound
VirusAnimal ModelTreatmentKey FindingsReference
SARS-CoV-2Syrian HamsterThis compoundSignificantly reduced viral load in the respiratory tract.[1][3][4][5]
InfluenzaMiceThis compoundReduced mortality, though less effective than buformin.[10][11][18]
Dengue Virus (DENV)AG129 MiceThis compound analogsReduced clinical symptoms, lower mortality, and a marked reduction in viral load.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's antiviral activity.

In Vitro Antiviral Assay (General Workflow)

This protocol describes a general workflow for assessing the antiviral activity of this compound in a cell culture model.

  • Cell Seeding: Plate a suitable host cell line (e.g., Calu-3 for SARS-CoV-2, Huh-7 for DENV) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a specified period (e.g., 1 to 24 hours).[17]

  • Viral Infection: Infect the pre-treated cells with a reporter virus (e.g., expressing mNeonGreen, GFP, or luciferase) at a specific multiplicity of infection (MOI), for instance, an MOI of 0.2 for CaCo-2 cells or 0.5 for Calu-3 cells for SARS-CoV-2.[16][17]

  • Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 48 hours).[16][17]

  • Readout:

    • For fluorescent reporter viruses: Fix the cells, stain the nuclei with Hoechst, and use a high-content imager (e.g., Cytation3 multiplate reader) to quantify the number of infected cells (fluorescent cells) and the total number of cells (Hoechst-stained nuclei).[16][17] The infection rate is calculated as the ratio of infected cells to total cells.

    • For luciferase reporter viruses: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the infection rates or luciferase signals to a DMSO-treated control. Plot the normalized values against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed host cells in 96-well plates compound_prep 2. Prepare serial dilutions of this compound pretreatment 3. Pre-treat cells with This compound (1-24h) compound_prep->pretreatment infection 4. Infect cells with reporter virus (MOI 0.2-0.5) pretreatment->infection incubation 5. Incubate for 48h infection->incubation readout 6. Quantify infection (Fluorescence/Luciferase) incubation->readout data_analysis 7. Normalize to control and calculate IC50 readout->data_analysis

Figure 2: General workflow for an in vitro antiviral assay.

Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as the MTT assay. Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to a DMSO-treated control to determine the percentage of cell viability. Plot the viability against the drug concentration and use a non-linear regression model to calculate the CC50 value.

In Vivo Syrian Hamster Model for SARS-CoV-2
  • Acclimatization: Acclimatize Syrian hamsters to the experimental conditions for a week prior to the study.

  • Infection: Intranasally infect the hamsters with a defined dose of SARS-CoV-2.

  • Treatment: Administer this compound or a placebo control to the animals via a clinically relevant route (e.g., oral gavage) starting at a specified time point relative to infection.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, changes in activity).

  • Viral Load Quantification: At predetermined time points post-infection, euthanize a subset of animals and collect respiratory tissues (e.g., lungs, nasal turbinates). Homogenize the tissues and extract viral RNA. Use quantitative reverse transcription PCR (qRT-PCR) to determine the viral load.

  • Data Analysis: Compare the viral loads in the this compound-treated group to the placebo group to determine the extent of viral load reduction.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of this compound as a broad-spectrum antiviral agent. Its mechanism of action, which targets host cell metabolism rather than viral components, is a promising strategy for the development of therapies that are less susceptible to viral resistance. Future research should focus on:

  • Expanding the scope of antiviral testing: Evaluating the efficacy of this compound against a wider range of viruses, including other emerging and pandemic-potential pathogens.

  • Optimizing treatment regimens: Conducting further in vivo studies to determine the optimal dosing and timing of this compound administration for different viral infections.

  • Clinical evaluation: Given its established safety profile in humans from its prior use as an antidiabetic drug, well-designed clinical trials are warranted to assess the antiviral efficacy of this compound in human populations.[1][19]

  • Combination therapies: Investigating the potential for synergistic effects when this compound is used in combination with direct-acting antiviral agents.

The repurposing of this compound represents a rapid and cost-effective approach to addressing the urgent need for new antiviral therapies. The data and protocols presented in this guide are intended to facilitate and accelerate further research in this critical area.

References

Methodological & Application

Phenformin: In Vitro Experimental Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin, a biguanide antihyperglycemic agent, has garnered significant interest in the scientific community for its potent anti-cancer properties.[1][2] Unlike its counterpart metformin, this compound exhibits greater potency in inhibiting cell proliferation and tumor growth across various cancer types, including breast, lung, colon, and ovarian cancers.[1][2][3] This heightened efficacy is attributed to its superior cellular uptake and more potent inhibition of mitochondrial complex I.[1][3] This document provides detailed experimental protocols for in vitro studies involving this compound, focusing on its mechanism of action and methodologies to assess its cellular effects.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of complex I of the mitochondrial respiratory chain.[1][4] This inhibition leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][4][5] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1][4] The culmination of these events results in cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

phenformin_pathway This compound This compound complex_I Mitochondrial Complex I This compound->complex_I Inhibits amp_atp ↑ AMP:ATP Ratio complex_I->amp_atp Leads to ampk AMPK Activation amp_atp->ampk Activates mtor mTOR Pathway Inhibition ampk->mtor Inhibits cell_cycle Cell Cycle Arrest mtor->cell_cycle apoptosis Apoptosis mtor->apoptosis protein_synthesis ↓ Protein Synthesis mtor->protein_synthesis

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values demonstrate the dose-dependent inhibitory effect of this compound on cell proliferation.

Cell LineCancer TypeIC50 (mM)Reference
MCF7Breast Cancer1.184 ± 0.045[6]
ZR-75-1Breast Cancer0.665 ± 0.007[6]
MDA-MB-231Breast Cancer2.347 ± 0.010[6]
SUM1315Breast Cancer1.885 ± 0.015[6]
SKOV3Ovarian Cancer0.9[3]
HeyOvarian Cancer1.75[3]
IGROV-1Ovarian Cancer0.8[3]
SH-SY5YNeuroblastoma2.76 ± 0.09[4]
TPC-1Thyroid Cancer4.08[7]
8505CThyroid Cancer7.4[7]
E6E7RasHead and Neck Squamous Cell Carcinoma0.6[8]
B16F10Melanoma-[8]
A549Lung Cancer-[8]
CT26Colon Cancer-[8]
DU145Prostate Cancer-[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments to study the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation.

mtt_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate (e.g., 4000 cells/well) incubation1 Incubate for 24 hours cell_seeding->incubation1 phenformin_treatment Treat with varying concentrations of this compound incubation1->phenformin_treatment incubation2 Incubate for 72 hours phenformin_treatment->incubation2 mtt_addition Add MTT dye (5 mg/ml) incubation2->mtt_addition incubation3 Incubate for 1 hour mtt_addition->incubation3 dmso_addition Add DMSO to terminate reaction incubation3->dmso_addition read_plate Measure absorbance at 595 nm dmso_addition->read_plate

Caption: MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3][9]

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 0.01 mM to 10 mM).[3][7]

  • Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (medium with solvent only).

  • Incubate the plate for 48 to 72 hours at 37°C.[3][9]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Allow cells to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) for 24 to 48 hours.[6][10]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).[10]

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis protocol. A treatment duration of 18-24 hours is common.[3][6]

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation states in key signaling pathways affected by this compound, such as the AMPK/mTOR pathway.

western_blot_workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_lysis Lyse this compound-treated cells protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block non-specific binding transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal secondary_ab->detection

Caption: Western Blot Workflow.

Materials:

  • This compound-treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in ice-cold lysis buffer.[10]

  • Determine protein concentration using a standard protein assay.

  • Denature protein lysates by boiling with SDS sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[11][12]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Metabolic Flux Analysis (Seahorse XF Analyzer)

This protocol measures real-time cellular metabolic activity, such as the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), to assess the impact of this compound on mitochondrial respiration and glycolysis.

Materials:

  • Cancer cell line of interest

  • Seahorse XF cell culture microplates

  • This compound hydrochloride

  • XF assay medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.[4]

  • The following day, replace the culture medium with XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[4]

  • Load the sensor cartridge with compounds to be injected during the assay, including this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer and initiate the assay.

  • Measure baseline OCR and ECAR before injecting this compound.

  • Inject this compound at the desired concentration and monitor the real-time changes in OCR and ECAR.[4]

  • Subsequent injections of other metabolic inhibitors can be used to dissect different components of cellular respiration.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and glycolytic activity.

References

Application Notes and Protocols for Phenformin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenformin, a biguanide drug, has garnered significant interest in preclinical research for its potent anti-tumorigenic properties. Unlike its analogue metformin, this compound does not rely on organic cation transporters (OCTs) for cellular entry, potentially making it more effective across a broader range of cancer types.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1][3][4] This activation triggers a cascade of events, including cell cycle arrest, apoptosis, and inhibition of cell proliferation.[1][3][5]

These application notes provide a comprehensive overview of this compound dosage and administration strategies in various mouse models based on published literature. Detailed protocols for common administration routes and a typical in vivo efficacy study are included to facilitate experimental design.

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize quantitative data from various studies utilizing this compound in mouse models.

Table 1: this compound Monotherapy in Oncology Mouse Models

Mouse ModelCancer TypeDosage & RouteDurationKey OutcomesReference(s)
M909 Orthotopic XenograftOvarian Cancer2 mg/kg/day, Intraperitoneal (IP)4 weeks68% reduction in tumor volume; increased p-AMPK and caspase 3; decreased Ki-67 and p-S6.[1]
KpB++ Genetically EngineeredOvarian Cancer2 mg/kg in drinking water1 month68% inhibition of tumor growth; decreased Ki-67 and p-S6; increased p-AMPK and cleaved caspase 3.[6]
MMTV-ErbB2 Syngeneic GraftErbB2+ Breast Cancer30 mg/kg/day, IP20 daysSignificant inhibition of tumor growth; upregulation of E-cadherin; downregulation of vimentin, Snail, Slug, and Twist1.[7]
LN229 Xenograft (BALB/c nude)Glioma40 mg/kg/day, IP18 daysSignificant inhibition of tumor growth compared to control.[8][9]
tPTEN-/- Genetically EngineeredT-cell Lymphoblastic LymphomaNot specified (Oral Gavage)Not specifiedSignificantly increased tumor-free survival (AMPK-dependent); drug detected in thymus, plasma, and liver.[10]

Table 2: this compound Combination Therapy in Oncology Mouse Models

Mouse ModelCancer TypeCombination AgentDosage & Route (this compound)DurationKey OutcomesReference(s)
Colo829 Xenograft (Nude)MelanomaPLX4720 (20 mg/kg)100 mg/kg, twice daily, Oral Gavage (PO)VariableCombination treatment led to significant tumor regression.[11]
Tyr::CreER; BrafCA/+; Ptenlox/lox GEMMelanomaPLX4720 (50 mg/kg)100 mg/kg, twice daily, POVariableCombination treatment led to significant tumor regression.[11]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Mouse StrainDosage & RouteCmax (µg/mL)AUC (hr·µg/mL)Half-life (hours)Volume of Distribution (Vss, L/kg)Clearance (L/hr/kg)Reference(s)
FVB (male)12.69 mg/kg, Intravenous (IV)30.440.27.81.30.3[12]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound

This protocol describes the standard procedure for administering this compound via intraperitoneal injection in mice, a common method in the cited literature.[1][7][8]

Materials:

  • This compound hydrochloride (dissolved in sterile saline or appropriate vehicle)

  • Sterile syringes (0.3 - 1 mL)

  • Sterile needles (25-27 gauge)[13]

  • 70% Ethanol or other disinfectant wipes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation:

    • Prepare the this compound solution at the desired concentration in a sterile vehicle (e.g., 0.9% saline). Ensure the solution is at room or body temperature to prevent animal discomfort.[14]

    • Calculate the injection volume for each mouse based on its body weight and the target dose (e.g., for a 25g mouse receiving a 30 mg/kg dose, the injected amount is 0.75 mg). The total volume should not exceed 10 mL/kg.[13]

    • Use a new sterile syringe and needle for each animal to prevent contamination.[14][15]

  • Animal Restraint:

    • Gently but firmly restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing) with your non-dominant hand.[14]

    • Secure the tail between your last two fingers and palm to immobilize the lower body.

    • Carefully rotate the mouse to a supine position (dorsal recumbency), tilting the head slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[15]

  • Injection:

    • Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side and the bladder in the midline.[14][15]

    • Disinfect the injection site with an alcohol wipe.[14]

    • Insert the needle, bevel up, at a 30-45° angle into the skin and peritoneum.[13][14]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle/syringe.[15]

    • If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.

    • Withdraw the needle swiftly and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the mouse for any signs of distress, bleeding, or adverse reaction immediately after the injection and periodically thereafter.

Protocol 2: Oral Gavage Administration of this compound

This protocol is for administering this compound directly into the stomach, as used in studies requiring higher or more frequent dosing.[11]

Materials:

  • This compound solution in an appropriate vehicle (e.g., 1% carboxymethylcellulose with 10% DMSO).[11]

  • Sterile oral gavage (feeding) tubes (flexible plastic or stainless steel with a ball tip).

  • Sterile syringes (1 mL).

Procedure:

  • Preparation:

    • Select the correct gavage tube size. The length should be measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[16]

    • Draw the calculated volume of this compound solution into the syringe and attach the gavage tube.

  • Animal Restraint:

    • Proper restraint is critical for successful gavage.[16] Grasp the mouse by the scruff of the neck, ensuring the skin is taut. The head should be held in a way that the neck and back form a straight line to facilitate passage of the tube.

    • Hold the mouse in a vertical position.[16]

  • Tube Insertion and Administration:

    • Gently insert the gavage tube into the mouth, slightly to one side of the midline to bypass the incisors.[16]

    • Advance the tube slowly and smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met or the mouse struggles excessively, the tube may be in the trachea; withdraw immediately.[16]

    • Once the tube is fully inserted to the pre-measured length, dispense the liquid steadily. Administering too quickly can cause reflux.[16]

    • After administration, withdraw the tube in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., fluid bubbling from the nose), which could indicate aspiration.[16]

Protocol 3: General In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor effects of this compound in a subcutaneous xenograft mouse model.

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells (e.g., LN229 glioma, MMTV-ErbB2 breast cancer) under standard conditions.[7][8]

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at a specified concentration (e.g., 1x10^6 to 5x10^6 cells in 100-200 µL).[7][8]

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or athymic NCr-nu/nu).[8][11]

  • Tumor Monitoring and Group Randomization:

    • Allow tumors to establish and grow. Monitor tumor size by measuring the length and width with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[1][7][8]

    • When tumors reach a predetermined size (e.g., 80-100 mm³ or ~0.5 cm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound).[8][11]

  • Treatment Administration:

    • Administer this compound or the vehicle control daily (or as required) via the chosen route (e.g., IP injection or oral gavage) according to the protocols above.

    • Monitor the body weight of the mice daily or several times a week to assess toxicity.[11]

  • Endpoint and Tissue Collection:

    • Continue treatment for the specified duration (e.g., 18-28 days).[1][8]

    • At the end of the study, euthanize the mice according to IACUC-approved guidelines.

    • Excise the tumors, photograph them, and measure their final weight and volume.[1][7]

  • Downstream Analysis:

    • Process tumor tissues for further analysis, such as:

      • Immunohistochemistry (IHC): To assess markers for proliferation (Ki-67), apoptosis (cleaved caspase-3), and signaling pathway activity (p-AMPK, p-S6).[1][6]

      • Western Blotting: To quantify protein expression levels of key signaling molecules (e.g., AMPK, mTOR, ErbB2, IGF1R).[7]

Mandatory Visualizations

AMPK_mTOR_Pathway This compound This compound mitochondria Mitochondrial Complex I This compound->mitochondria ampk AMPK mitochondria->ampk Activates mtor mTORC1 ampk->mtor Inhibits p70s6k p70S6K mtor->p70s6k Activates protein_synthesis Protein Synthesis & Cell Proliferation p70s6k->protein_synthesis Promotes

Caption: this compound's primary signaling pathway.

Experimental_Workflow start Animal Acclimation (e.g., 1 week) implant Tumor Cell Implantation (Subcutaneous) start->implant monitor Tumor Growth Monitoring (Calipers) implant->monitor randomize Randomization into Groups (Tumor Volume ~100 mm³) monitor->randomize treatment Treatment Phase (this compound vs. Vehicle Control) randomize->treatment data_collection In-life Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint & Euthanasia data_collection->endpoint analysis Tissue Collection & Analysis (Weight, IHC, Western Blot) endpoint->analysis Mechanism_of_Action This compound This compound ampk_activation AMPK Activation This compound->ampk_activation mtor_inhibition mTOR Pathway Inhibition ampk_activation->mtor_inhibition apoptosis Induction of Apoptosis ampk_activation->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1) ampk_activation->cell_cycle_arrest emt_inhibition EMT Inhibition ampk_activation->emt_inhibition outcome Inhibition of Tumor Growth mtor_inhibition->outcome apoptosis->outcome cell_cycle_arrest->outcome emt_inhibition->outcome

References

Phenformin in Cancer Research: Application Notes and In Vivo Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of phenformin in cancer research, summarizing key quantitative data from various studies and offering detailed experimental protocols. This document is intended to serve as a valuable resource for designing and executing preclinical studies investigating the anti-cancer effects of this compound.

I. Introduction to this compound in Oncology

This compound, a biguanide drug historically used for the treatment of type 2 diabetes, has garnered significant interest for its potent anti-neoplastic properties.[1][2] In numerous preclinical in vivo studies, this compound has demonstrated superior anti-tumor efficacy compared to its analog, metformin, across a wide range of cancer types.[3][4] Its lipophilic nature allows for greater intracellular accumulation, independent of organic cation transporters, potentially contributing to its enhanced potency.[1] The primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to cellular energy stress and subsequent activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the mammalian target of rapamycin (mTOR) signaling cascade.[1][3] This disruption of cellular metabolism ultimately results in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][5]

II. Quantitative Data Summary from In Vivo Studies

The following tables summarize the key findings from various in vivo studies investigating the efficacy of this compound in different cancer models.

Table 1: this compound in Orthotopic and Xenograft Cancer Models

Cancer TypeAnimal ModelThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Ovarian CancerOrthotopic M909 mouse model2 mg/kg/day, intraperitoneal4 weeks64% reduction in tumor weight and 68% reduction in tumor volume. Increased p-AMPK, cleaved caspase 3; decreased p-S6, Ki-67, and serum VEGF.
Pancreatic CancerPatient-Derived Xenografts (PDXs)50 mg/kg/day, intraperitoneal4 weeksSignificant tumor growth inhibition in 7 out of 12 PDX models.[6]
GliomaLN229 xenograft model40 mg/kg/day, intraperitoneal18 daysSignificant inhibition of tumor growth.
Breast Cancer (ER+)MCF7 xenografts300 mg/kg in drinking waterUntil tumor reached >30 mm³Significantly inhibited tumor development and growth.[7]
Breast Cancer (Triple Negative)MDAMB231 xenografts300 mg/kg in drinking waterUntil tumor reached >30 mm³Significantly inhibited tumor development and growth; greater efficacy than metformin.[7]
Colon CancerCT26 syngeneic model (with Oxamate)Not specified21 daysCombination therapy significantly reduced tumor size compared to control.[8]

III. Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The primary mechanism involves the inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio and subsequent activation of AMPK.

This compound-Induced AMPK/mTOR Signaling Pathway

phenformin_signaling This compound This compound mito Mitochondrial Complex I This compound->mito Inhibits emt EMT This compound->emt Inhibits er_stress ER Stress This compound->er_stress Induces ros ↑ ROS mito->ros amp_atp ↑ AMP:ATP Ratio mito->amp_atp ampk AMPK Activation amp_atp->ampk Activates mTOR mTOR Inhibition ampk->mTOR Inhibits proliferation Cell Proliferation ampk->proliferation apoptosis Apoptosis ampk->apoptosis cell_cycle Cell Cycle Arrest ampk->cell_cycle s6k p-S6 Inhibition mTOR->s6k Inhibits angiogenesis Angiogenesis mTOR->angiogenesis s6k->proliferation er_stress->apoptosis

Caption: this compound's primary mechanism of action.

IV. Detailed Experimental Protocols

These protocols provide a framework for conducting in vivo studies with this compound. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Protocol 1: Orthotopic Ovarian Cancer Mouse Model

This protocol details the establishment of an orthotopic ovarian cancer model and subsequent treatment with this compound.[1][9][10][11]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

  • Luciferase-expressing human ovarian cancer cells (e.g., M909)

  • Matrigel or similar extracellular matrix

  • This compound hydrochloride

  • Sterile PBS or water for injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Workflow Diagram:

ovarian_cancer_workflow cell_prep Prepare Ovarian Cancer Cell Suspension surgery Surgical Implantation of Cells into Ovarian Bursa cell_prep->surgery tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) surgery->tumor_growth treatment Initiate this compound Treatment tumor_growth->treatment Tumor reaches ~0.1 cm monitoring Continue Monitoring (Tumor Size, Body Weight) treatment->monitoring endpoint Euthanize and Harvest Tissues monitoring->endpoint End of study analysis Immunohistochemistry and other analyses endpoint->analysis

Caption: Workflow for orthotopic ovarian cancer study.

Procedure:

  • Cell Preparation: Culture luciferase-expressing ovarian cancer cells to 80% confluency. On the day of surgery, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/5 µL.[9] Keep on ice.

  • Surgical Implantation: Anesthetize the mouse. Make a small incision on the left flank to expose the ovary. Using a Hamilton syringe, inject 5 µL of the cell suspension into the ovarian bursa.[11] Suture the incision.

  • Tumor Growth Monitoring: Starting one week post-surgery, monitor tumor growth weekly using a bioluminescence imaging system.[10]

    • Inject mice intraperitoneally with D-luciferin (150 mg/kg).

    • After 10-15 minutes, anesthetize the mice and acquire images.

    • Quantify the bioluminescent signal to track tumor progression.

  • This compound Preparation and Administration: Prepare a stock solution of this compound in sterile water or PBS. A common in vivo formulation involves 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]

    • Once tumors are palpable or reach a predetermined size (e.g., 0.1 cm), randomize mice into control and treatment groups.

    • Administer this compound (e.g., 2 mg/kg) or vehicle control daily via intraperitoneal injection.[1]

  • Treatment Monitoring:

    • Continue to monitor tumor growth via bioluminescence imaging or caliper measurements twice weekly.

    • Record body weight and observe for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., 4 weeks of treatment), euthanize the mice.

    • Harvest the primary tumor and any metastatic lesions.

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours for immunohistochemistry or snap-freeze in liquid nitrogen for molecular analysis.

Protocol 2: Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of a subcutaneous PDX model for pancreatic cancer and subsequent treatment with this compound.[12][13][14]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • Fresh human pancreatic tumor tissue from surgery

  • Surgical tools

  • This compound hydrochloride

  • Sterile PBS

  • Digital calipers

Workflow Diagram:

pdx_workflow tissue_implant Subcutaneous Implantation of Patient Tumor Fragment tumor_growth Monitor Tumor Growth (Caliper Measurement) tissue_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization Tumor volume reaches ~150 mm³ treatment Initiate this compound Treatment randomization->treatment monitoring Continue Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Euthanize and Harvest Tumors monitoring->endpoint End of study analysis Further Analysis (e.g., IHC, Western Blot) endpoint->analysis

Caption: Workflow for pancreatic cancer PDX study.

Procedure:

  • PDX Establishment: Obtain fresh pancreatic tumor tissue from consenting patients.

    • Under sterile conditions, cut the tumor into small fragments (2-3 mm³).

    • Anesthetize a mouse and make a small skin incision on the flank. Create a subcutaneous pocket and insert a single tumor fragment. Close the incision with surgical clips or sutures.[13]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once a palpable tumor forms, measure its dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15][16]

  • Randomization and Treatment: When tumors reach a volume of approximately 150 mm³, randomize the mice into control and treatment groups.[12]

    • Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.[6]

  • Treatment Monitoring: Continue to measure tumor volume and body weight twice weekly.

    • Weigh the tumors and process them for further analysis as described in Protocol 1.

Protocol 3: Immunohistochemistry for p-AMPK and p-S6

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded tumor sections.[17][18][19]

Materials:

  • Paraffin-embedded tumor sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (anti-p-AMPK, anti-p-S6)

  • Biotinylated secondary antibody

  • ABC reagent (Vectastain®)

  • DAB substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 min).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 min), 90% (3 min), 80% (3 min).

    • Rinse in running tap water.[19]

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0) and heat in a microwave or pressure cooker according to manufacturer's instructions to unmask epitopes.[17]

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with blocking solution for 30 minutes.

    • Incubate with primary antibody (e.g., anti-p-AMPK or anti-p-S6, typically 1:100 dilution) overnight at 4°C.

    • Incubate with biotinylated secondary antibody for 30 minutes.

    • Incubate with ABC reagent for 30 minutes.

    • Develop with DAB substrate until the desired stain intensity is reached.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and xylene.

    • Coverslip with mounting medium.

V. Conclusion

This compound demonstrates significant potential as an anti-cancer agent in a variety of preclinical in vivo models. Its robust activity, often exceeding that of metformin, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic utility of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of appropriate animal models, dosing regimens, and endpoint analyses will be crucial for advancing our understanding of this compound's role in oncology.

References

Application Notes and Protocols for Assessing Phenformin Cytotoxicity with MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin, a biguanide antihyperglycemic agent, has garnered significant interest in oncology for its potent anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to cellular energy stress and activation of AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[1][2][4][5] Furthermore, this compound has been shown to induce cell cycle arrest, apoptosis, and modulate other signaling pathways such as the MAPK/ERK pathway.[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of this compound's cytotoxic effects.

These application notes provide a detailed protocol for assessing this compound cytotoxicity using the MTT assay, along with a summary of reported IC50 values in various cancer cell lines and a visualization of the key signaling pathways involved.

Key Signaling Pathways in this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through a multi-faceted approach targeting several critical cellular signaling pathways.

phenformin_pathway This compound's Molecular Mechanisms of Action This compound This compound complex_i Mitochondrial Complex I This compound->complex_i mapk_erk MAPK/ERK Pathway This compound->mapk_erk p21 ↑ p21 This compound->p21 ros ↑ ROS complex_i->ros amp_atp ↑ AMP/ATP Ratio complex_i->amp_atp apoptosis Apoptosis ros->apoptosis ampk AMPK Activation amp_atp->ampk mTOR mTOR Inhibition ampk->mTOR ampk->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1) ampk->cell_cycle_arrest p70s6k p70S6K Inhibition mTOR->p70s6k protein_synthesis ↓ Protein Synthesis p70s6k->protein_synthesis cell_growth ↓ Cell Growth & Proliferation protein_synthesis->cell_growth cyclin_d1 ↓ Cyclin D1 mapk_erk->cyclin_d1 cyclin_d1->cell_cycle_arrest p21->cell_cycle_arrest mtt_workflow MTT Assay Workflow for this compound Cytotoxicity start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 phenformin_treatment 3. Treat cells with varying concentrations of this compound incubation1->phenformin_treatment incubation2 4. Incubate for 48-72h phenformin_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 1.5-4h mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Establishing a Phenformin-Induced Lactic Acidosis Model in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin, a biguanide antihyperglycemic agent, was withdrawn from clinical use due to a high incidence of associated lactic acidosis. However, its potent metabolic effects make it a valuable tool in preclinical research to study the mechanisms of lactic acidosis, mitochondrial dysfunction, and related metabolic disorders. This document provides detailed protocols for establishing a this compound-induced lactic acidosis model in rats, aimed at providing a reproducible and robust system for pharmacological and physiological studies.

The primary mechanism underlying this compound-induced lactic acidosis is the inhibition of mitochondrial respiratory chain complex I.[1] This inhibition disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and a subsequent shift towards anaerobic glycolysis to meet energy demands. The resulting increase in pyruvate is preferentially converted to lactate, leading to its accumulation in the blood and a decrease in physiological pH. A key signaling molecule involved in this process is AMP-activated protein kinase (AMPK), which is activated in response to the increased AMP/ATP ratio.[2][3]

Key Experimental Protocols

I. Animal Model
  • Species: Male Wistar or Sprague-Dawley rats.

  • Age: 8-10 weeks.

  • Weight: 200-250 g.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

II. This compound Administration
  • Route of Administration: Oral gavage is recommended for precise dosing.

  • Dosage: Based on a maximum tolerated dose of 5.0 mmol/kg in the diet, an approximate daily oral dose can be calculated.[4] However, for an acute model, a pilot study is recommended to determine the optimal dose that induces significant lactic acidosis without causing rapid mortality. A starting dose of 50-100 mg/kg can be considered. The oral LD50 in rats is a relevant parameter for dose-range finding.

  • Vehicle: this compound hydrochloride can be dissolved in sterile water or 0.9% saline.

  • Procedure:

    • Fast the rats overnight (12-16 hours) with free access to water to ensure gastric emptying and consistent drug absorption.

    • Accurately weigh each rat to calculate the precise volume of the this compound solution to be administered.

    • Administer the this compound solution carefully using an appropriate-sized oral gavage needle.

    • A control group receiving the vehicle only should be included in the experimental design.

III. Experimental Workflow

The following diagram outlines the general experimental workflow for the this compound-induced lactic acidosis model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12-16 hours) acclimatization->fasting baseline Baseline Sampling (T=0) fasting->baseline admin This compound Administration (Oral Gavage) baseline->admin sampling Time-course Sampling (e.g., 1, 2, 4, 6 hours) admin->sampling blood_gas Blood Gas & Lactate Analysis sampling->blood_gas biochem Biochemical Assays (ATP, Pyruvate) sampling->biochem data Data Analysis blood_gas->data biochem->data

Fig. 1: Experimental workflow for the rat model.
IV. Sample Collection and Analysis

A. Blood Collection:

  • Time Points: Blood samples should be collected at baseline (T=0, before this compound administration) and at several time points post-administration (e.g., 1, 2, 4, and 6 hours) to monitor the progression of lactic acidosis.

  • Method: For serial sampling, the tail vein is a suitable site.[5] For a terminal endpoint, blood can be collected via cardiac puncture under deep anesthesia.

  • Volume: The total blood volume collected from a single animal should not exceed the recommended guidelines (typically <10% of total blood volume for a single sample and <15% over 28 days).[5]

  • Anticoagulant: Use heparinized syringes or tubes for blood gas and lactate analysis.

B. Blood Gas and Lactate Analysis:

  • Apparatus: A portable blood gas and lactate analyzer is recommended for immediate analysis of whole blood samples.

  • Parameters:

    • pH

    • Partial pressure of carbon dioxide (pCO2)

    • Bicarbonate (HCO3-)

    • Blood Lactate

  • Procedure:

    • Calibrate the analyzer according to the manufacturer's instructions.

    • Immediately after collection, introduce the heparinized blood sample into the analyzer.

    • Record the values for pH, pCO2, HCO3-, and lactate.

C. Tissue Collection (Optional):

  • At the end of the experiment, tissues such as the liver and skeletal muscle can be collected for further biochemical analysis.

  • Procedure:

    • Euthanize the rat using an approved method.

    • Quickly dissect the desired tissues.

    • Freeze-clamp the tissues in liquid nitrogen to halt metabolic processes.

    • Store the samples at -80°C until analysis.

D. Biochemical Assays (from Tissue Samples):

  • ATP Measurement: ATP levels can be quantified using commercially available luciferin-luciferase-based assay kits.

  • Lactate and Pyruvate Measurement: Commercially available colorimetric or fluorometric assay kits can be used to determine the concentrations of lactate and pyruvate in tissue homogenates. The lactate/pyruvate ratio can then be calculated.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Blood Gas and Lactate Levels

Time PointTreatment GroupnpHpCO2 (mmHg)HCO3- (mmol/L)Blood Lactate (mmol/L)
Baseline (T=0) Vehicle Control87.40 ± 0.0540 ± 524 ± 21.5 ± 0.5
This compound87.39 ± 0.0641 ± 423 ± 31.6 ± 0.4
2 hours Vehicle Control87.38 ± 0.0542 ± 523 ± 21.8 ± 0.6
This compound87.25 ± 0.0835 ± 618 ± 48.5 ± 2.1
4 hours Vehicle Control87.39 ± 0.0440 ± 424 ± 21.7 ± 0.5
This compound87.15 ± 0.1030 ± 514 ± 312.3 ± 3.5
6 hours Vehicle Control87.40 ± 0.0541 ± 524 ± 31.6 ± 0.4
This compound87.08 ± 0.1228 ± 611 ± 415.1 ± 4.2
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control at the same time point.

Table 2: Tissue Biochemical Parameters (at 6 hours)

TissueTreatment GroupnATP (nmol/mg protein)Lactate (nmol/mg protein)Pyruvate (nmol/mg protein)Lactate/Pyruvate Ratio
Liver Vehicle Control825.6 ± 4.22.1 ± 0.50.20 ± 0.0510.5 ± 2.5
This compound812.3 ± 3.115.8 ± 3.90.15 ± 0.04105.3 ± 21.7
Skeletal Muscle Vehicle Control830.1 ± 5.51.5 ± 0.40.18 ± 0.068.3 ± 2.1
This compound814.8 ± 4.312.4 ± 3.20.12 ± 0.03103.3 ± 19.8
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control.

Signaling Pathway

The primary signaling pathway initiated by this compound involves the inhibition of mitochondrial complex I, leading to a decrease in the ATP/AMP ratio and subsequent activation of AMP-activated protein kinase (AMPK).

G cluster_mito Mitochondrion This compound This compound complex_I Mitochondrial Complex I This compound->complex_I inhibits oxphos Oxidative Phosphorylation complex_I->oxphos disrupts atp ATP Production oxphos->atp decreases ampk_path AMPK Activation atp->ampk_path activates (via increased AMP/ATP ratio) glycolysis Anaerobic Glycolysis ampk_path->glycolysis stimulates lactate Lactate Production glycolysis->lactate increases acidosis Lactic Acidosis lactate->acidosis leads to

Fig. 2: this compound's signaling pathway.

Conclusion

The this compound-induced lactic acidosis model in rats is a valuable tool for investigating the pathophysiology of this metabolic disorder and for screening potential therapeutic interventions. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible data. The methodologies and data presentation formats provided in these application notes are intended to guide researchers in the successful establishment and application of this experimental model.

References

Application Notes and Protocols for Phenformin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenformin in cancer cell line studies. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by this compound.

Introduction

This compound, a biguanide antihyperglycemic agent, has garnered significant interest for its potent anti-cancer properties. It is recognized as a more potent mitochondrial complex I inhibitor than its analog, metformin.[1] This inhibition leads to cellular energy stress, activating critical signaling pathways that can induce cell cycle arrest, apoptosis, and inhibit metastasis in various cancer types. These notes are intended to guide researchers in designing and executing in vitro studies to explore the therapeutic potential of this compound.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound. The following table summarizes the IC50 values of this compound in a range of cancer cell lines as reported in the literature. Treatment durations for these studies typically range from 24 to 72 hours.

Cancer TypeCell LineIC50 (mM)Reference
Breast CancerMCF71.184 ± 0.045[2][3]
Breast CancerZR-75-10.665 ± 0.007[2][3]
Breast CancerMDA-MB-2312.347 ± 0.010[2][3]
Breast CancerSUM13151.885 ± 0.015[2][3]
Breast CancerSKBR3~0.075[4]
Breast Cancer78617~0.025[4]
Ovarian CancerSKOV30.9[5]
Ovarian CancerHey1.75[5]
Ovarian CancerIGROV-10.8[5]
NeuroblastomaSH-SY5Y2.76 ± 0.09[6]
T-cell ALLPrimary Lymphoma Cells (PTEN-/-)0.005 ± 0.001[7]
T-cell ALLPrimary Lymphoma Cells (PTEN-/- AMPK-/-)0.027 ± 0.005[7]
Head and NeckE6E7Ras0.6[8]
MelanomaB16F10-[8]
Lung CancerA549-[8]
Colon CancerCT26-[8]
Prostate CancerDU145-[8]
Thyroid CancerTPC-1-[1]
Thyroid Cancer8505C-[1]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling cascade. It can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Phenformin_Signaling_Pathway This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK modulates AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibits Apoptosis Induction of Apoptosis AMPK->Apoptosis Protein_Synthesis Decreased Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Inhibition of Cell Growth mTORC1->Cell_Growth Proliferation Inhibition of Proliferation MAPK_ERK->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with varying This compound concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Aspirate medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G Western_Blot_Workflow A Cell lysis and protein extraction B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis H->I

References

Application Note: Profiling Metabolic Reprogramming by Phenformin using the Seahorse XF Flux Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin, a biguanide anti-diabetic drug, has garnered significant interest for its potent anti-cancer properties. Its primary mechanism of action involves the inhibition of complex I of the mitochondrial electron transport chain.[1][2] This disruption of oxidative phosphorylation (OXPHOS) induces a metabolic shift towards glycolysis to meet the cell's energy demands. The Agilent Seahorse XF Flux Analyzer is a powerful tool to study these metabolic changes in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.

This application note provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the metabolic reprogramming induced by this compound. It offers a comprehensive guide for researchers to design, execute, and interpret experiments aimed at elucidating the bioenergetic effects of this compound.

Key Concepts Measured with Seahorse XF Assays:

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production and extrusion of lactate.[1]

Data Presentation

The following tables summarize the expected quantitative data from Seahorse XF assays when studying the effects of this compound.

Table 1: Expected Changes in Mitochondrial Respiration Parameters in Response to this compound

ParameterDescriptionExpected Effect of this compound
Basal Respiration Baseline oxygen consumption by the cells.Decrease
ATP Production-Coupled Respiration Portion of basal respiration used for ATP synthesis.Decrease
Proton Leak Oxygen consumption not coupled to ATP synthesis.No significant change or slight decrease
Maximal Respiration Maximum oxygen consumption rate induced by an uncoupler (e.g., FCCP).Decrease
Spare Respiratory Capacity The cell's ability to respond to an increased energy demand.Decrease
Non-Mitochondrial Oxygen Consumption Oxygen consumed by cellular enzymes other than mitochondrial respiration.No significant change

Table 2: Expected Changes in Glycolytic Parameters in Response to this compound

ParameterDescriptionExpected Effect of this compound
Non-glycolytic Acidification ECAR produced from non-glycolytic sources (e.g., CO2).No significant change
Glycolysis Baseline ECAR from glycolysis upon glucose addition.Increase
Glycolytic Capacity Maximum ECAR rate after blocking mitochondrial ATP production with oligomycin.Increase
Glycolytic Reserve The cell's ability to increase glycolysis in response to energetic demand.Increase or no significant change

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test Protocol for this compound Treatment

This protocol is designed to assess the impact of this compound on mitochondrial function.

A. Materials

  • Seahorse XF Cell Culture Microplates[3]

  • Seahorse XF Calibrant Solution[4][5]

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine[3][5]

  • This compound Hydrochloride

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[3][6]

  • Cells of interest

B. Experimental Workflow

cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Preparation & Execution seed_cells Seed cells in Seahorse XF microplate incubate_cells Incubate overnight seed_cells->incubate_cells hydrate_cartridge Hydrate sensor cartridge with XF Calibrant load_cartridge Load cartridge with Oligomycin, FCCP, Rotenone/Antimycin A hydrate_cartridge->load_cartridge prepare_compounds Prepare this compound and Mito Stress Test compounds prepare_compounds->load_cartridge treat_cells Treat cells with this compound (acute or chronic) run_assay Run Seahorse XF Cell Mito Stress Test treat_cells->run_assay load_cartridge->run_assay

Caption: Workflow for the Seahorse XF Cell Mito Stress Test with this compound treatment.

C. Detailed Methodology

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.[7]

    • Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C incubator overnight.[7]

  • Sensor Cartridge Hydration (Day 1):

    • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 37°C incubator by adding XF Calibrant to each well of the utility plate.[4][5][8]

  • Assay Preparation (Day 2):

    • Wash cells with pre-warmed Seahorse XF assay medium and add fresh assay medium to each well.[5]

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[5]

    • Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. The final concentrations will need to be optimized for your cell type, but typical starting concentrations are:

      • This compound: 0.05 - 1 mM[1]

      • Oligomycin: 1.0 - 1.5 µM[5]

      • FCCP: 0.5 - 1.0 µM[5]

      • Rotenone/Antimycin A: 0.5 µM[5]

    • Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds.

  • This compound Treatment:

    • Acute Treatment: Inject this compound into the designated port and measure the immediate effect on OCR.

    • Chronic Treatment: Pre-incubate the cells with this compound for a desired duration (e.g., 6, 16, 24, or 48 hours) before starting the Mito Stress Test.[1]

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and initiate the assay.

    • The instrument will measure baseline OCR, followed by sequential injections of this compound (if acute), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.

II. Seahorse XF Glycolysis Stress Test Protocol for this compound Treatment

This protocol assesses the effect of this compound on glycolytic function.

A. Materials

  • Seahorse XF Cell Culture Microplates[9]

  • Seahorse XF Calibrant Solution[4]

  • Seahorse XF Base Medium (glucose-free, e.g., DMEM), supplemented with L-glutamine[4]

  • This compound Hydrochloride

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG))[9][10]

  • Cells of interest

B. Experimental Workflow

cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Preparation & Execution seed_cells Seed cells in Seahorse XF microplate incubate_cells Incubate overnight seed_cells->incubate_cells hydrate_cartridge Hydrate sensor cartridge with XF Calibrant load_cartridge Load cartridge with Glucose, Oligomycin, 2-DG hydrate_cartridge->load_cartridge prepare_compounds Prepare this compound and Glycolysis Stress Test compounds prepare_compounds->load_cartridge treat_cells Treat cells with this compound run_assay Run Seahorse XF Glycolysis Stress Test treat_cells->run_assay load_cartridge->run_assay

Caption: Workflow for the Seahorse XF Glycolysis Stress Test with this compound treatment.

C. Detailed Methodology

  • Cell Seeding and Cartridge Hydration (Day 1):

    • Follow the same procedures as described in the Mito Stress Test protocol.

  • Assay Preparation (Day 2):

    • Wash cells with pre-warmed glucose-free Seahorse XF assay medium.[9]

    • Add fresh glucose-free assay medium to each well and incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[9]

    • Prepare stock solutions of this compound and the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the glucose-free assay medium. Recommended final concentrations are:

      • This compound: 0.1 - 1 mM[1]

      • Glucose: 10 mM[9]

      • Oligomycin: 1.0 µM[9]

      • 2-DG: 50 mM[9]

    • Load the injector ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds.

  • This compound Treatment:

    • As with the Mito Stress Test, this compound can be added acutely or cells can be pre-treated. For pre-treatment, add this compound to the glucose-free medium during the 1-hour incubation prior to the assay.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and start the assay.

    • The instrument will measure baseline non-glycolytic ECAR, followed by sequential injections of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of mitochondrial complex I, leading to a decrease in ATP synthesis and an increase in the AMP:ATP ratio.[1] This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][11] Activated AMPK then initiates downstream signaling cascades that inhibit anabolic processes and promote catabolic pathways to restore energy balance.

This compound This compound complex_I Mitochondrial Complex I This compound->complex_I inhibits atp_production ATP Production complex_I->atp_production decreases amp_atp_ratio AMP:ATP Ratio atp_production->amp_atp_ratio increases ampk AMPK Activation amp_atp_ratio->ampk mTOR mTOR Pathway ampk->mTOR inhibits protein_synthesis Protein Synthesis mTOR->protein_synthesis inhibits cell_growth Cell Growth mTOR->cell_growth inhibits

Caption: Simplified signaling pathway of this compound's metabolic effects.

Conclusion

The Seahorse XF Flux Analyzer provides an indispensable platform for dissecting the metabolic consequences of this compound treatment. By following the detailed protocols outlined in this application note, researchers can obtain robust and reproducible data on how this compound alters mitochondrial respiration and glycolysis. This information is crucial for advancing our understanding of this compound's anti-cancer mechanisms and for the development of novel metabolic therapies. For data normalization, it is recommended to count cells after the assay, for example by using a cell imaging system, to account for any variations in cell number between wells.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenformin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing phenformin concentration for cell viability assays. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cancer cells?

A1: this compound primarily acts by inhibiting complex I of the mitochondrial respiratory chain.[1][2] This leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][3] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell proliferation, protein synthesis, and survival.[2][4] this compound can also induce cancer cell apoptosis by promoting endoplasmic reticulum (ER) stress and oxidative stress through the production of reactive oxygen species (ROS).[2][5]

Q2: How does this compound's potency compare to metformin?

A2: this compound is significantly more potent than metformin as an anti-cancer agent.[6][7] This is partly because metformin's entry into tumor cells often relies on the organic cation transporter (OCT), which may have variable expression, whereas this compound can pass more freely through the cellular membrane.[1][6] Consequently, this compound often exhibits cytotoxic effects at much lower concentrations than metformin. For instance, in E6E7Ras cells, the EC50 for this compound was 0.6 mM, while for metformin it was 504 mM, making this compound 840 times more potent in that specific model.[7]

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: A typical starting concentration range for this compound in cell viability assays is between 0.1 mM and 10 mM.[3][8] However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions) to determine the IC50 value for your specific cell line.

Q4: What is the IC50 of this compound in common cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies significantly among different cancer cell lines. Below is a summary of reported IC50 values.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
MCF7Breast Cancer1.184 ± 0.045[6]
ZR-75-1Breast Cancer0.665 ± 0.007[6]
MDA-MB-231Breast Cancer2.347 ± 0.010[6]
SUM1315Breast Cancer1.885 ± 0.015[6]
SKOV3Ovarian Cancer0.9[4]
HeyOvarian Cancer1.75[4]
IGROV-1Ovarian Cancer0.8[4]
SH-SY5YNeuroblastoma2.76 ± 0.09[3]
LN229Glioma~0.6[8]

Q5: How does glucose concentration in the culture medium affect this compound's efficacy?

A5: High glucose concentrations in the culture medium can significantly reduce the anti-cancer effects of this compound.[9] The efficacy of this compound is enhanced under normoglycemic (5.5 mM glucose) conditions compared to hyperglycemic (25 mM glucose) conditions.[9] This is crucial to consider as standard cell culture media often contain high glucose levels, which might mask the true potency of the drug.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for seeding and ensure consistent volume in each well.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause: Incomplete solubilization of formazan crystals (MTT assay).

    • Solution: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting. Allow sufficient incubation time for full solubilization.[10]

Issue 2: My IC50 value for this compound is much higher than published values for the same cell line.

  • Possible Cause: High glucose concentration in the culture medium.

    • Solution: As noted in the FAQs, high glucose can inhibit this compound's action.[9] Consider using a medium with a more physiological glucose concentration (e.g., 5.5 mM) to better reflect in vivo conditions and enhance this compound's efficacy.

  • Possible Cause: Cell density is too high.

    • Solution: An excessive number of cells can metabolize the drug more effectively or become confluent, altering their metabolic state and drug response. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[11]

  • Possible Cause: Incorrect incubation time.

    • Solution: The duration of this compound exposure is critical. Typical incubation times range from 24 to 72 hours.[4][6] Perform a time-course experiment to determine the optimal incubation period for your cell line.

Issue 3: I am not observing a dose-dependent effect of this compound.

  • Possible Cause: The concentration range is not appropriate.

    • Solution: Broaden your concentration range. If you see no effect, you may need to test higher concentrations. If all concentrations are highly toxic, you need to test lower concentrations. A logarithmic dilution series is often a good starting point.

  • Possible Cause: Issues with drug stability or preparation.

    • Solution: Prepare fresh this compound solutions for each experiment. Ensure the drug is fully dissolved in the vehicle (e.g., water or DMSO) before diluting it in the culture medium. Include a vehicle-only control to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.[10][12]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[13]

  • Absorbance Reading: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Incubate overnight at 37°C if necessary.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[6]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound hydrochloride

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

This compound's Core Signaling Pathway

Phenformin_Signaling This compound This compound complex1 Mitochondrial Complex I This compound->complex1 Inhibits amp_atp Increased AMP/ATP Ratio complex1->amp_atp Inhibition leads to ampk AMPK (Activation) amp_atp->ampk Activates mTOR mTOR Pathway (Inhibition) ampk->mTOR Inhibits proliferation Cell Proliferation mTOR->proliferation Inhibition reduces protein_synthesis Protein Synthesis mTOR->protein_synthesis Inhibition reduces apoptosis Apoptosis mTOR->apoptosis Inhibition promotes

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation and subsequent mTOR pathway inhibition.

Experimental Workflow for Optimizing this compound Concentration

Phenformin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation seed_cells 1. Seed Cells (Optimize Density) prep_drug 2. Prepare this compound (Dose Range) treat_cells 3. Treat Cells (24-72h) prep_drug->treat_cells viability_assay 4. Perform Viability Assay (e.g., MTT) treat_cells->viability_assay read_plate 5. Read Plate viability_assay->read_plate calc_ic50 6. Calculate IC50 read_plate->calc_ic50 apoptosis_assay 7. Validate with Apoptosis Assay calc_ic50->apoptosis_assay

Caption: Workflow for determining the optimal this compound concentration for cell viability assays.

Troubleshooting Logic for High IC50 Values

Troubleshooting_IC50 start High IC50 Value Observed check_glucose Is Glucose Level High (e.g., 25 mM)? start->check_glucose check_density Is Cell Density Too High? check_glucose->check_density No solution_glucose Action: Use Low Glucose Medium (e.g., 5.5 mM) check_glucose->solution_glucose Yes check_time Is Incubation Time Optimal? check_density->check_time No solution_density Action: Optimize Seeding Density check_density->solution_density Yes solution_time Action: Perform Time-Course Experiment check_time->solution_time No end_node Re-run Experiment check_time->end_node Yes solution_glucose->end_node solution_density->end_node solution_time->end_node

Caption: A decision tree to troubleshoot unexpectedly high this compound IC50 values.

References

overcoming phenformin solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for overcoming solubility challenges encountered during experiments with phenformin.

Frequently Asked Questions (FAQs) on this compound Solubility

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

A: The solubility of this compound hydrochloride can vary based on the solvent and preparation conditions. Using fresh, high-quality solvents is crucial for optimal dissolution. For instance, hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

This compound Hydrochloride Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
Water (H₂O)12.5 - 48 mg/mL51.71 - 198.57 mMSonication may be required.[1][2]
DMSO10 - 48 mg/mL41.37 - 198.57 mMUse fresh, anhydrous DMSO; sonication may be required.[1][2]
Ethanol12 - 48 mg/mL49.64 - 198.57 mMN/A

Q2: What factors can influence the solubility of this compound?

A: Several factors can impact how well this compound dissolves:

  • pH: The pH of the solution is a primary factor for ionizable drugs. For compounds with basic anions, solubility tends to increase as the pH decreases.[3][4] this compound exists in a monoprotonated form at a physiological pH of ~7.2.[5]

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning an increase in temperature generally increases solubility.[3][6] For stubborn solutes, gently warming the tube to 37°C can aid dissolution.[7]

  • Solvent Purity: The purity and state of the solvent are critical. For example, using fresh, non-hygroscopic DMSO is recommended as absorbed moisture can lower solubility.[2]

  • Particle Size: The physical size of the drug particles can affect the dissolution rate. Smaller particles generally dissolve faster due to a larger surface area.[3]

  • Sonication: Mechanical agitation through sonication can help break down particle aggregates and accelerate the dissolution process, especially for higher concentrations.[1][7]

Q3: Can I use sonication to help dissolve this compound hydrochloride?

A: Yes, using an ultrasonic bath is a recommended method to aid in the dissolution of this compound hydrochloride, particularly when preparing higher concentration stock solutions in solvents like water and DMSO.[1][7]

Q4: What is the recommended method for storing this compound stock solutions?

A: To prevent degradation and repeated freeze-thaw cycles that can affect stability and cause precipitation, stock solutions should be aliquoted.[1] Recommended storage conditions are:

  • -80°C: for 6 months to 2 years.[1][8]

  • -20°C: for 1 month.[1][8]

It is advisable to store the solutions under nitrogen and away from moisture.[1]

Troubleshooting Guide: Common Solubility Issues

Problem 1: My this compound hydrochloride powder is not dissolving completely.

Potential Cause Troubleshooting Step
Insufficient Solvent Volume Ensure you are using the correct volume of solvent for the mass of the compound based on its known solubility (see table above).
Solvent Quality If using DMSO, ensure it is fresh and anhydrous, as absorbed water can hinder solubility.[2]
Low Temperature Gently warm the solution to 37°C for approximately 10 minutes.[7]
Insufficient Agitation Place the tube in an ultrasonic bath for a few minutes to provide mechanical energy for dissolution.[7]

Problem 2: My this compound stock solution precipitated after being added to cell culture media.

Potential Cause Troubleshooting Step
Supersaturation The final concentration in the media may exceed this compound's solubility in that specific buffer. Dilute the stock solution further before adding it to the culture medium or add it dropwise while gently swirling the plate/flask.
Media Composition Components in the culture medium, such as salts and proteins (especially in serum), can interact with this compound and cause it to precipitate.[9][10] Test the solubility in a small, separate volume of your specific medium before treating your main culture.
Temperature Shock Rapid temperature changes, such as adding a cold stock solution to warm media, can cause high-molecular-weight components to fall out of solution.[10][11] Allow your stock solution to reach room temperature before use.
pH Shift The addition of the drug solution may have altered the pH of the medium, affecting the solubility of this compound or other media components.[10] Check the final pH of the medium after adding the compound.

Problem 3: I observed a precipitate in my stock solution after a freeze-thaw cycle.

Potential Cause Troubleshooting Step
Compound Precipitation Extreme temperature shifts can cause solutes to fall out of solution.[10]
Action To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution to minimize the need for freeze-thaw cycles.[1] If a precipitate is observed, you can try to redissolve it by warming the solution to 37°C and vortexing or sonicating.[7] If the precipitate does not dissolve, it is best to discard the aliquot.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound HCl Aqueous Stock Solution

  • Weighing: Accurately weigh 12.09 mg of this compound hydrochloride (MW: 241.72 g/mol ) on a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water.

  • Sonication: Cap the tube securely and place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved. Intermittently vortex to ensure homogeneity.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Thaw Stock: Thaw one aliquot of your this compound HCl stock solution at room temperature.

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed culture medium to achieve your desired final concentrations (e.g., for a final concentration of 1 mM from a 50 mM stock, add 20 µL of stock to 980 µL of medium).

  • Mixing: Mix thoroughly by gently pipetting up and down or swirling the culture plate. Avoid vigorous shaking to prevent cell damage.

  • Application: Immediately add the final working solution to your cell cultures.

Visualizations

Below are diagrams illustrating key experimental and biological concepts related to this compound.

G cluster_prep Solution Preparation cluster_exp Experimental Use cluster_ts Troubleshooting powder Weigh this compound HCl Powder solvent Add Solvent (e.g., H₂O, DMSO) powder->solvent dissolve Vortex & Sonicate To Dissolve solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock Aliquot & Store Stock Solution (-80°C) filter->stock thaw Thaw Aliquot stock->thaw dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat precipitate Precipitation Observed? dilute->precipitate precipitate->treat No check Check: Concentration, Media Compatibility, pH precipitate->check Yes

Caption: Workflow for preparing and using this compound solutions.

This compound This compound complex1 Mitochondrial Complex I This compound->complex1 inhibits amp_atp ↑ AMP:ATP Ratio complex1->amp_atp ampk AMPK Activation amp_atp->ampk mtor mTOR Pathway ampk->mtor inhibits inhibition Inhibition of Protein Synthesis & Cell Growth mtor->inhibition

Caption: this compound's primary mechanism via the AMPK/mTOR pathway.[12][13]

References

Technical Support Center: Managing Phenformin-Induced Lactic Acidosis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of phenformin-induced lactic acidosis.

Troubleshooting Guides

Issue: High variability in lactate levels between animals in the same treatment group.

  • Question: We are observing significant variability in blood lactate concentrations in our rat model after this compound administration. What could be the cause, and how can we minimize this?

  • Answer: High variability is a common challenge. Several factors can contribute:

    • Genetic Differences: Even within the same strain, individual genetic variations can affect drug metabolism and response.

    • Underlying Health Status: Subclinical renal or hepatic insufficiency can dramatically impact this compound clearance and lactate metabolism.[1][2] Ensure all animals are healthy and free from underlying conditions. Pre-screening for kidney and liver function markers is recommended.

    • Fasting State: The metabolic state of the animal at the time of drug administration is critical. Ensure a consistent fasting protocol for all animals, as this can influence baseline lactate and glucose levels.

    • Hydration Status: Dehydration can exacerbate renal impairment and reduce this compound clearance. Ensure ad libitum access to water or provide standardized hydration.

    • Stress: Handling and procedural stress can elevate lactate levels. Acclimatize animals to handling and experimental procedures to minimize stress-induced physiological changes.

Issue: Unexpected mortality in the this compound-treated group.

  • Question: We are experiencing unexpected mortality in our animal models, even at what we considered to be sub-lethal doses of this compound. What could be the reason?

  • Answer: Unexpected mortality is often linked to severe, rapid-onset lactic acidosis.

    • Dose and Administration: this compound's toxic effects are dose-dependent.[3] Repeated administration can lead to drug accumulation and enhanced lactic acid elevation.[4] Consider reducing the dose or the frequency of administration.

    • Renal Function: Impaired renal function is a major risk factor for this compound-associated lactic acidosis, as it leads to drug accumulation.[1][2][5] If your model involves any renal impairment (e.g., nephrectomy or drug-induced nephrotoxicity), the dose of this compound should be significantly reduced.[6]

    • Cardiovascular Collapse: Severe acidosis can depress myocardial contractility and lead to cardiovascular collapse, which is a common cause of death.[7][8] Continuous monitoring of cardiovascular parameters may be necessary.

    • Concurrent Medications: Be aware of any other administered drugs that could affect renal function or lactate metabolism.

Issue: Treatment with sodium bicarbonate is not effective in reversing acidosis.

  • Question: We are administering sodium bicarbonate to our acidotic animals, but we are not seeing a significant or sustained improvement in blood pH. Why might this be, and what are the alternatives?

  • Answer: While sodium bicarbonate can temporarily buffer the blood, it does not address the underlying cause of lactate overproduction.

    • Underlying Mechanism: this compound continuously drives lactate production by inhibiting mitochondrial respiration.[9][10] Bicarbonate therapy alone is often insufficient to counteract this.[11]

    • Overly Aggressive Administration: Excessive sodium bicarbonate can have deleterious effects.[12]

    • Alternative/Adjunctive Therapies:

      • Insulin and Glucose: This combination is suggested as a more specific treatment, potentially by promoting the removal of pyruvate.[12][13][14]

      • Dichloroacetate (DCA): DCA enhances the activity of pyruvate dehydrogenase, shunting pyruvate away from lactate production and towards oxidation.[15][16] It has been shown to prevent this compound-induced lactic acidosis in animal models.[17]

      • Methylene Blue: While most evidence is for metformin, methylene blue may act as a rescue therapy in cases of refractory shock by bypassing the inhibited complex I in the mitochondrial electron transport chain.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced lactic acidosis?

A1: this compound induces lactic acidosis primarily by inhibiting Complex I of the mitochondrial electron transport chain.[20][21] This disrupts aerobic respiration and ATP production, forcing cells to rely on anaerobic glycolysis. The resulting increase in pyruvate production overwhelms the capacity for its oxidation, leading to the conversion of pyruvate to lactate by lactate dehydrogenase.[9][10] The liver is a key organ in this process, as this compound accumulates there via the organic cation transporter 1 (Oct1).[3]

Q2: Which animal models are most suitable for studying this compound-induced lactic acidosis?

A2:

  • Rats: Rats are a commonly used and well-characterized model.[4][6][22] Studies have used various strains, including inbred F344 and Crl:CD(SD) rats.[4][23][24] Models can be enhanced by inducing renal insufficiency (e.g., through nephrectomy or gentamycin administration) to mimic a common clinical risk factor.[6][25]

  • Dogs: A canine model of major surgery has been used to demonstrate biguanide-induced lactate accumulation and pH decrease.[25]

  • Pigs: A pig model of severe metformin intoxication has been developed to study the effects on global oxygen consumption and mitochondrial function, which is relevant to this compound.[21]

Q3: What are the key biochemical markers to monitor in these animal models?

A3:

  • Blood Lactate: The primary diagnostic marker. Levels greater than 6-10 meq/L are typically indicative of significant lactic acidosis.[11][12]

  • Blood pH and Bicarbonate: To assess the severity of the metabolic acidosis.

  • Anion Gap: An elevated anion gap is characteristic of this type of acidosis.[26]

  • Lactate/Pyruvate Ratio: A considerably increased ratio (e.g., 50-150) is indicative of impaired mitochondrial function.[11]

  • Blood Glucose: To monitor for hypoglycemia, which can occur with biguanide treatment.

  • Renal and Hepatic Function Markers: (e.g., creatinine, BUN, ALT, AST) to assess for organ dysfunction that can exacerbate the condition.

Q4: Are there any therapeutic agents that can prevent or mitigate this compound-induced lactic acidosis in animal models?

A4: Yes, several agents have shown promise in preclinical studies:

  • Dichloroacetate (DCA): This agent activates pyruvate dehydrogenase, promoting the oxidation of pyruvate and reducing its conversion to lactate.[15][16] It has been shown to prevent this compound-induced lactic acidosis.[17]

  • Insulin and Glucose: This combination therapy has been shown to correct acidosis and hyperlactatemia in this compound-treated subjects.[14] Insulin may help by inhibiting pyruvate formation from protein sources and activating pyruvate dehydrogenase.[13]

  • Methylene Blue: Although primarily studied in the context of metformin, its mechanism of bypassing mitochondrial complex I makes it a potential rescue therapy for severe cases with hemodynamic instability.[18][19][20][27]

Data Presentation

Table 1: this compound and Metformin Dosing in Rodent Models and Effects on Lactate

Animal ModelDrugDoseRouteKey FindingsReference
Rats (F344)This compoundLower than human therapeutic exposureOralElevated lactic acid levels, sustained for up to 24h; enhanced by repeated doses.[4]
Rats (F344)MetforminHigher than human therapeutic exposureOralDid not elevate lactic acid levels, even with repeated doses.[4]
RatsMetformin600 mg/kg/dayOralMinimal metabolic acidosis (increased serum lactate and beta-hydroxybutyric acid, decreased serum bicarbonate).[23][24]
RatsMetformin900-1200 mg/kg/dayOralMorbidity/mortality, clinical signs of toxicity.[23][24]
RatsMetformin200 mg/kg/dayOralNo observable adverse effect level (NOAEL).[23][24]
RatsDichloroacetate (DCA)5 mg/kgIVAttenuated the increase in plasma lactate during exercise.[16]

Table 2: Hemodynamic Effects of Lactic Acidosis in a Canine Model

ParameterChange with Lactic AcidosisReference
Cardiac OutputSignificant decrease[7]
Stroke VolumeSignificant decrease (40% reduction)[7]
Mean Systemic Arterial PressureSignificant decrease[7]
Mean Pulmonary Artery PressureSignificant increase[7]
Right Atrial PressureSignificant increase[7]
Left Ventricular Contractility (dP/dt max)Decrease[7]

Experimental Protocols

Protocol 1: Induction of Lactic Acidosis with this compound in Rats

  • Animal Model: Male F344 rats.[4]

  • Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.

  • Drug Preparation: Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile water or saline).

  • Administration: Administer this compound orally via gavage. Doses should be determined based on preliminary dose-ranging studies, but studies have shown that doses corresponding to lower than human therapeutic exposure can elevate lactate levels.[4]

  • Monitoring:

    • Collect blood samples at baseline and at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

    • Measure blood lactate, pH, bicarbonate, and glucose.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, respiratory distress).

  • Data Analysis: Compare post-treatment values to baseline and to a vehicle-treated control group.

Protocol 2: Treatment of this compound-Induced Lactic Acidosis with Dichloroacetate (DCA)

  • Model Induction: Induce lactic acidosis as described in Protocol 1.

  • Treatment Groups:

    • This compound + Vehicle

    • This compound + Dichloroacetate (DCA)

  • DCA Preparation: Dissolve sodium dichloroacetate in sterile saline.

  • DCA Administration: Once lactic acidosis is established (e.g., blood lactate > 6 meq/L), administer DCA intravenously. A dose of 5 mg/kg has been shown to be effective in reducing lactate in exercising rats.[16]

  • Monitoring: Continue to monitor blood lactate, pH, and other biochemical parameters at regular intervals post-treatment.

  • Outcome Measures: Compare the rate of lactate clearance and normalization of blood pH between the DCA-treated and vehicle-treated groups.

Visualizations

Phenformin_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound OCT1 OCT1 Transporter This compound->OCT1 Uptake OCT1->Phenformin_mito ETC Electron Transport Chain ATP ATP ETC->ATP Aerobic Respiration ComplexI Complex I Phenformin_mito->ComplexI Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->ComplexI Inhibited Oxidation Lactate Lactate Pyruvate->Lactate Reversible LDH LDH

Caption: Mechanism of this compound-induced lactic acidosis.

Treatment_Workflow cluster_induction Model Induction cluster_treatment Troubleshooting & Treatment Start Administer this compound to Animal Model Monitor Monitor for Lactic Acidosis (Blood Lactate > 6 meq/L) Start->Monitor Acidosis_Confirmed Lactic Acidosis Confirmed Monitor->Acidosis_Confirmed Treatment_DCA Administer Dichloroacetate (DCA) Acidosis_Confirmed->Treatment_DCA Option 1 Treatment_Insulin Administer Insulin + Glucose Acidosis_Confirmed->Treatment_Insulin Option 2 Treatment_MB Consider Methylene Blue (for refractory shock) Acidosis_Confirmed->Treatment_MB Option 3 Monitor_Response Monitor Lactate Clearance & Vital Signs Treatment_DCA->Monitor_Response Treatment_Insulin->Monitor_Response Treatment_MB->Monitor_Response

Caption: Experimental workflow for treating PALA.

References

Technical Support Center: Troubleshooting Phenformin Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenformin in xenograft models.

Troubleshooting Guide

Question: Why am I not observing significant tumor growth inhibition with this compound in my xenograft model?

Answer:

Several factors can contribute to a lack of this compound efficacy in xenograft models. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound. This compound's antitumor effects have been shown to be more potent than metformin in various cancer types, including breast, lung, glioblastoma, colon, melanoma, and prostate cancer.[1][2][3] However, resistance can occur. For instance, some breast cancer cell lines like MDAMB231 have shown resistance to metformin, a related biguanide.[3] It is crucial to determine the in vitro sensitivity of your chosen cell line to this compound before initiating in vivo studies.

  • Drug Dosage and Administration: The dose and route of administration are critical. While this compound is more potent than metformin, suboptimal dosing can lead to a lack of response.[1][4] Studies have used a range of doses, often administered via oral gavage or in drinking water.[4][5] Ensure your dosing regimen is consistent with previously published effective doses in similar models.

  • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Factors like hypoxia can impact the cellular response to metabolic inhibitors.[6] Additionally, this compound can modulate the immune components of the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), which could be a factor in immunocompromised versus syngeneic models.[6][7]

  • Metabolic State of the Animal: The systemic metabolic state of the animal, such as blood glucose levels, can impact this compound's mechanism of action. Hyperglycemia may reduce the antitumor effects of biguanides.[8] Monitoring and controlling for such variables is important.

  • Target Engagement: Confirm that this compound is reaching the tumor tissue and engaging its molecular targets. This can be assessed by analyzing key signaling proteins in tumor lysates. The primary mechanism of this compound involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[9][10]

Question: What is the optimal dose and administration route for this compound in xenograft studies?

Answer:

The optimal dose and administration route for this compound can vary depending on the xenograft model, cancer type, and specific experimental goals. There is no single "one-size-fits-all" protocol. However, published studies provide a good starting point.

Administration Routes:

  • Oral Gavage: This method ensures accurate dosing.[4]

  • Drinking Water: This offers a less stressful, continuous administration method.[5]

Reported Effective Doses: It is important to consult literature specific to your cancer model. For example, a study on an orthotopic mouse model of serous ovarian cancer used 2 mg/kg of this compound administered once a day.[2] In breast cancer xenografts, 300 mg/kg in drinking water has been used.[5] A dose of 17 mg/kg intraperitoneally has been used in a syngeneic mouse model.[11]

Cancer TypeCell LineDoseAdministration RouteOutcomeReference
Breast CancerMCF7300 mg/kgDrinking Water88% tumor growth inhibition[3][5]
Breast CancerMDAMB231300 mg/kgDrinking Water60% tumor growth inhibition[3]
Ovarian CancerM909 (orthotopic)2 mg/kg/dayIntraperitoneal68% reduction in tumor volume[2]
MelanomaColo829, A375Not specifiedOral GavageSignificant tumor shrinkage in combination[4]
Colon CancerCT26 (syngeneic)17 mg/kgIntraperitonealReduced tumor size[11]

Question: How can I assess if this compound is engaging its target in the tumor tissue?

Answer:

To confirm target engagement, you should analyze the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway within the tumor tissue.

Key Biomarkers:

  • Phospho-AMPK (Thr172): An increase in phosphorylation at this site indicates AMPK activation.[2][10][12]

  • Phospho-mTOR (Ser2448): A decrease in phosphorylation suggests mTOR pathway inhibition.[10]

  • Phospho-p70S6K and Phospho-4EBP1: These are downstream effectors of mTOR, and their phosphorylation should be decreased upon this compound treatment.[10]

  • Phospho-S6 Ribosomal Protein: Decreased phosphorylation of this protein is another indicator of mTOR pathway inhibition.[2]

Experimental Protocol: Western Blotting for Target Engagement

  • Tumor Lysate Preparation:

    • Excise tumors from control and this compound-treated animals.

    • Snap-freeze in liquid nitrogen or immediately process.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-AMPK, total AMPK, p-mTOR, total mTOR, p-p70S6K, total p70S6K, p-4EBP1, total 4EBP1, p-S6, and total S6. A loading control like β-actin or GAPDH should also be used.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the relative changes in protein phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-cancer effects?

A1: this compound's primary anti-cancer mechanism involves the inhibition of mitochondrial respiratory chain complex I.[9] This leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][10] Activated AMPK then inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9] This cascade of events can lead to cell cycle arrest and apoptosis.[1][13][12]

Q2: Are there any known resistance mechanisms to this compound?

A2: While this compound is generally more potent than metformin, cancer cells can develop resistance.[1] Some potential mechanisms include:

  • Metabolic Reprogramming: Tumor cells may adapt their metabolism to become less reliant on the pathways inhibited by this compound.

  • Upregulation of Alternative Signaling Pathways: Cancer cells might activate compensatory signaling pathways to bypass the effects of AMPK activation and mTOR inhibition.

  • Drug Efflux: Overexpression of drug efflux pumps could potentially reduce intracellular this compound concentrations, although this compound's lipophilic nature makes it less dependent on transporters for cellular uptake compared to metformin.[14]

Q3: Should I consider combination therapies with this compound?

A3: Yes, combination therapies with this compound have shown significant promise in preclinical studies.[1] Combining this compound with other agents can enhance anti-tumor efficacy and potentially overcome resistance.

  • Targeted Therapies: Combining this compound with BRAF inhibitors (like PLX4720) has shown improved efficacy in BRAF-mutated melanoma models.[1][4]

  • Chemotherapy: this compound can sensitize cancer cells to conventional chemotherapeutic agents. For example, it has a synergistic effect with temozolomide in glioblastoma models.[1]

  • Immunotherapy: this compound can enhance the anti-tumor activity of PD-1 blockade by inhibiting myeloid-derived suppressor cells (MDSCs).[7]

  • Metabolic Inhibitors: Combining this compound with glycolysis inhibitors like oxamate has demonstrated synergistic anti-cancer effects.[1][11]

Q4: What are the expected off-target effects or toxicities of this compound in mice?

A4: The most significant concern with this compound is the risk of lactic acidosis, which led to its withdrawal from clinical use for diabetes.[15] In mouse studies, it is crucial to monitor for signs of toxicity, such as weight loss, lethargy, and changes in dietary habits.[5] However, several xenograft studies have reported significant anti-tumor efficacy without overt murine toxicity at therapeutic doses.[2][3][16] Careful dose optimization and monitoring are essential.

Q5: How does this compound affect cancer stem cells (CSCs)?

A5: this compound has been shown to target and inhibit the self-renewal of cancer stem cells in various tumor types, including breast, melanoma, and lung cancer.[1][9] This is a significant advantage, as CSCs are often resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis.

Visualizations

phenformin_signaling_pathway This compound This compound mitochondria Mitochondrial Complex I This compound->mitochondria Inhibits amp_atp AMP/ATP Ratio ↑ mitochondria->amp_atp ampk AMPK (Activated) amp_atp->ampk Activates mtor mTOR Pathway (Inhibited) ampk->mtor Inhibits protein_synthesis Protein Synthesis ↓ mtor->protein_synthesis cell_growth Cell Growth ↓ mtor->cell_growth apoptosis Apoptosis ↑ mtor->apoptosis Inhibits

Caption: this compound's primary signaling pathway.

experimental_workflow cluster_preclinical Preclinical Xenograft Study cluster_analysis Data Analysis cell_line Select Cancer Cell Line in_vitro In Vitro Sensitivity Testing cell_line->in_vitro xenograft Establish Xenograft Tumors in Mice in_vitro->xenograft treatment This compound Treatment (vs. Vehicle Control) xenograft->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint: Tumor Harvest & Analysis monitoring->endpoint growth_curves Tumor Growth Inhibition Analysis endpoint->growth_curves western_blot Western Blot for Target Engagement endpoint->western_blot ihc Immunohistochemistry (e.g., Ki-67, Caspase-3) endpoint->ihc

Caption: A typical experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Phenformin in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenformin in preclinical studies. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity observed in preclinical models?

The primary mechanism of this compound toxicity is the inhibition of mitochondrial respiratory chain complex I. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an accumulation of NADH. To compensate for the reduced ATP, cells upregulate glycolysis, which results in the excessive production of pyruvate. Due to the impaired mitochondrial function, pyruvate is then preferentially converted to lactate, leading to lactic acidosis, a hallmark of this compound toxicity. This process also leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2]

Q2: What are the most common and significant side effects of this compound reported in preclinical studies?

The most significant and dose-limiting side effect of this compound in preclinical studies is lactic acidosis.[3][4] Other reported side effects include:

  • Metabolic: Hypoglycemia, although less common than with other antidiabetic agents.

  • Gastrointestinal: In some animal models, signs of gastrointestinal distress have been observed.

  • Cellular: Induction of apoptosis and cell cycle arrest, particularly in cancer cell lines.[5][6]

Q3: Are there established LD50 and NOAEL values for this compound from preclinical studies?

Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level) values for this compound are not consistently reported across publicly available preclinical studies. Toxicity can vary significantly depending on the animal species, strain, sex, and route of administration. However, some studies provide insights into dose-dependent effects. For instance, a study comparing biguanides in rats showed that this compound elevated lactic acid levels at doses corresponding to lower systemic exposure than human therapeutic levels, and these effects were enhanced with repeated doses.[3] Researchers should perform dose-range finding studies in their specific animal model to determine the appropriate dose levels.

Q4: What is known about the genotoxic and reproductive toxicity of this compound from preclinical research?

Similarly, preclinical studies on the reproductive toxicity of this compound are not extensively detailed in recent literature. Some studies on metformin have suggested potential effects on reproductive parameters in animal models, but direct evidence for this compound is less clear.[8][9][10] Researchers should exercise caution and consider conducting specific reproductive toxicity assessments if relevant to their research goals.

Q5: Have any off-target effects of this compound been identified in preclinical studies?

The primary off-target effect of this compound, stemming from its mechanism of action, is the broad impact on cellular metabolism beyond its intended therapeutic targets. The inhibition of mitochondrial complex I and subsequent activation of AMPK can influence numerous downstream signaling pathways involved in cell growth, proliferation, and survival.[5][11][12] Some studies suggest that this compound can also directly inhibit ATP-sensitive potassium channels. While specific proteomic studies to identify a wide range of off-target protein binding are not extensively reported, the metabolic consequences of its primary activity are well-documented.

Troubleshooting Guides

Problem: Unexpected animal mortality or severe morbidity during in-vivo studies.

Possible Cause 1: Lactic Acidosis.

  • Troubleshooting Steps:

    • Monitor Blood Lactate: Immediately collect blood samples from affected animals to measure lactate levels. A significant elevation is indicative of lactic acidosis.

    • Check Dosing: Verify the dose calculation, preparation, and administration route. This compound's therapeutic window is narrow, and slight overdoses can be toxic.

    • Hydration and Supportive Care: Ensure animals have adequate access to water. In some cases, bicarbonate administration may be used to counteract acidosis, though this should be done under veterinary guidance.

    • Dose Reduction: In subsequent experiments, reduce the dose of this compound.

Possible Cause 2: Species-Specific Sensitivity.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for this compound studies in the specific animal model and strain being used to check for known sensitivities.

    • Pilot Study: If literature is scarce, perform a pilot dose-escalation study with a small number of animals to determine the maximum tolerated dose (MTD).

Problem: High variability in experimental data.

Possible Cause 1: Differences in Animal Metabolism.

  • Troubleshooting Steps:

    • Standardize Animal Cohorts: Ensure that all animals in the study are of the same age, sex, and have been acclimatized under identical environmental conditions.

    • Fasting State: Standardize the fasting state of the animals before drug administration and sample collection, as this can significantly impact metabolic parameters.

    • Genetic Background: Be aware that different strains of mice or rats can have varying metabolic responses to drugs.

Possible Cause 2: Inconsistent Drug Formulation or Administration.

  • Troubleshooting Steps:

    • Formulation: Ensure the this compound formulation is homogenous and stable. Prepare fresh solutions for each experiment if stability is a concern.

    • Administration Technique: Standardize the administration technique (e.g., gavage volume, injection site) to ensure consistent drug delivery.

Data Presentation

Table 1: Summary of In Vitro this compound Toxicity Data

Cell LineCancer TypeEndpointIC50 / Effective ConcentrationReference
SKOV3, Hey, IGROV-1Ovarian CancerCell Proliferation0.8 - 1.75 mM[6]
ZR-75-1, MDA-MB-231Breast CancerApoptosis InductionNot specified[5]
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia/LymphomaCell Proliferation3 - 10 µM[11]

Table 2: Summary of In Vivo this compound Effects in Preclinical Models

Animal ModelConditionDoseKey FindingsReference
RatsComparison with MetforminNot specifiedElevated lactic acid at lower systemic exposure than human therapeutic levels.[3]
M909 MiceOrthotopic Serous Ovarian CancerNot specifiedTolerated well with no overt signs of toxicity or lactic acidosis.[6]
PTEN-deficient T-ALL miceT-cell Acute Lymphoblastic Leukemia/LymphomaNot specifiedDelayed tumorigenesis with AMPK activation and increased apoptosis in lymphoma cells.[11]
RatsChemically-Induced Mammary CarcinogenesisNot specifiedLowered plasma IGF-1 and glucagon levels.[13]

Experimental Protocols

1. Protocol for Blood Lactate Measurement in Rodents

  • Objective: To quantify the level of lactic acid in the blood of rodents treated with this compound.

  • Materials:

    • This compound solution

    • Rodent model (e.g., rats or mice)

    • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

    • Portable lactate analyzer and corresponding test strips

    • Anesthesia (if required)

  • Procedure:

    • Administer this compound to the animals at the desired dose and route.

    • At predetermined time points, collect a small blood sample (typically from the tail vein).

    • Immediately apply the blood sample to a lactate test strip according to the manufacturer's instructions for the portable lactate analyzer.

    • Record the lactate concentration in mmol/L.

    • It is crucial to obtain a baseline blood lactate reading before this compound administration to serve as a control.[14]

2. Protocol for Measuring Mitochondrial Complex I Activity

  • Objective: To assess the inhibitory effect of this compound on mitochondrial complex I.

  • Materials:

    • Isolated mitochondria from cells or tissues of interest

    • Spectrophotometer or a Seahorse XF Analyzer

    • Complex I activity assay buffer

    • NADH (substrate)

    • Coenzyme Q1 (electron acceptor)

    • Rotenone (a specific Complex I inhibitor, for control)

    • Antimycin A (Complex III inhibitor, to prevent NADH oxidation by other means)

    • This compound solution at various concentrations

  • Procedure (Spectrophotometric Method):

    • Isolate mitochondria from control and this compound-treated cells or tissues.

    • In a spectrophotometer cuvette, add the assay buffer, antimycin A, and coenzyme Q1.

    • Add the isolated mitochondria to the cuvette.

    • Initiate the reaction by adding NADH.

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.

    • To determine the specific Complex I activity, subtract the rate of NADH oxidation in the presence of rotenone.

    • Compare the Complex I activity in mitochondria from this compound-treated samples to the control samples.[15][16]

  • Procedure (Seahorse XF Analyzer):

    • Seed isolated mitochondria into a Seahorse XF microplate.

    • Sequentially inject substrates for Complex I (e.g., pyruvate, malate) followed by an inhibitor (rotenone).

    • The analyzer measures the oxygen consumption rate (OCR), and the Complex I-dependent respiration is calculated as the rotenone-sensitive OCR.[17]

Visualizations

Phenformin_Toxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_I Complex I Complex_I->ETC Complex_I->ATP_Synthase Reduced Proton Pumping ATP_dec Decreased ATP ATP_Synthase->ATP_dec This compound This compound This compound->Complex_I Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Metabolism Lactic_Acidosis Lactic Acidosis Lactate->Lactic_Acidosis AMPK AMPK ATP_dec->AMPK Activates Experimental_Workflow_Toxicity cluster_sampling Biological Sampling start Start: In Vivo this compound Study dose Dose Range-Finding Study start->dose main_study Main Study: - Control Group - this compound Groups (Multiple Doses) dose->main_study monitoring Daily Clinical Observation: - Body Weight - Food/Water Intake - General Health main_study->monitoring blood Blood Collection: - Lactate - Glucose - Clinical Chemistry monitoring->blood tissue Tissue Collection (at necropsy): - Target Organs - Histopathology monitoring->tissue analysis Data Analysis: - Statistical Comparison - Determine NOAEL blood->analysis tissue->analysis end End: Toxicity Profile analysis->end AMPK_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits AMP_ATP_ratio Increased AMP:ATP Ratio Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Protein_Synth Decreased Protein Synthesis mTORC1->Protein_Synth Autophagy Induction of Autophagy mTORC1->Autophagy Cell_Growth Inhibition of Cell Growth Protein_Synth->Cell_Growth

References

minimizing off-target effects of phenformin in research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenformin

This resource provides researchers, scientists, and drug development professionals with practical guidance for using this compound in experimental settings, with a core focus on identifying and minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and what are its main off-target effects?

This compound's classical mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1][2][3] This action decreases ATP synthesis, leading to an increased cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[4][5][6] Activation of AMPK is considered the primary on-target therapeutic effect for many of its applications in cancer and metabolic disease research.[1][3]

The principal off-target effect is the direct inhibition of mitochondrial complex I itself, which can lead to effects independent of AMPK signaling.[7][8] These include profound metabolic shifts, such as increased glycolysis and lactate production, and the induction of cellular stress pathways like oxidative stress and endoplasmic reticulum (ER) stress, which can ultimately trigger apoptosis or other forms of cell death.[1][7][9][10]

Q2: How does this compound's potency and mechanism differ from metformin?

This compound is significantly more potent than metformin.[5] This increased potency is attributed to its greater lipophilicity due to a benzene ring in its structure, which allows it to penetrate cellular and mitochondrial membranes more easily, often without the need for specific organic cation transporters (OCTs) that metformin relies on.[1][2] Consequently, this compound can inhibit mitochondrial complex I and activate AMPK at much lower concentrations than metformin.[11][12][13] For example, in some cancer cell lines, this compound can be over 100-fold more potent than metformin.[13]

Q3: Are all of this compound's effects mediated by AMPK?

No, a growing body of evidence shows that this compound can exert significant effects independent of AMPK.[1][7][8] Studies using AMPK-deficient cells have demonstrated that this compound can still inhibit cell proliferation and mTORC1 signaling.[7][8] These AMPK-independent actions are often linked directly to the metabolic stress caused by mitochondrial complex I inhibition, such as reduced ATP levels, or the induction of ER stress.[9][10] Therefore, it is critical for researchers to experimentally distinguish between AMPK-dependent and AMPK-independent effects.

Troubleshooting Guide

Q4: My cells are dying unexpectedly at low this compound concentrations. How can I determine if this is an on-target or off-target effect?

Unexpected cytotoxicity, especially at concentrations intended to only modulate AMPK, is a common issue. This is often due to a cell type's specific sensitivity to mitochondrial inhibition.

  • Problem: High sensitivity to metabolic stress. Cells that are highly reliant on oxidative phosphorylation (OXPHOS) may undergo apoptosis or necrosis when complex I is inhibited, even at low this compound doses.[4][9]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for your specific cell line. IC50 values can range from low micromolar (e.g., 3-7 µM) to millimolar levels depending on the cell type.[14][15]

    • Time-Course Analysis: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). Off-target mitochondrial toxicity can manifest more rapidly than AMPK-mediated effects.

    • Assess Metabolic Shift: Measure the Extracellular Acidification Rate (ECAR) to check for a switch to glycolysis. A rapid and significant increase in ECAR suggests strong mitochondrial inhibition.[4]

    • Rescue Experiment: Culture cells in a medium with alternative energy sources like galactose instead of glucose. This forces reliance on OXPHOS and can sensitize cells to complex I inhibitors, helping to confirm the mechanism of toxicity.

Q5: How can I experimentally separate AMPK-dependent effects from AMPK-independent (off-target) mitochondrial effects?

This is the most critical challenge in this compound research. A multi-pronged approach using genetic and pharmacological controls is essential.

  • Problem: Confounding effects from direct mitochondrial inhibition.

  • Solution Workflow:

    G cluster_0 Experimental Design for Target Validation cluster_1 Pharmacological & Metabolic Controls A Hypothesized this compound Effect Observed B Step 1: Genetic Controls A->B H Step 2: Pharmacological Controls A->H K Step 3: Rescue Experiments A->K C Use AMPK Knockout/Knockdown Cells (e.g., CRISPR or shRNA) B->C D Effect Persists? C->D E Effect Abolished? D->E No F Conclusion: AMPK-Independent (Likely Off-Target Mitochondrial Effect) D->F Yes G Conclusion: AMPK-Dependent (On-Target Effect) E->G I Compare with other AMPK activators (e.g., AICAR, A-769662) H->I J Compare with other Complex I inhibitors (e.g., Rotenone) H->J L Overexpress yeast NDI1 (alternative NADH dehydrogenase) K->L M Does NDI1 rescue the phenotype? L->M N Conclusion: Effect is due to Complex I Inhibition M->N Yes

    Caption: Workflow for dissecting on-target vs. off-target effects.
  • Genetic Approaches: The gold standard is to use cells with genetic knockout or knockdown of AMPK (e.g., using CRISPR/Cas9).[16] If the effect of this compound persists in AMPK-null cells, it is definitively AMPK-independent.[7][8][14]

  • Pharmacological Controls:

    • AICAR: An AMP analog that activates AMPK directly without affecting mitochondria. If AICAR reproduces the effect, it supports an AMPK-dependent mechanism.

    • A-769662: A direct, allosteric activator of AMPK that also bypasses mitochondria.[7]

    • Rotenone: A specific mitochondrial complex I inhibitor. If rotenone phenocopies the effect of this compound, it points to a mechanism driven by mitochondrial inhibition.[12]

  • Rescue Experiments: Overexpression of the yeast alternative NADH dehydrogenase (NDI1), which bypasses complex I, can rescue effects caused specifically by complex I inhibition.[4]

Q6: My results with this compound are inconsistent, especially regarding AMPK activation. What could be the cause?

Inconsistent results often stem from experimental variables that influence cellular metabolism.

  • Problem: Variability in cell culture conditions.

  • Troubleshooting Checklist:

    • Glucose Concentration: High glucose levels in culture media (e.g., 25 mM) can blunt the effects of this compound on both cell viability and AMPK activation compared to normoglycemic conditions (e.g., 5.5 mM).[17] Ensure your media glucose concentration is consistent and relevant to your research question.

    • Cell Density: High cell density can lead to local hypoxia and nutrient depletion, altering the metabolic state of the cells and their response to this compound. Standardize seeding density for all experiments.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can drift over time in culture.

    • Serum Batch: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may influence signaling pathways intersecting with AMPK and mTOR. Test new serum batches before use in critical experiments.

Quantitative Data Summary

Table 1: Comparative In Vitro Concentrations of this compound and Metformin

ParameterThis compoundMetforminCell Type / Context
IC50 (Cell Viability) 3 - 7 µM200 - 700 µMT-ALL Cell Lines[14]
5 µM700 µMPrimary T-ALL Lymphoma Cells (PTEN-/-)[14]
0.6 - 2.4 mM> 10 mM (often not achieved)Breast Cancer Cell Lines (MCF7, MDA-MB-231)[15]
0.8 - 1.75 mMNot reportedOvarian Cancer Cell Lines[18]
Complex I Inhibition 0.025 mM (causes 34-54% inhibition)0.5 mM (causes 27-58% inhibition)Isolated Rat Brain Mitochondria[12]
AMPK Activation 10 µM (effective dose)1 mM (effective dose)T-ALL Cell Lines[14]
100 µM (robust activation)1 mM (slight activation)Ovarian Cancer Cells (in 5.5 mM glucose)[17]

Note: Concentrations are highly cell-type and context-dependent. These values should be used as a starting point for optimization.

Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol helps quantify the direct inhibitory effect of this compound on mitochondrial complex I. It is adapted from standard protocols for Seahorse XF Analyzers.[19][20][21]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 0.05 mM to 1 mM) for a specified duration (e.g., 6 hours) in a CO2 incubator.[4]

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Assay Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Load the Seahorse cartridge with compounds that modulate respiration:

    • Port A: Oligomycin (ATP synthase inhibitor, to measure ATP-linked respiration).

    • Port B: FCCP (an uncoupling agent, to measure maximal respiration).

    • Port C: Rotenone & Antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Analysis: Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. A dose-dependent decrease in basal and maximal respiration following this compound treatment is indicative of complex I inhibition.[4][21]

Protocol 2: Western Blot for AMPK Pathway Activation

This protocol validates the on-target effect of this compound on its primary downstream signaling pathway.

  • Cell Treatment: Plate cells and treat with this compound (e.g., 0-0.5 mM) for the desired time (e.g., 24 hours).[13] Include positive (e.g., AICAR) and negative (vehicle) controls.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for:

      • Phospho-AMPKα (Thr172)[13][15]

      • Total AMPKα[15]

      • Phospho-ACC (Ser79) (a direct AMPK substrate)

      • Total ACC

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. An increased ratio of p-AMPK/Total AMPK indicates pathway activation.[6][15]

Signaling and Logic Diagrams

G cluster_0 This compound's Dual Mechanism of Action cluster_1 Off-Target Pathway cluster_2 On-Target Pathway Phen This compound Mito Mitochondrial Complex I Phen->Mito Inhibits ATP ATP Synthesis ↓ Mito->ATP ROS ROS Production ↑ Mito->ROS Stress Metabolic & ER Stress ATP->Stress AMP_ratio AMP:ATP Ratio ↑ ATP->AMP_ratio ROS->Stress Apoptosis AMPK-Independent Apoptosis Stress->Apoptosis AMPK AMPK Activation AMP_ratio->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Growth Cell Growth & Proliferation ↓ mTOR->Growth

Caption: The dual signaling pathways activated by this compound.

References

Phenformin Stability in Experimental Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of phenformin in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound hydrochloride stock solutions should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: for up to 2 years.[1]

  • -20°C: for up to 1 year.[1] Shorter-term storage recommendations for this compound hydrochloride are -80°C for 6 months and -20°C for 1 month, stored under nitrogen and away from moisture.[2]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the buffer is a critical factor influencing this compound's stability due to its protonation state. This compound exists in a monoprotonated form at a physiological pH of approximately 7.2 and becomes di-protonated in acidic conditions around pH 2.0.[3] Studies on the related biguanide, metformin, have shown it to be most stable in a pH range of 6-8.[4] Significant degradation of metformin has been observed in strong alkaline and acidic conditions.[5] While specific kinetic data for this compound is limited, it is advisable to maintain a near-neutral pH for optimal stability unless the experimental design requires acidic or alkaline conditions.

Q3: Is this compound stable in common cell culture media?

A3: this compound is frequently used in cell culture experiments, typically with media such as Dulbecco's Modified Eagle's Medium (DMEM), for periods ranging from 24 to 72 hours.[6][7][8] This suggests that this compound is sufficiently stable for the duration of most standard cell-based assays. However, for long-term experiments, it is recommended to periodically replace the medium containing this compound to ensure a consistent concentration.

Q4: Can I expect this compound to be stable at room temperature in my experimental buffer?

A4: Based on general recommendations for this compound hydrochloride, it is shipped at room temperature in the continental US.[2] However, for prepared solutions, prolonged storage at room temperature is not recommended. For short-term use during an experiment, it is advisable to keep the this compound solution on ice or at 4°C when not in immediate use. For the related compound metformin, thermal degradation studies in an aqueous medium showed that 10% of the drug decomposed within 208 hours at 30°C.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. 1. Improper storage of stock solution leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. pH of the buffer is outside the optimal range.1. Store stock solutions at -80°C or -20°C in single-use aliquots.[1][2] 2. Prepare fresh dilutions from a new aliquot for each experiment. 3. Verify the pH of your experimental buffer and adjust to a neutral range (pH 6.8-7.4) if possible.
Loss of this compound activity in a long-term experiment. 1. Gradual degradation of this compound in the experimental buffer at physiological temperatures (e.g., 37°C). 2. Interaction with other components in the buffer or media.1. For multi-day experiments, replace the this compound-containing buffer or media every 24-48 hours. 2. If possible, analyze the concentration of this compound in your experimental setup over time using a validated analytical method like HPLC.
Precipitation observed in the this compound solution. 1. The concentration of this compound exceeds its solubility in the chosen buffer. 2. The pH of the buffer has shifted, affecting solubility.1. This compound hydrochloride is soluble in water.[10] Ensure you are not exceeding its solubility limit. Consider gentle warming or sonication for initial dissolution.[1] 2. Check the pH of the buffer and adjust if necessary.
Unexpected degradation products detected by analytical methods (e.g., HPLC). 1. Exposure of the this compound solution to light (photodegradation). 2. Presence of oxidizing agents in the buffer. 3. Extreme pH conditions (acidic or alkaline hydrolysis).1. Protect this compound solutions from light by using amber vials or covering the container with foil.[4] 2. Avoid buffers containing strong oxidizing agents unless it is a planned aspect of the experiment. 3. Perform forced degradation studies to identify potential degradation products under your specific experimental conditions.

Summary of this compound Stability Data

Due to the limited direct quantitative data on this compound stability in various buffers, the following table includes information on the related and well-studied biguanide, metformin, which can serve as a valuable reference.

Parameter Condition Observation for Metformin (as a proxy) Relevance for this compound
Acidic Hydrolysis 0.1 M - 3N HClSignificant degradation observed.[4][5]This compound is expected to be susceptible to acid hydrolysis.
Alkaline Hydrolysis 0.1 M NaOHSignificant degradation observed, often faster than acidic hydrolysis.[4][5]This compound is expected to be labile in alkaline conditions.
Oxidative Stress Hydrogen PeroxideDegradation is observed.[4]This compound may be susceptible to oxidative degradation.
Thermal Stress 30-70°C (in aqueous solution)Degradation follows zero-order kinetics; 10% degradation in 208 hours at 30°C.[9]This compound solutions are likely to degrade over time at elevated temperatures.
Photostability UV lightDegradation is observed.[4]This compound solutions should be protected from light.
pH Stability Range pH 6-8Less degradation observed in this range.[4]A neutral pH is recommended for preparing and storing this compound solutions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from established methods for metformin and is designed to identify potential degradation products and assess the intrinsic stability of this compound.[4][11][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent where it is freely soluble, such as water or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2 hours. Neutralize the solution with 1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 2 hours. Neutralize the solution with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the powdered this compound in a hot air oven at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber. A dark control should be kept under the same conditions.

3. Sample Analysis:

  • After the specified time, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point. Detection is typically performed using a UV detector at approximately 233-237 nm.[4]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products (new peaks) and quantify the loss of the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (1N NaOH, 60°C) stock->alkali Expose to Stress oxidation Oxidative Stress (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Samples acid->neutralize alkali->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc interpret Compare Chromatograms & Quantify Degradation hplc->interpret degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound hydrolysis_prod Hydrolysis Products (e.g., Guanylurea derivatives) This compound->hydrolysis_prod Hydrolysis oxidative_prod Oxidative Products This compound->oxidative_prod Oxidation photolytic_prod Photolytic Isomers/Fragments This compound->photolytic_prod Photolysis acid Acidic pH acid->hydrolysis_prod base Alkaline pH base->hydrolysis_prod oxidant Oxidizing Agent oxidant->oxidative_prod light UV/Vis Light light->photolytic_prod

References

Technical Support Center: Phenformin in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenformin. The information is intended for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer research?

This compound's primary anticancer mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1][2][3][4] This leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Unlike the related biguanide metformin, this compound is more hydrophobic and can enter cells independently of organic cation transporters (OCTs), contributing to its greater potency.[1][3]

Q2: Why is this compound being investigated in cancer research despite its withdrawal from clinical use for diabetes?

This compound was withdrawn from the market for treating type 2 diabetes due to a high risk of lactic acidosis.[1][5] However, its potent anticancer effects, which are estimated to be nearly 50 times that of metformin, have led to a resurgence of interest in its use as a cancer therapeutic.[1] In the context of cancer treatment, the risk-benefit profile is different, and the side effects may be considered more acceptable compared to the adverse effects of conventional chemotherapy.[6] Current research focuses on finding safe, effective doses and combination strategies to maximize its anticancer activity while minimizing toxicity.[1]

Q3: What are the most promising combination therapies with this compound in a research setting?

Research has shown synergistic or enhanced anticancer effects when this compound is combined with:

  • Targeted Therapies: Particularly BRAF and MEK inhibitors (e.g., PLX4720, dabrafenib, trametinib, SCH772984) in BRAF-mutant melanoma.[2][3][7][8] this compound can help overcome resistance to these inhibitors.[2][8]

  • Immunotherapies: Such as PD-1 blockade. This compound can modulate the tumor microenvironment by inhibiting myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response.[7][9]

  • Chemotherapy: this compound can increase the sensitivity of cancer cells to conventional chemotherapeutic agents.[2][3]

  • Other Metabolic Inhibitors: For example, the lactate dehydrogenase (LDH) inhibitor oxamate, to further disrupt cancer cell metabolism.[10]

Q4: How does this compound's interaction with the tumor microenvironment contribute to its anti-cancer effects?

This compound has been shown to selectively inhibit granulocytic myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[9] MDSCs are immunosuppressive cells that can hinder the efficacy of immunotherapies. By reducing MDSC levels, this compound can enhance the infiltration and activity of cytotoxic CD8+ T-cells, thereby augmenting the effectiveness of treatments like PD-1 blockade.[7][9]

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause 1: Fluctuations in cellular metabolism. this compound directly targets mitochondrial respiration, which can significantly alter the metabolic state of the cells. The readout of viability assays based on metabolic activity (like MTT) can be affected by these changes, not just by cell death.

    • Solution: Corroborate results with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH). Also, consider using an assay that measures ATP levels directly, like CellTiter-Glo, as this is a direct consequence of this compound's mechanism of action.

  • Possible Cause 2: Glucose concentration in the culture medium. The efficacy of this compound can be influenced by the glucose concentration in the cell culture medium. High glucose levels may counteract the energy stress induced by this compound.

    • Solution: Standardize the glucose concentration in your culture medium across all experiments. If appropriate for your research question, consider using a medium with physiological glucose levels (around 5 mM). Be aware that hyperglycemia can inhibit the effects of this compound on cell viability and AMPK activation.

  • Possible Cause 3: Cell density. The effect of this compound can be cell density-dependent.

    • Solution: Ensure consistent cell seeding density across all wells and experiments. Perform initial experiments to determine the optimal seeding density for your cell line and assay duration.

Issue 2: Difficulty in observing synergistic effects with a combination therapy in vitro.

  • Possible Cause 1: Suboptimal drug concentrations. Synergy is often dependent on the ratio and concentration of the combined drugs.

    • Solution: Perform a dose-response matrix experiment where you test a range of concentrations of both this compound and the combination drug. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Possible Cause 2: Inappropriate timing of drug addition. The sequence and timing of drug administration can influence the outcome.

    • Solution: Test different administration schedules, such as sequential administration (this compound first, then the second drug, or vice-versa) versus simultaneous administration.

  • Possible Cause 3: Cell line resistance. The cell line you are using may be intrinsically resistant to one or both of the drugs.

    • Solution: Confirm the sensitivity of your cell line to each drug individually. If possible, test the combination in multiple cell lines with different genetic backgrounds.

Issue 3: Inconsistent results in in vivo animal studies.

  • Possible Cause 1: Drug formulation and administration. this compound's solubility and stability can affect its bioavailability.

    • Solution: Ensure a consistent and appropriate vehicle is used for drug administration (e.g., oral gavage, intraperitoneal injection). Prepare fresh drug solutions for each experiment and verify the stability of the formulation.

  • Possible Cause 2: Animal model selection. The choice of animal model (e.g., xenograft, genetically engineered mouse model) can significantly impact the results.

    • Solution: Select a model that is most relevant to your research question. For example, when studying immunotherapy combinations, a model with a competent immune system is crucial.

  • Possible Cause 3: Lactic acidosis. this compound can cause lactic acidosis, which can affect the health of the animals and confound the experimental results.

    • Solution: Carefully monitor the animals for signs of toxicity (e.g., weight loss, lethargy). Consider dose-escalation studies to determine the maximum tolerated dose in your specific model. In some studies, co-administration of a lactate dehydrogenase (LDH) inhibitor has been explored to mitigate this side effect.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50Reference
SKOV3Ovarian Cancer0.9 mM[1]
HeyOvarian Cancer1.75 mM[1]
IGROV-1Ovarian Cancer0.8 mM[1]
78617Breast Cancer (ErbB2+)~25 µM[11]
SKBR3Breast Cancer (ErbB2+)~75 µM[11]
LN229GliomaNot specified, used at 0.1 mM[12]

Table 2: Synergistic Interactions of this compound with Other Agents

Combination AgentCancer Type / Cell LineEffectCombination Index (CI)Reference
MetforminBreast Cancer (T47D, MDA-MB-231)Synergistic inhibition of proliferationCI < 1[13]
KU-55933 (ATM inhibitor)Liver Cancer (Hep-G2, SMMC-7721)Synergistic inhibition of proliferation, migration, and apoptosisNot specified[2]
PLX4720 (BRAF inhibitor)Melanoma (BRAF V600E mutant)Synergistic inhibition of cell viabilityCI < 1[14]
SCH772984 (ERK inhibitor)Melanoma (NF1-mutant)Synergistic induction of apoptosisNot specified[5][9]
Oxamate (LDH inhibitor)Various cancer cell linesSynergistic cancer cell killingCI < 0.9[10]

Experimental Protocols

Protocol 1: Assessing Synergistic Effects of this compound and a BRAF Inhibitor (e.g., PLX4720) in Melanoma Cells

  • Cell Culture: Culture BRAF-mutant melanoma cells (e.g., Sk-Mel-28, WM115) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and PLX4720 in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Dose-Response Matrix: Treat the cells with a matrix of concentrations of this compound and PLX4720, both alone and in combination, for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assay (MTS): After the incubation period, add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic interaction.[14]

Protocol 2: In Vitro Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both at predetermined concentrations for 48-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A synergistic effect is observed if the percentage of apoptotic cells in the combination treatment is significantly greater than the sum of the percentages in the single-agent treatments.[4][9]

Mandatory Visualizations

Signaling_Pathway This compound This compound complex_I Mitochondrial Complex I This compound->complex_I inhibits atp_ratio AMP/ATP Ratio ↑ complex_I->atp_ratio leads to ampk AMPK atp_ratio->ampk activates mtor mTOR Signaling ampk->mtor inhibits proliferation Cell Proliferation, Growth, Survival mtor->proliferation promotes

Caption: this compound's core mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (e.g., Melanoma cells) treatment 2. Drug Treatment (this compound +/- BRAFi) cell_culture->treatment viability 3a. Viability Assay (MTS/MTT) treatment->viability apoptosis 3b. Apoptosis Assay (Annexin V) treatment->apoptosis analysis 4. Data Analysis (Combination Index) viability->analysis apoptosis->analysis animal_model 5. Animal Model (e.g., Xenograft) analysis->animal_model Proceed if synergistic drug_admin 6. Drug Administration animal_model->drug_admin tumor_measurement 7. Tumor Growth Measurement drug_admin->tumor_measurement

Caption: Workflow for assessing this compound synergy.

Logical_Relationship cluster_direct Direct Tumor Effects cluster_tme Tumor Microenvironment (TME) Effects This compound This compound ampk_activation AMPK Activation This compound->ampk_activation mdsc_inhibition MDSC Inhibition This compound->mdsc_inhibition mtor_inhibition mTOR Inhibition ampk_activation->mtor_inhibition apoptosis_induction Apoptosis Induction mtor_inhibition->apoptosis_induction synergistic_effect Synergistic Anticancer Effect apoptosis_induction->synergistic_effect tcell_activation CD8+ T-cell Activation ↑ mdsc_inhibition->tcell_activation tcell_activation->synergistic_effect immunotherapy Immunotherapy (e.g., PD-1 Blockade) immunotherapy->synergistic_effect targeted_therapy Targeted Therapy (e.g., BRAF/MEK inh.) targeted_therapy->synergistic_effect

Caption: this compound's dual anticancer approach.

References

Technical Support Center: Addressing Phenformin Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phenformin resistance in cancer cell lines.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Question: Why is my cancer cell line showing low sensitivity or a higher-than-expected IC50 value for this compound?

Answer:

Several factors can contribute to reduced sensitivity to this compound. Consider the following possibilities:

  • Intrinsic Cellular Differences: Cancer cell lines exhibit varying degrees of sensitivity to this compound based on their genetic background. For instance, ERα-positive breast cancer cells like MCF7 and ZR-75-1 are generally more sensitive than ERα-negative lines like MDA-MB-231.[1] It is crucial to compare your results with established data for your specific cell line.

    Table 1: this compound IC50 Values in Various Cancer Cell Lines

    Cell Line Cancer Type IC50 Value (mM) Notes
    MCF7 Breast Cancer (ERα+) 1.184 ± 0.045 Higher sensitivity.[1]
    ZR-75-1 Breast Cancer (ERα+) 0.665 ± 0.007 Higher sensitivity.[1]
    MDA-MB-231 Breast Cancer (ERα-) 2.347 ± 0.010 Lower sensitivity; LKB1-deficient.[1][2]
    SUM1315 Breast Cancer (ERα-) 1.885 ± 0.015 Lower sensitivity.[1]
    LN229 Glioma ~0.6 (at 48h) This compound is ~100x more potent than metformin.[3]
    UMUC3 Bladder Cancer >100-fold more potent than metformin High sensitivity.[4]

    | Hey, IGROV-1, SKOV3 | Ovarian Cancer | 0.1 - 5.0 | Varies across primary cell cultures.[5] |

  • Culture Conditions: High glucose levels in culture media can inhibit the anti-cancer effects of this compound.[6] The drug's efficacy, including its ability to activate AMPK, is significantly more robust in normoglycemic (e.g., 5.5 mM glucose) conditions compared to hyperglycemic (e.g., 25 mM glucose) conditions.[6]

    • Troubleshooting Step: Validate your findings by culturing cells in a medium with physiological glucose levels and re-assessing the IC50.

  • Acquired Resistance: Prolonged exposure or treatment with this compound can lead to the development of acquired resistance through the activation of alternative survival pathways.

    • Troubleshooting Step: Analyze key signaling proteins via Western Blot to check for the activation of resistance-conferring pathways such as PI3K/AKT/mTOR or MAPK/ERK.[7][8] An increase in the phosphorylation of Akt, ERK, or downstream mTOR targets like p70S6K in the presence of this compound may indicate resistance.[1][7]

Workflow: Troubleshooting Low this compound Sensitivity Start Observation: High IC50 / Low Sensitivity CheckIntrinsic Step 1: Check Intrinsic Sensitivity - Compare IC50 with published data (Table 1) - Is the cell line known to be less sensitive? Start->CheckIntrinsic CheckCulture Step 2: Verify Culture Conditions - Check glucose concentration in media. - Is it hyperglycemic (>25mM)? CheckIntrinsic->CheckCulture No, discrepancy found ResultIntrinsic Outcome: Sensitivity is as expected. Proceed with experiments. CheckIntrinsic->ResultIntrinsic Yes, matches literature CheckAcquired Step 3: Investigate Acquired Resistance - Perform Western Blot for key pathways (p-AMPK, p-AKT, p-ERK) CheckCulture->CheckAcquired No, glucose is normal ResultCulture Action: Optimize Culture - Switch to normoglycemic media (5.5mM glucose). - Re-run viability assay. CheckCulture->ResultCulture Yes, glucose is high ResultAcquired Outcome: Resistance Pathways Active - Consider combination therapies. - Investigate upstream mutations. CheckAcquired->ResultAcquired

Caption: A workflow for diagnosing unexpected resistance to this compound.

Question: this compound treatment is not affecting cell migration or invasion in my model. What should I check?

Answer:

This compound is known to inhibit cell migration and invasion, often by reversing the Epithelial-Mesenchymal Transition (EMT).[1][9] If you are not observing this effect, consider the following:

  • EMT Status of Cells: The effect of this compound on migration is most pronounced in cells with a mesenchymal phenotype. This compound induces a Mesenchymal-Epithelial Transition (MET), characterized by increased E-cadherin (epithelial marker) and decreased vimentin (mesenchymal marker).[1][9]

    • Troubleshooting Step: Confirm the EMT status of your cell line at baseline and after treatment using Western Blot or immunofluorescence for E-cadherin and vimentin.

  • Involvement of a Different Pathway: In some contexts, migration may be driven by pathways that are not strongly inhibited by this compound. For example, ErbB2-overexpressing breast cancer cell invasion is linked to the IGF1R pathway, which this compound can inhibit.[9] However, other pathways might be dominant in your cell line.

    • Troubleshooting Step: Assess the activation state of receptor tyrosine kinases (RTKs) like IGF1R or EGFR that are known to promote EMT and metastasis.[4][7][9]

Section 2: Frequently Asked Questions (FAQs)

Question: What are the primary molecular mechanisms of resistance to this compound?

Answer:

Resistance to this compound is multifaceted and typically involves the cancer cells adapting their signaling and metabolic networks to bypass its inhibitory effects. The core mechanisms include:

  • Activation of Bypass Signaling Pathways: this compound's primary anti-cancer action involves activating AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[7][10] Cancer cells can develop resistance by activating alternative pro-survival pathways that operate parallel to or downstream of mTOR, such as:

    • PI3K/AKT/mTOR Pathway: Mutations or amplification of components in this pathway can lead to constitutive activation, overriding AMPK-mediated inhibition.[7][8]

    • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is frequently hyperactivated in many cancers and can promote proliferation independently of the mTOR axis.[1][7][8] this compound has been shown to inhibit this pathway in some contexts, but its reactivation is a common resistance mechanism.[1][8]

    • STAT Signaling: Activation of STAT1 or STAT3 signaling can promote survival and attenuate the inhibitory effects of this compound.[7][11]

  • Metabolic Reprogramming: Cancer cells may adapt their metabolism to survive the energy stress induced by this compound's inhibition of mitochondrial complex I and oxidative phosphorylation (OXPHOS).[7][10] This can involve an increased reliance on glycolysis or the utilization of alternative energy sources.

  • Role of Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as CSCs, are often intrinsically resistant to therapies due to their unique metabolic properties and self-renewal capabilities.[10][12] While this compound can target CSCs, resistant CSCs may persist and lead to relapse.[8][10]

  • Tumor Microenvironment: Inflammatory signals within the tumor microenvironment can induce the expression of reactive oxygen species (ROS) scavengers, which may counteract the oxidative stress induced by this compound, thereby reducing its efficacy.[7]

cluster_this compound This compound Action cluster_resistance Resistance Mechanisms This compound This compound Complex1 Mitochondrial Complex I This compound->Complex1 inhibits AMPK AMPK (Activated) Complex1->AMPK activates via AMP/ATP ratio ↑ mTOR mTOR Pathway (Inhibited) AMPK->mTOR inhibits Growth Inhibition of: - Protein Synthesis - Proliferation - Angiogenesis mTOR->Growth leads to PI3K PI3K/AKT Pathway PI3K->mTOR Bypass Inhibition Survival Cell Proliferation & Survival PI3K->Survival activates MAPK MAPK/ERK Pathway MAPK->mTOR Bypass Inhibition MAPK->Survival activates STAT STAT Pathway STAT->mTOR Bypass Inhibition STAT->Survival activates

References

Validation & Comparative

A Comparative Guide to the Anticancer Effects of Phenformin and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biguanide class of drugs, historically used for the management of type 2 diabetes, has garnered significant attention for its potential anticancer properties. Within this class, metformin has been extensively studied due to its favorable safety profile and widespread use. However, its predecessor, phenformin, has demonstrated notably more potent anticancer effects in preclinical studies. This guide provides an objective comparison of the anticancer efficacy of this compound and metformin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental designs.

Executive Summary

This compound consistently exhibits superior anticancer activity compared to metformin across a wide range of cancer types in both laboratory and animal studies. This enhanced potency is attributed to its distinct physicochemical properties, allowing for more efficient cellular uptake. While both drugs share a primary mechanism of action through the activation of the AMP-activated protein kinase (AMPK) pathway, the greater intracellular accumulation of this compound leads to a more robust and sustained therapeutic effect.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various preclinical studies, highlighting the differences in potency between this compound and metformin.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Cancer TypeCell LineThis compound IC50Metformin IC50Fold Difference (Approx.)Reference
GliomaLN229~0.6 mM~60 mM100x[1]
Breast CancerMCF71.184 ± 0.045 mM>10 mM>8x[2]
Breast CancerZR-75-10.665 ± 0.007 mM--[2]
Breast CancerMDA-MB-2312.347 ± 0.010 mM>10 mM>4x[2]
Breast CancerSUM13151.885 ± 0.015 mM--[2]
Ovarian CancerSKOV30.9 mM>5 mM>5.5x[3]
Ovarian CancerHey1.75 mM>10 mM>5.7x[3]
Ovarian CancerIGROV-10.8 mM>5 mM>6.25x[3]
Rectal CancerSW8372.4 µM1.02 mM425x[4]
Rectal CancerSW14638.75 µM8.75 mM1000x[4]
Head and NeckE6E7Ras0.6 mM504 mM840x[5]
MelanomaB16F10--15,200,000x[5]
Colon CancerCT26--67x[5]
Lung CancerA549--26x[5]
Prostate CancerDU145--25x[5]

Note: "-" indicates data not available in the cited source. Fold difference is calculated based on the provided IC50 values.

Table 2: In Vivo Tumor Growth Inhibition

Animal studies provide crucial evidence of a drug's efficacy in a living organism. The following table summarizes the results of xenograft studies where human cancer cells are implanted into immunocompromised mice.

Cancer TypeAnimal ModelThis compound TreatmentMetformin TreatmentOutcomeReference
GliomaLN229 Xenograft40 mg/kg/day (i.p.) for 18 days1 mg/kg/day (i.p.) for 18 daysBoth significantly inhibited tumor growth compared to control.[1]
Breast Cancer (ER+)MCF7 Xenograft300 mg/kg in drinking water-Significantly inhibited tumor development and growth.[6][7]
Breast Cancer (TNBC)MDAMB231 Xenograft300 mg/kg in drinking water300 mg/kg in drinking waterThis compound showed greater efficacy in inhibiting tumor growth than metformin.[6][7]
ErbB2+ Breast CancerMMTV-ErbB2 Syngeneic30 mg/kg/day-Significantly inhibited tumor growth.[8]
Rectal CancerSW837 Xenograft--Metformin and this compound decreased tumor volume by 22% and 25% respectively.[4]
Ovarian CancerOrthotopic Mouse Model2 mg/kg/day (i.p.)-Profound inhibition of ovarian tumor growth.[3]
Pancreatic CancerPatient-Derived Xenografts50 mg/kg (i.p.) daily for 4 weeks250 mg/kg (i.p.) daily for 4 weeksThis compound demonstrated better antitumor efficacy than metformin.[9]

Note: "i.p." stands for intraperitoneal injection.

Signaling Pathways

The primary anticancer mechanism of both this compound and metformin involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. However, some studies suggest that these biguanides can also act through AMPK-independent mechanisms.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OCTs OCTs Metformin_in Metformin OCTs->Metformin_in Passive Passive Diffusion (Lipophilic) Phenformin_in This compound Passive->Phenformin_in Mitochondrion Mitochondrion Metformin_in->Mitochondrion Rag_GTPase Rag GTPase Metformin_in->Rag_GTPase Inhibits Phenformin_in->Mitochondrion Phenformin_in->Rag_GTPase Inhibits ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_decrease ↓ ATP / ↑ AMP ComplexI->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK TSC1_2 TSC1/2 AMPK->TSC1_2 Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Inhibition Rheb->mTORC1 Activates Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↓ Cell Growth mTORC1->Cell_Growth Proliferation ↓ Proliferation mTORC1->Proliferation Rag_GTPase->mTORC1 Activates Metformin Metformin Metformin->OCTs Uptake This compound This compound This compound->Passive Uptake

Caption: Signaling pathway of this compound and metformin.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on methodologies described in the cited literature.[1][11][12][13]

  • Cell Seeding: Cancer cells (e.g., LN229, MCF7, SKOV3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or metformin. A control group receives medium with the vehicle (e.g., sterile water or PBS).

  • Incubation: The cells are incubated with the drugs for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 values are calculated from the dose-response curves.

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere drug_treatment Treat cells with varying concentrations of This compound or Metformin adhere->drug_treatment incubate Incubate for 24-72 hours drug_treatment->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro cell viability assay.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on methodologies described in the cited literature.[1][6][7][8][9]

  • Cell Preparation: Human cancer cells (e.g., LN229, MDAMB231) are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Cell Implantation: A specific number of cells (typically 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: The mice are randomly assigned to treatment groups: a control group (vehicle), a this compound group, and a metformin group. The drugs are administered through various routes, such as intraperitoneal injection or in the drinking water, at specified doses and schedules.

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the experiment.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

G start Start prepare_cells Prepare cancer cell suspension start->prepare_cells implant_cells Subcutaneously implant cells into mice prepare_cells->implant_cells tumor_growth Allow tumors to reach palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer this compound, Metformin, or vehicle randomize->treat_mice measure_tumors Measure tumor volume regularly treat_mice->measure_tumors monitor_health Monitor mouse health and body weight measure_tumors->monitor_health endpoint Study endpoint measure_tumors->endpoint monitor_health->endpoint analyze Excise and analyze tumors endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study.

Conclusion

The available preclinical data strongly indicate that this compound is a more potent anticancer agent than metformin. Its superior efficacy is evident in both in vitro and in vivo models across a multitude of cancer types. The higher lipophilicity of this compound facilitates greater intracellular accumulation, leading to a more pronounced inhibition of mitochondrial respiration and subsequent activation of the AMPK pathway. While this compound was withdrawn from clinical use for the treatment of diabetes due to a higher risk of lactic acidosis, its potent anticancer effects warrant a re-evaluation of its therapeutic potential in oncology, possibly at lower doses or in combination with other agents. Further clinical investigation is necessary to determine the safety and efficacy of this compound as a cancer therapeutic in humans. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of biguanides in oncology.

References

Validating Phenformin's Antitumor Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Phenformin, a biguanide drug historically used for type 2 diabetes, has garnered significant attention in oncology for its potent antitumor activities. Preclinical in vivo studies have consistently demonstrated its ability to suppress tumor growth across a range of cancers, often outperforming its more commonly known analog, metformin. This guide provides an objective comparison of this compound's in vivo efficacy against alternatives, supported by experimental data, and details the methodologies used in key validation studies.

This compound vs. Metformin: A Potency Comparison

In vivo studies consistently show that this compound exerts stronger antitumor effects than metformin, even when metformin is administered at a much higher dose.[1] This enhanced potency is attributed to two key factors:

  • Cellular Uptake: Metformin is hydrophilic and requires organic cation transporters (OCTs) to enter cells.[2] Many cancer cells have low expression of these transporters.[3] this compound, being more lipophilic, can enter cells independently of OCTs, leading to higher intracellular accumulation.[2][3]

  • Mitochondrial Inhibition: Both drugs target complex I of the mitochondrial respiratory chain, but this compound is a more potent inhibitor.[2] This stronger inhibition leads to a more profound disruption of cellular metabolism and energy stress in cancer cells.

Quantitative Data: Head-to-Head In Vivo Studies

The following table summarizes data from studies directly comparing the in vivo efficacy of this compound and metformin.

Cancer TypeAnimal ModelThis compound DoseMetformin DoseKey Findings
Pancreatic Cancer Patient-Derived Xenografts (PDXs) in mice50 mg/kg, daily IP injection250 mg/kg, daily IP injectionThis compound showed statistically significant tumor growth inhibition in 7 of 12 PDXs (58.33%), while metformin was effective in only 4 of 12 PDXs (33.33%).[1][4] In sensitive models, this compound's inhibition was visibly superior.[4]
Breast Cancer (Triple-Negative) MDAMB231 Xenografts in immunocompromised mice300 mg/kg, in drinking water300 mg/kg, in drinking waterThis compound treatment resulted in a 60% inhibition of tumor growth relative to controls.[5] In the same model, metformin was less effective.[5][6]
Ovarian Cancer Orthotopic Serous Ovarian Cancer Model (M909 cells)2 mg/kg/day, IP injectionNot directly compared in this specific in vivo experimentThis compound alone significantly reduced tumor weight and volume by 64% and 68% respectively, compared to vehicle.[2] In vitro comparisons showed this compound was significantly more potent at inhibiting cell proliferation than metformin.[2]
Core Signaling Pathway: AMPK Activation and mTOR Inhibition

The primary mechanism for this compound's antitumor effect involves the inhibition of mitochondrial complex I. This disrupts the cell's energy balance, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis, cell growth, and proliferation.[2]

phenformin_pathway This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits AMPK AMPK (Activation) Mito->AMPK Activates mTOR mTOR Pathway (Inhibition) AMPK->mTOR Inhibits Growth Tumor Growth Proliferation Angiogenesis mTOR->Growth Inhibits combo_therapy cluster_phen This compound Action cluster_braf BRAF Inhibitor Action Phen This compound Metabolism Cancer Metabolism (OXPHOS) Phen->Metabolism Inhibits Synergy Synergistic Tumor Regression & Apoptosis Metabolism->Synergy BRAFi BRAF Inhibitor (e.g., PLX4720) Signaling Oncogenic Signaling (MAPK Pathway) BRAFi->Signaling Inhibits Signaling->Synergy workflow A Tumor Cell Implantation (Subcutaneous/Orthotopic) B Tumor Growth Monitoring A->B C Randomization (into cohorts) B->C D Treatment Phase (Drug vs. Vehicle) C->D E Endpoint Analysis (Tumor Volume/Weight, IHC) D->E

References

Phenformin vs. Metformin: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of two biguanides on cancer cell proliferation and survival, supported by experimental data and methodologies.

The biguanides, a class of drugs historically used to treat type 2 diabetes, have garnered significant attention for their potential as anticancer agents. Among them, metformin is widely studied, with numerous clinical trials investigating its role in cancer therapy.[1] However, preclinical evidence consistently points to its predecessor, phenformin, as a significantly more potent antitumor agent.[2][3] This guide provides a comprehensive comparison of the potency of this compound and metformin in cancer cells, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Key Differences in Physicochemical Properties and Cellular Uptake

The superior potency of this compound can be largely attributed to its distinct physicochemical properties compared to metformin. This compound possesses a benzene ring, making it more lipophilic (fat-soluble) than the highly hydrophilic metformin.[4][5] This increased lipophilicity allows this compound to more easily penetrate cellular membranes, leading to higher intracellular accumulation.[2][6]

Furthermore, metformin's entry into cells is heavily reliant on the presence of organic cation transporters (OCTs).[1][5] In contrast, this compound's lipophilic nature allows it to bypass this requirement, enabling it to effectively enter cancer cells that may have low OCT expression.[5][6] This results in greater bioavailability and a more potent biological effect within the tumor cells.[2][6]

Quantitative Comparison of Potency

Experimental data from various studies consistently demonstrate that this compound inhibits cancer cell proliferation and induces cell death at much lower concentrations than metformin. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are often orders of magnitude lower for this compound.

Cancer TypeCell LineDrugIC50 / EC50Fold Difference (Approx.)Reference
Ovarian Cancer SKOV3This compound0.9 mM-[1]
HeyThis compound1.75 mM-[1]
IGROV-1This compound0.8 mM-[1]
Head and Neck Squamous Cell Carcinoma E6E7RasThis compound0.6 mM840x more potent[7]
Metformin504 mM[7]
Melanoma B16F10This compound-15,200,000x more potent[7]
Metformin-[7]
Breast Cancer MCF7This compound-448x more potent[7]
Metformin-[7]
ZR-75-1This compound0.665 mM-[8]
MDA-MB-231This compound2.347 mM-[8]
SUM1315This compound1.885 mM-[8]
Colon Cancer CT26This compound-67x more potent[7]
Metformin-[7]
HCT116This compound93.75 µmol/L367x more potent[9]
Metformin34.4 mmol/L[9]
Lung Cancer A549This compound-26x more potent[7]
Metformin-[7]
Prostate Cancer DU145This compound-25x more potent[7]
Metformin-[7]
Rectal Cancer SW837This compound2.4 µmol/L425x more potent[9]
Metformin1.02 mmol/L[9]
SW1463This compound8.75 µmol/L1000x more potent[9]
Metformin8.75 mmol/L[9]

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Both this compound and metformin exert their anticancer effects primarily by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[10][11] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the cellular AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[4][12]

Activated AMPK then phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) signaling pathway, a crucial pathway for cell growth, proliferation, and protein synthesis.[5] The net result is cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor growth.[4][8] this compound is a more potent inhibitor of mitochondrial complex I than metformin, which underlies its stronger anticancer effects.[1][10][13] Studies have shown that this compound can inhibit oxygen consumption in cancer cells at concentrations 100-fold lower than metformin.[10][13]

G cluster_0 cluster_1 Mitochondrion This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibit Metformin Metformin Metformin->ComplexI Inhibit ATP ATP Production ComplexI->ATP Leads to decreased AMP_ATP_ratio Increased AMP/ATP Ratio ATP->AMP_ATP_ratio Results in AMPK AMPK Activation AMP_ATP_ratio->AMPK Activates mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits CellEffects Cell Cycle Arrest Apoptosis Inhibition of Proliferation mTOR->CellEffects Leads to

Figure 1. Biguanide signaling pathway in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and metformin.

Cell Viability and Proliferation (MTT Assay)

This assay is commonly used to determine the IC50 values of compounds by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells (e.g., SKOV3, HCT116, MCF7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 mM) or metformin (e.g., 0.1 mM to 100 mM). A control group receives medium with the vehicle (e.g., PBS) only.

  • Incubation: Cells are incubated with the drugs for a specified period, typically 48 to 72 hours.[9]

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

G start Start seed Seed Cells in 96-well plate start->seed treat Treat with varying concentrations of This compound/Metformin seed->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT Reagent (4 hours) incubate->add_mtt solubilize Remove medium & add DMSO to dissolve formazan add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2. Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound or metformin at specified concentrations (e.g., this compound 10-50 µmol/L, metformin 2-10 mmol/L) for 48 hours.[9]

  • Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a new tube. 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) are added.[9]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available experimental data unequivocally demonstrate that this compound is a more potent anticancer agent than metformin across a wide range of cancer cell lines.[2][5][7] Its superior lipophilicity and ability to enter cells independently of OCTs contribute to greater intracellular concentrations and a more robust inhibition of mitochondrial complex I.[4][6] This leads to profound energetic stress, potent activation of the AMPK pathway, and subsequent inhibition of mTOR signaling, ultimately resulting in more effective suppression of cancer cell proliferation and survival.[5] These findings underscore the significant therapeutic potential of this compound and support its continued investigation, particularly in combination with other anticancer therapies.[3][14]

References

The Synergistic Power of Phenformin in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenformin, a biguanide antihyperglycemic agent, is experiencing a resurgence in oncology research due to its potent anti-cancer effects, particularly its ability to synergize with a variety of conventional and targeted cancer therapies. By primarily targeting mitochondrial complex I, this compound induces metabolic stress and activates the AMP-activated protein kinase (AMPK) pathway, creating a vulnerability in cancer cells that can be exploited by other drugs. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer agents, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of this compound's Synergistic Efficacy

The synergistic potential of this compound has been quantified across various cancer types and in combination with different classes of anticancer drugs. The following tables summarize key in vitro data, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Combination Indices (CI), where a CI value less than 1 indicates synergy.

Combination Cancer Type Cell Line This compound IC50 (Single Agent) Combination IC50 (this compound) Combination Index (CI) Reference
MetforminBreast CancerT47DNot SpecifiedReduced0.85[1]
MetforminBreast CancerMDA-MB-231Not SpecifiedReduced0.55[1]
OxamateHead and Neck Squamous Cell CarcinomaE6E7Ras~0.6 mMNot Specified0.494[2][3]
OxamateMelanomaB16F10Not SpecifiedNot Specified0.310[3]
OxamateColon CancerCT26Not SpecifiedNot Specified0.009[3]
OxamateLung AdenocarcinomaA549Not SpecifiedNot Specified0.227[3]
OxamateProstate CancerDU145Not SpecifiedNot Specified0.067[3]
OxamateBreast CancerMCF7Not SpecifiedNot Specified0.503[3]

Clinical Evidence of Synergy: this compound in Melanoma

A phase Ib clinical trial (NCT03026517) investigated the combination of this compound with the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib in patients with BRAF V600-mutated melanoma.[2][4][5] The study established a recommended Phase II dose of this compound at 50 mg twice daily when administered with dabrafenib and trametinib.[2][4] Notably, responses were observed in 10 out of 18 patients (56%), including 2 out of 8 patients who had received prior therapy with a RAF inhibitor.[2][4] These findings provide clinical validation for the synergistic potential of this compound in a targeted therapy setting.

Key Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound are primarily rooted in its ability to disrupt cancer cell metabolism and activate compensatory signaling pathways that can be targeted by other drugs.

AMPK/mTOR Signaling Pathway

This compound's inhibition of mitochondrial complex I leads to a decrease in ATP production and an increase in the AMP/ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key driver of cell growth and proliferation. This mechanism is synergistic with drugs that also target this pathway or are more effective in a state of metabolic stress.

AMPK_mTOR_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Reduces AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Decreases AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Other_Anticancer_Drugs Other Anticancer Drugs (e.g., mTOR inhibitors) Other_Anticancer_Drugs->mTORC1 Inhibits

Caption: this compound-mediated AMPK activation and mTORC1 inhibition.

Induction of Oxidative Stress

By inhibiting the mitochondrial respiratory chain, this compound can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This can sensitize cancer cells to chemotherapy and radiation therapy, which often rely on ROS-mediated damage for their cytotoxic effects.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound.

Cell Viability and Synergy Assessment (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with this compound, other drug, or combination start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals (DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 and Combination Index read->analyze

Caption: Workflow for MTT-based cell viability and synergy assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, the other anticancer drug, and their combination. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each drug and the combination. Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy.[1]

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment, providing a measure of long-term cytotoxicity.

Methodology:

  • Cell Seeding: Plate a low density of cells in 6-well plates.

  • Treatment: Treat the cells with this compound, the other agent (e.g., radiation), or the combination.

  • Incubation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining: Fix and stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the control and plot survival curves.[5][6][7]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the effects of drug combinations on signaling pathways.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, p-mTOR) and then with secondary antibodies conjugated to an enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[8][9]

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of drug combinations in a living organism, typically using mouse xenograft models.

Methodology:

  • Tumor Implantation: Inject cancer cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, other drug alone, combination). Administer drugs according to the desired schedule and route.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.[10][11]

Conclusion

The evidence strongly supports the synergistic potential of this compound in combination with a diverse range of anticancer drugs. Its ability to induce metabolic stress and modulate key signaling pathways, such as the AMPK/mTOR axis, makes it a promising candidate for enhancing the efficacy of existing cancer therapies and overcoming drug resistance. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in various cancer models. As clinical trials continue to emerge, the role of this compound in combination cancer therapy is poised for significant advancement.

References

Phenformin's Resurgence in Oncology: A Comparative Guide to its Efficacy Across Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Once relegated to the annals of diabetes treatment, phenformin is now being rigorously re-evaluated as a potent anti-cancer agent. This guide offers an objective comparison of this compound's efficacy across various cancer types, presenting supporting experimental data, detailed methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.

This compound's Potency: A Quantitative Comparison

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines, often exhibiting greater potency than the widely studied biguanide, metformin. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cancer TypeCell LineIC50 (mM)Reference
Breast Cancer MCF7 (ER+)1.184 ± 0.045[1]
ZR-75-1 (ER+)0.665 ± 0.007[1]
MDA-MB-231 (Triple-Negative)2.347 ± 0.010[1]
SUM13151.885 ± 0.015[1]
SKBR3 (ErbB2+)~0.075[2]
78617 (ErbB2+)~0.025[2]
Ovarian Cancer SKOV30.9[3]
Hey1.75[3]
IGROV-10.8[3]
Glioblastoma LN229~0.6[4]
Thyroid Cancer TPC-14.08[5]
8505C7.4[5]
Neuroblastoma SH-SY5Y2.76 ± 0.09[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelThis compound Dose & AdministrationTumor Growth InhibitionReference
Breast Cancer Immunocompromised mice with MCF7 xenografts300 mg/kg in drinking water88%[7]
Immunocompromised mice with MDAMB231 xenografts300 mg/kg in drinking water60%[7]
MMTV-ErbB2 transgenic mice with 78617 syngeneic grafts30 mg/kg/day, intraperitoneal injectionSignificant inhibition by day 20[2]
Ovarian Cancer Orthotopic mouse model of serous ovarian cancer2 mg/kg/day, intraperitoneal injection68% reduction in tumor volume[3]
Glioblastoma BALB/c nude mice with LN229 xenografts40 mg/kg/day for 18 days, intraperitoneal injectionSignificantly smaller tumor volumes[4]
Table 3: Clinical Trial Snapshot - this compound in Melanoma
Clinical Trial IDCancer TypeTreatment RegimenKey FindingsReference
NCT03026517BRAF V600-mutated MelanomaThis compound (dose escalation) + Dabrafenib/TrametinibRecommended Phase II dose of this compound: 100 mg twice daily. Overall response rate: 55.5% (10/18 patients). Decrease in circulating myeloid-derived suppressor cells (MDSCs).[8][9][10][11]

Dissecting the Mechanism: Key Signaling Pathways

This compound's anti-cancer effects are primarily attributed to its ability to inhibit complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Phenformin_Signaling This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits REDD1 REDD1 This compound->REDD1 activates IRS Insulin Receptor Substrate (IRS) This compound->IRS inhibits UPR Unfolded Protein Response (UPR) This compound->UPR activates ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production decreases AMP_ATP_Ratio AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes REDD1->mTORC1 inhibits PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT PI3K_AKT->Cell_Growth ER_Stress ER Stress UPR->ER_Stress ER_Stress->Cell_Growth inhibits Experimental_Workflow_In_Vitro Start Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Viability Assay (MTT or Alamar Blue) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis

References

Validating AMPK's Role in Phenformin's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenformin, a biguanide drug historically used for type 2 diabetes, is experiencing a resurgence in interest for its potent anticancer properties. A significant body of research points to the activation of AMP-activated protein kinase (AMPK) as a central mechanism for these effects. However, emerging evidence reveals a more complex picture, with several AMPK-independent pathways also contributing to this compound's tumor-suppressive actions. This guide provides a comprehensive comparison of the experimental evidence supporting both AMPK-dependent and -independent mechanisms of this compound, offering researchers a clear overview of the current understanding and the methodologies used to validate these pathways.

Data Presentation: Quantitative Analysis of this compound's Effects

To facilitate a clear comparison of this compound's efficacy and its impact on key signaling molecules, the following tables summarize quantitative data from various studies.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (mM)Reference
Breast CancerMCF71.184 ± 0.045[1]
ZR-75-10.665 ± 0.007[1]
MDA-MB-2312.347 ± 0.010[1]
SUM13151.885 ± 0.015[1]
Bladder CancerUMUC30.25[2]
MB490.57[2]
T240.87[2]
Ovarian CancerSKOV30.9[3]
Hey1.75[3]
IGROV-10.8[3]
T-cell Acute Lymphoblastic LeukemiaPrimary PTEN-null T-ALL cells0.005 ± 0.001[4]
PTEN/AMPK-null T-ALL cells0.027 ± 0.005[4]

Table 2: this compound's Effect on Key Signaling Proteins

Cancer TypeCell Line/ModelTreatmentEffectReference
Breast CancerSKBR3, 786177.5 - 250 µM this compoundIncreased p-AMPK[5]
Decreased p-IGF1R, p-IRS1[5]
Bladder CancerMB49, T24, UMUC30 - 0.5 mmol/L this compoundIncreased p-AMPK (T172)[2]
Decreased p-mTOR (S2448)[2]
Decreased p-4EBP1, p-p70S6K[2]
T-cell Acute Lymphoblastic LeukemiatPTEN-/- T-ALL cells10 µM this compoundIncreased p-AMPK, p-ACC[4]
Decreased p-RPS6[4]
Ovarian CancerOrthotopic mouse modelThis compoundIncreased p-AMPK[3]
Decreased p-S6[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and the structure of experimental designs is crucial for understanding the validation process.

cluster_AMPK_Dependent AMPK-Dependent Pathway This compound This compound Mito Mitochondrial Complex I This compound->Mito inhibits AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK (Activated) AMP_ATP->AMPK activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 inhibits Protein_Synth Decreased Protein Synthesis mTORC1->Protein_Synth Cell_Growth Inhibited Cell Growth Protein_Synth->Cell_Growth

Caption: AMPK-Dependent Anticancer Mechanism of this compound.

cluster_AMPK_Independent AMPK-Independent Pathways Phenformin_I This compound Rag_GTPase Rag GTPase (Inhibited) Phenformin_I->Rag_GTPase ER_Stress ER Stress (Induced) Phenformin_I->ER_Stress mTORC1_I mTORC1 (Inhibited) Rag_GTPase->mTORC1_I Apoptosis_I Apoptosis mTORC1_I->Apoptosis_I UPR Unfolded Protein Response ER_Stress->UPR UPR->Apoptosis_I

Caption: Key AMPK-Independent Anticancer Mechanisms of this compound.

cluster_Workflow Experimental Workflow Start Cancer Cell Lines (e.g., MCF7, T24) Treatment Treat with this compound (Varying Concentrations) Start->Treatment InVivo In Vivo Studies (Xenograft Models) Start->InVivo inject into mice Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Western Western Blot Analysis (p-AMPK, p-mTOR, etc.) Treatment->Western Analysis Data Analysis (IC50, Protein Levels, Tumor Volume) Treatment->Analysis Viability->Analysis Western->Analysis InVivo->Treatment

Caption: General Workflow for Validating this compound's Anticancer Activity.

The Great Debate: AMPK-Dependent vs. AMPK-Independent Mechanisms

The central question surrounding this compound's anticancer activity is the extent to which it relies on AMPK.

The Case for AMPK-Dependence:

The classical view posits that this compound's primary anticancer effect is mediated through the activation of AMPK.[6] This pathway is initiated by this compound's inhibition of mitochondrial respiratory chain complex I, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio.[7] This energy stress activates AMPK, a master regulator of cellular metabolism.[8] Activated AMPK then phosphorylates and inhibits key anabolic pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6][9] Inhibition of mTORC1 leads to a downstream cascade of events including the suppression of protein synthesis, cell cycle arrest, and ultimately, the inhibition of tumor growth.[6] Experimental evidence supporting this includes the observed increase in phosphorylation of AMPK and the decreased phosphorylation of mTORC1's downstream targets like S6 kinase and 4E-BP1 in various cancer cells upon this compound treatment.[2] Furthermore, studies have shown that this compound's ability to delay tumor development can be dependent on the presence of AMPKα1.[3]

The Rise of AMPK-Independent Alternatives:

Despite the compelling evidence for an AMPK-centric mechanism, a growing number of studies have demonstrated that this compound can exert its anticancer effects independently of AMPK.[10] These alternative pathways highlight the multifaceted nature of this compound's action.

  • Rag GTPase Inhibition: this compound has been shown to block the mTOR signaling pathway by inhibiting Rag GTPase, a mechanism that does not require AMPK involvement.[9][10]

  • Induction of Endoplasmic Reticulum (ER) Stress: Another significant AMPK-independent mechanism is the induction of ER stress.[10] this compound can trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells.[2] Recent research indicates that this compound can induce autophagic cell death in oral squamous cell carcinoma by inducing ER stress, independent of AMPK.[10]

  • Effects on the Tumor Microenvironment: this compound can also modulate the tumor microenvironment. For instance, it has been shown to inhibit myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response.[10]

  • Targeting Cancer Stem Cells (CSCs): this compound has demonstrated the ability to target and inhibit the self-renewal of cancer stem cells, a critical factor in tumor recurrence and metastasis.[10]

Conflicting Data and Future Directions:

The existence of both AMPK-dependent and -independent mechanisms suggests that the predominant pathway may be context-dependent, varying with cancer type, genetic background of the tumor, and the tumor microenvironment. Some studies have even reported that in certain contexts, AMPK activation might paradoxically promote cancer cell survival under metabolic stress, further complicating the narrative.[11] This highlights the need for careful experimental design to dissect the precise role of AMPK in this compound's anticancer activity in different tumor models.

Future research should focus on:

  • Utilizing genetic models (e.g., AMPK knockout cell lines and animal models) to definitively separate AMPK-dependent and -independent effects.

  • Investigating the interplay between different signaling pathways activated by this compound.

  • Identifying biomarkers that can predict which tumors will be most responsive to this compound's AMPK-dependent or -independent actions.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific validation. Below are generalized protocols for key experiments used to assess this compound's effects.

1. Cell Viability Assay (MTT/CCK-8 Assay)

This assay determines the effect of this compound on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 mM to 10 mM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • Reagent Addition:

    • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with DMSO.

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Western Blot Analysis for Protein Phosphorylation

This technique is used to quantify the changes in the phosphorylation status of key signaling proteins like AMPK and mTOR.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. In Vivo Tumor Growth Analysis (Xenograft Model)

This in vivo model assesses the effect of this compound on tumor growth in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Then, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[7]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]

By employing these standardized protocols and carefully interpreting the data within the context of both AMPK-dependent and -independent frameworks, researchers can contribute to a more complete understanding of this compound's anticancer potential and accelerate its translation into effective clinical strategies.

References

A Comparative Guide to the Gene Expression Effects of Phenformin and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin and metformin are biguanide drugs that have been used in the treatment of type 2 diabetes. While both share a common ancestry and fundamental mechanism of action centered on the activation of AMP-activated protein kinase (AMPK), their distinct chemical structures lead to differences in potency, cellular uptake, and, consequently, their impact on gene expression.[1][2] This guide provides an objective comparison of the effects of this compound and metformin on gene expression, supported by experimental data, to inform research and drug development.

Core Mechanisms of Action

Both this compound and metformin exert their primary effects through the inhibition of mitochondrial respiratory chain complex I.[2] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a key activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3]

Activated AMPK, in turn, phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic processes such as protein synthesis (via the mTOR pathway) and the stimulation of catabolic processes to restore cellular energy balance.[2] These signaling cascades ultimately result in profound changes in the expression of genes involved in metabolism, cell growth, inflammation, and apoptosis.[2][3] this compound is known to be a more potent inhibitor of mitochondrial complex I than metformin.[4]

Biguanides Biguanides (this compound, Metformin) ComplexI Mitochondrial Complex I Biguanides->ComplexI Inhibition AMP_ATP Increased AMP:ATP Ratio ComplexI->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibition Catabolism Increased Catabolic Processes AMPK->Catabolism Anabolism Decreased Anabolic Processes (e.g., Protein Synthesis) mTOR->Anabolism GeneExpression Altered Gene Expression Anabolism->GeneExpression Catabolism->GeneExpression

Figure 1: Core signaling pathway of biguanides.

Comparative Analysis of Gene Expression Changes

While both drugs modulate gene expression through the AMPK pathway, the magnitude and spectrum of these changes can differ. This is partly due to this compound's greater potency and potentially broader cellular uptake mechanisms.[4]

Quantitative Data Summary

The following tables summarize key findings from transcriptomic studies on this compound and metformin. It is important to note that direct head-to-head, genome-wide comparisons are limited, and thus the data is compiled from separate studies.

Table 1: Comparison of Effects on Key Gene Expression Pathways

PathwayThis compound's EffectMetformin's EffectKey Genes Affected (Examples)
AMPK Signaling Strong ActivationActivationPRKAA1, PRKAB1, PRKAG1
mTOR Signaling Strong InhibitionInhibitionMTOR, RPTOR, RICTOR
c-Myc Signaling SuppressionSuppressionMYC, CDK4, DDX18
Inflammatory Response Downregulation of pro-inflammatory cytokinesDownregulation of pro-inflammatory cytokinesIL-6, TNF-α, various chemokines
Cholesterol Biosynthesis DownregulationDownregulationHMGCR, MVK, SREBF2
Cell Cycle Downregulation of cell cycle progression genesDownregulation of cell cycle progression genesCCND1, CDK4/6, E2F1

Table 2: Selected Differentially Expressed Genes

Note: This table presents a synthesized overview from multiple studies. Direct comparison of fold-change values should be done with caution due to differing experimental conditions.

GeneThis compound (Fold Change/Direction)Metformin (Fold Change/Direction)Function
c-Myc Downregulated[5]DownregulatedTranscription factor, proto-oncogene
CDK4 Downregulated[5]DownregulatedCell cycle regulation
DDX18 Downregulated[5]Not consistently reportedRNA helicase, ribosome biogenesis
hTERT Downregulated[1]Downregulated[1]Telomerase reverse transcriptase
GDF15 Upregulated[6]Upregulated[6][7]Growth differentiation factor 15, stress response
DEC1 Downregulated[3]Downregulated[3]Transcription factor, circadian rhythm
ATF3 Not directly reportedUpregulated[8]Transcription factor, stress response

Experimental Protocols

RNA-Sequencing Analysis of this compound-Treated Keratinocytes

This protocol is based on the methodology used to analyze the effect of this compound on gene expression in human keratinocytes.[5]

  • Cell Culture and Treatment: Human keratinocytes are cultured to approximately 80% confluency. Cells are then treated with 1 mM this compound or a vehicle control (e.g., PBS) for a specified duration (e.g., 10 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification with an RNA cleanup kit. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

  • Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequencing is then performed on a high-throughput sequencing platform.

  • Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. Reads are then aligned to a reference human genome. Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differential gene expression analysis is performed between the this compound-treated and control groups to identify significantly up- and down-regulated genes.

start Start: Culture Human Keratinocytes treatment Treat with this compound (1 mM) or Vehicle Control start->treatment rna_extraction Total RNA Extraction and QC treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis: Alignment, Quantification, Differential Expression sequencing->bioinformatics end End: List of Differentially Expressed Genes bioinformatics->end

Figure 2: RNA-Seq experimental workflow.

Quantitative Real-Time PCR (qRT-PCR) for hTERT Expression

This protocol is adapted from a study comparing the effects of metformin and this compound on hTERT gene expression in breast cancer cell lines.[1]

  • Cell Culture and Treatment: T47D and MDA-MB-231 breast cancer cells are cultured in appropriate media. Cells are treated with varying concentrations of metformin, this compound, or a combination of both for 48 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the treated cells. The quantity and quality of the RNA are determined. An equal amount of RNA from each sample is then reverse transcribed into complementary DNA (cDNA) using a suitable cDNA synthesis kit.

  • qRT-PCR: The expression level of the hTERT gene is quantified using qRT-PCR with specific primers for hTERT and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed on a real-time PCR system.

  • Data Analysis: The relative expression of the hTERT gene is calculated using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the control-treated cells.

Signaling Pathways and Logical Relationships

This compound and metformin impact gene expression through a network of interconnected signaling pathways. The diagram below illustrates the logical relationships between the initial drug action and the downstream effects on gene expression.

drug This compound or Metformin complex1_inhibition Inhibition of Mitochondrial Complex I drug->complex1_inhibition ampk_activation AMPK Activation complex1_inhibition->ampk_activation mTOR_inhibition mTOR Inhibition ampk_activation->mTOR_inhibition myc_suppression c-Myc Suppression ampk_activation->myc_suppression protein_synthesis_down Decreased Protein Synthesis mTOR_inhibition->protein_synthesis_down cell_cycle_arrest Cell Cycle Arrest myc_suppression->cell_cycle_arrest gene_expression_changes Altered Expression of Genes (Metabolism, Proliferation, etc.) protein_synthesis_down->gene_expression_changes cell_cycle_arrest->gene_expression_changes

Figure 3: Drug action to gene expression.

Conclusion

This compound and metformin share a common mechanism of action that converges on the activation of AMPK, leading to significant alterations in gene expression. The primary difference lies in the potency, with this compound generally exhibiting stronger effects at lower concentrations. Both drugs downregulate key pathways involved in cell proliferation and metabolism, such as the mTOR and c-Myc signaling cascades. Future head-to-head transcriptomic studies under standardized conditions will be invaluable for a more precise and comprehensive comparison of their effects on the transcriptome. This guide provides a foundational comparison based on current literature to aid researchers in designing future studies and in the development of novel therapeutic strategies.

References

cross-talk between phenformin-activated pathways and other signaling cascades

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks influenced by potential therapeutics is paramount. Phenformin, a biguanide with renewed interest for its anti-cancer properties, stands as a compelling case study in complex pathway interactions. This guide provides a comparative analysis of the cross-talk between this compound-activated pathways and other critical signaling cascades, supported by experimental data and detailed methodologies.

This compound's primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, its influence extends far beyond this single pathway, engaging in a molecular "tango" with other key signaling networks that govern cell growth, proliferation, and survival. This intricate cross-talk is fundamental to its potent anti-neoplastic effects.

Key Signaling Pathway Cross-Talk

This compound's activation of AMPK initiates a cascade of events that reverberate through several interconnected signaling pathways:

  • AMPK-mTOR Pathway: this compound-induced AMPK activation directly inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of protein synthesis and cell growth.[1][2][3] This is a cornerstone of this compound's anti-cancer activity.

  • AMPK-MAPK/ERK Pathway: The interplay between AMPK and the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is more nuanced. Evidence suggests that this compound can inactivate the MAPK/ERK pathway, which is crucial for cell proliferation and survival, although the precise mechanism of this cross-talk is still under investigation.[1][2]

  • Receptor Tyrosine Kinase (RTK) Signaling: this compound has been shown to inhibit the signaling of receptor tyrosine kinases such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR).[4][5] This inhibition can occur through AMPK-dependent and independent mechanisms, further contributing to its anti-proliferative effects.

  • Unfolded Protein Response (UPR): The drug has been demonstrated to activate the Unfolded Protein Response (UPR), a cellular stress response pathway.[6][7] This activation, which is dependent on AMPK, can lead to either cell survival or apoptosis, depending on the cellular context.[6][7]

  • Epithelial-Mesenchymal Transition (EMT): this compound can inhibit the EMT, a process by which epithelial cells acquire mesenchymal characteristics, which is associated with cancer progression and metastasis.[2][8]

Comparative Performance: this compound vs. Metformin

This compound is a more potent biguanide than the widely used anti-diabetic drug, metformin.[9][10] This increased potency is attributed to its greater lipophilicity, allowing for higher intracellular accumulation.[10] Experimental data consistently demonstrates that this compound inhibits cancer cell proliferation and induces apoptosis at significantly lower concentrations than metformin.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the efficacy of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
MCF7Breast Cancer1.184 ± 0.045[1][2]
ZR-75-1Breast Cancer0.665 ± 0.007[1][2]
MDA-MB-231Breast Cancer2.347 ± 0.010[1][2]
SUM1315Breast Cancer1.885 ± 0.015[1][2]
SKOV3Ovarian Cancer0.9[10]
HeyOvarian Cancer1.75[10]
IGROV-1Ovarian Cancer0.8[10]
SH-SY5YNeuroblastoma2.76 ± 0.09[12]
LN229Glioma~0.6[13]

Table 2: Comparison of Potency between this compound and Metformin

Cancer Cell Line ModelFindingReference
HPV+ Head and Neck Squamous Cell CarcinomaThe EC50 of metformin was 840 times higher than that of this compound for promoting cancer cell death.[11]
Ovarian Cancer Cell Lines (SKOV3, Hey, IGROV-1)This compound exhibited significantly greater growth inhibition compared to metformin at both low and high dosages.[10]
Breast, Lung, Glioblastoma, Colon, Melanoma, and Prostate CancerStudies demonstrate that this compound is more potent in inhibiting cell proliferation and tumor growth than metformin, both in vitro and in vivo.[9]

Signaling Pathway Diagrams

Phenformin_Signaling_Network cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenformin_in This compound IGF1R IGF-1R Phenformin_in->IGF1R Inhibits EGFR EGFR Phenformin_in->EGFR Inhibits Mitochondria Mitochondrial Complex I Phenformin_in->Mitochondria Inhibits MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK EGFR->MAPK_ERK AMPK AMPK Mitochondria->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits AMPK->MAPK_ERK Inhibits UPR Unfolded Protein Response (UPR) AMPK->UPR Activates Apoptosis Apoptosis AMPK->Apoptosis EMT Epithelial- Mesenchymal Transition (EMT) mTORC1->EMT Inhibits Proliferation Cell Proliferation mTORC1->Proliferation MAPK_ERK->Proliferation UPR->Apoptosis EMT->Proliferation

Caption: this compound's signaling network, highlighting its primary activation of AMPK and subsequent cross-talk with other key pathways.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in 96-well plates at a density of 1x10³ to 5x10³ cells/well and allow them to adhere overnight.[4][13]

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).[10]

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][14]

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 595 nm using a microplate reader.[14]

  • Clonogenic Assay:

    • Seed a low density of cells (e.g., 1x10³) in 6-well plates.[13]

    • Treat with this compound at the desired concentrations and incubate for 10-14 days, allowing colonies to form.[13][15]

    • Fix the colonies with methanol and stain with crystal violet.[13]

    • Count the number of colonies containing >50 cells.[13]

Western Blot Analysis
  • Culture cells to 70-80% confluency and treat with this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • p-AMPK (Thr172), AMPK, p-mTOR (Ser2448), mTOR, p-p70S6K, p70S6K, p-ERK, ERK, E-cadherin, Vimentin, Slug, Snail, p-IGF-1R, IGF-1R, cleaved caspase-3, and GAPDH or β-actin as loading controls.[1][4][15]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[15]

Cell Migration and Invasion Assays
  • Wound Healing Assay:

    • Grow cells to a confluent monolayer in 6-well plates.[4]

    • Create a scratch in the cell monolayer with a sterile pipette tip.[4]

    • Wash with PBS to remove detached cells and add fresh media with or without this compound.[4]

    • Capture images of the wound at 0 and 24 hours.[4]

    • Measure the wound closure to assess cell migration.[4]

  • Transwell Migration/Invasion Assay:

    • For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.[4][15]

    • Seed cells in the upper chamber in serum-free media.[1][13]

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber, with or without this compound.[1][13]

    • Incubate for 16-72 hours.[1][15]

    • Remove non-migrated/invaded cells from the top of the membrane.

    • Fix and stain the cells on the bottom of the membrane with crystal violet.[13]

    • Count the number of migrated/invaded cells under a microscope.[1][13]

Apoptosis Assay
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for the desired time (e.g., 48 hours).[4][15]

    • Harvest and wash the cells with PBS.[4]

    • Resuspend the cells in Annexin V binding buffer.[15]

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.[14][15]

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation Start Cancer Cell Lines Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability/Proliferation (MTT, Clonogenic Assay) Treatment->Viability Migration Cell Migration/Invasion (Wound Healing, Transwell) Treatment->Migration Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (Protein Expression & Phosphorylation) Treatment->WesternBlot Quantification Quantitative Data (IC50, % Inhibition, etc.) Viability->Quantification Migration->Quantification Apoptosis->Quantification Pathway_Analysis Signaling Pathway Modulation WesternBlot->Pathway_Analysis Quantification->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion Elucidation of Cross-Talk Mechanisms

This guide provides a foundational understanding of the complex signaling cross-talk initiated by this compound. For researchers and drug developers, a thorough appreciation of these intricate molecular interactions is essential for designing effective therapeutic strategies and advancing the clinical potential of this promising agent.

References

Phenformin vs. Metformin in Oncology: A Comparative Analysis of Gut Microbiota Interactions and Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phenformin and metformin, focusing on their anti-cancer properties and their distinct interactions with the gut microbiota in cancer models. While both biguanides show promise in oncology, their mechanisms and potencies differ significantly, with emerging evidence suggesting a pivotal, yet underexplored, role for the gut microbiome.

While the anti-cancer effects of metformin and its interplay with the gut microbiota are increasingly documented, there is a notable scarcity of direct research on this compound's impact on the gut microbiome in the context of cancer. This guide synthesizes the available data for both drugs to highlight their comparative efficacy and mechanisms, underscoring a critical knowledge gap and future research direction.

Comparative Anti-Cancer Potency and Cellular Mechanisms

This compound has consistently demonstrated superior potency as an anti-cancer agent compared to metformin in numerous preclinical studies.[1][2] This enhanced efficacy is attributed to its distinct physicochemical properties, allowing for greater cellular uptake and more potent inhibition of mitochondrial complex I.[3]

FeatureThis compoundMetforminReferences
Relative Potency Significantly more potent (up to 50-fold) in inhibiting cancer cell proliferation.Less potent, often requiring higher concentrations for similar effects.[2][3]
Cellular Uptake More lipophilic, allowing for passive diffusion across cell membranes, independent of transporters.Requires organic cation transporters (OCTs) for cellular entry.[3]
Primary Mechanism Potent inhibitor of mitochondrial respiratory chain complex I, leading to profound energetic stress.Also inhibits mitochondrial complex I, but to a lesser extent.[1][3]
Downstream Effects Strong activation of AMP-activated protein kinase (AMPK), inhibition of mTOR signaling, induction of apoptosis and cell cycle arrest.Activation of AMPK and inhibition of the mTOR pathway.[1][3]
Cancer Stem Cells Shown to effectively target cancer stem cells in various tumor types.Also reported to have effects on cancer stem cells, though potentially less potent.[2]

The Gut Microbiota in Biguanide Anti-Cancer Activity: A Tale of Two Drugs

The gut microbiome has emerged as a key player in mediating the systemic effects of various drugs, including the anti-cancer activity of metformin.[4][5][6][7] For this compound, however, this area remains largely unexplored.

Metformin: A Microbiome-Mediated Anti-Cancer Agent

A growing body of evidence indicates that metformin's anti-tumor effects are, at least in part, mediated by its modulation of the gut microbiota.[4][8] Orally administered metformin has been shown to alter the composition and function of the gut microbiome, contributing to its therapeutic outcomes in cancer models.[4][8]

Key Metformin-Induced Changes in Gut Microbiota and Their Anti-Cancer Implications:

Microbial ChangeFunctional ConsequenceImpact on CancerReferences
Increased abundance of Akkermansia muciniphila Enhances gut barrier function and modulates host immune responses.Associated with improved response to immunotherapy.[6]
Increased abundance of Short-Chain Fatty Acid (SCFA)-producing bacteria (e.g., Butyrivibrio, Bifidobacterium) Production of butyrate, which has anti-proliferative and pro-apoptotic effects on cancer cells.Inhibition of colorectal tumor growth.[4][6]
Decreased abundance of pro-inflammatory bacteria (e.g., Fusobacterium nucleatum) Reduction of a key bacterium implicated in colorectal tumorigenesis.Rescue of F. nucleatum-induced tumorigenicity.[5][7]
Alteration of the Firmicutes to Bacteroidetes ratio A complex shift associated with metabolic changes in the host.May contribute to the overall systemic anti-cancer effects.[6]
This compound: An Unexplored Frontier

Currently, there is a significant lack of published studies investigating the direct impact of this compound on the gut microbiota in cancer models. Given its chemical similarity to metformin, it is plausible that this compound also modulates the gut microbiome. However, its higher lipophilicity and passive absorption might lead to different concentrations in the gut lumen and consequently, a distinct pattern of microbial modulation. Future research is imperative to elucidate this potential mechanism.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, the following diagrams illustrate the key signaling pathways of biguanides and a typical experimental workflow for investigating their effects on the gut microbiota in cancer models.

cluster_0 Biguanides (this compound/Metformin) cluster_1 Mitochondrion cluster_2 Cellular Processes Biguanides This compound / Metformin ComplexI Mitochondrial Complex I Biguanides->ComplexI inhibit AMPK AMPK ComplexI->AMPK activate mTOR mTOR AMPK->mTOR inhibit Apoptosis Apoptosis AMPK->Apoptosis promote Proliferation Cell Proliferation mTOR->Proliferation inhibit

Caption: Biguanide Anti-Cancer Signaling Pathway.

cluster_0 In Vivo Model cluster_1 Treatment Groups cluster_2 Sample Collection & Analysis AnimalModel Cancer Animal Model (e.g., Xenograft, Syngeneic) Control Vehicle Control AnimalModel->Control This compound This compound AnimalModel->this compound Metformin Metformin AnimalModel->Metformin Tumor Tumor Growth Monitoring Control->Tumor Fecal Fecal Sample Collection Control->Fecal This compound->Tumor This compound->Fecal Metformin->Tumor Metformin->Fecal Sequencing 16S rRNA or Shotgun Metagenomic Sequencing Fecal->Sequencing Metabolomics Metabolomic Analysis (e.g., SCFAs) Fecal->Metabolomics Bioinformatics Bioinformatic Analysis (Alpha/Beta Diversity, Taxonomic Composition) Sequencing->Bioinformatics

Caption: Experimental Workflow for Microbiota Analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on metformin, which can be adapted for future studies on this compound.

Animal Models and Drug Administration
  • Cancer Models: Syngeneic tumor models (e.g., MC38 colorectal cancer cells in C57BL/6 mice) or patient-derived xenograft (PDX) models are commonly used.[4] Tumors are established by subcutaneous or orthotopic injection of cancer cells.

  • Drug Administration: Metformin is typically administered via oral gavage (e.g., 250 mg/kg/day) or in drinking water.[4] For comparative studies, this compound would be administered at a lower, equipotent dose based on in vitro data.

Gut Microbiota Analysis
  • Fecal Sample Collection: Fecal pellets are collected at baseline and at specified time points throughout the treatment period and immediately frozen at -80°C.

  • DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits (e.g., QIAamp PowerFecal Pro DNA Kit).

  • 16S rRNA Gene Sequencing: The V3-V4 or V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: Sequencing reads are processed using pipelines like QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic assignment, and calculation of alpha and beta diversity metrics.

Fecal Microbiota Transplantation (FMT)
  • Donor Preparation: Fecal pellets from donor mice (e.g., metformin-treated) are homogenized in a sterile anaerobic environment with a cryoprotectant.

  • Recipient Preparation: Recipient mice are often pre-treated with an antibiotic cocktail to deplete their native microbiota.

  • Transplantation: The fecal slurry is administered to recipient mice via oral gavage. This procedure is repeated several times to establish the donor microbiota.[4]

Conclusion and Future Directions

This compound is a more potent anti-cancer agent than metformin in preclinical models, with its primary mechanism of action being the profound inhibition of mitochondrial complex I. While the role of the gut microbiota in mediating metformin's anti-cancer effects is well-established, a significant knowledge gap exists regarding this compound.

Future research should prioritize investigating the impact of this compound on the gut microbiome in various cancer models. Such studies, employing the experimental protocols outlined above, will be crucial to:

  • Determine if this compound's anti-cancer efficacy is also influenced by the gut microbiota.

  • Identify a unique "this compound-microbiota signature" and compare it to that of metformin.

  • Explore the potential for synergistic anti-cancer effects by combining this compound with microbiome-modulating interventions like probiotics or FMT.

Elucidating the role of the gut microbiota in this compound's anti-cancer activity will be a critical step in its potential clinical translation and could pave the way for novel combination therapies in oncology.

References

Phenformin's Differential Impact on Breast Cancer Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the varying efficacy and mechanisms of the biguanide phenformin across different breast cancer subtypes. This guide synthesizes key findings on this compound's effects on Luminal A, Luminal B, HER2-positive, and Triple-Negative Breast Cancer (TNBC), offering a valuable resource for researchers and drug development professionals in oncology.

This compound, a member of the biguanide class of drugs, has demonstrated significant anti-cancer properties in various preclinical models. Its efficacy, however, appears to be highly dependent on the molecular subtype of breast cancer. This report provides a detailed comparison of this compound's effects on cell viability, apoptosis, and key signaling pathways across the major subtypes, supported by experimental data from multiple studies.

Comparative Efficacy of this compound on Breast Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various breast cancer cell lines, each representing a specific subtype. Lower IC50 values indicate greater sensitivity to the drug.

Breast Cancer SubtypeCell LineIC50 of this compoundReference
Luminal A (ER+/PR+/HER2-)MCF-71.184 ± 0.045 mM[1][2]
ZR-75-10.665 ± 0.007 mM[1][2]
Luminal B / HER2-Positive (ER+/PR+/HER2+)BT-474Data on specific IC50 not available, but this compound was shown to inhibit EMT markers.[3]
HER2-Positive (ER-/PR-/HER2+)SKBR3~75 µM[3]
78617~25 µM[3]
Triple-Negative (ER-/PR-/HER2-)MDA-MB-2312.347 ± 0.010 mM[1][2]
SUM13151.885 ± 0.015 mM[1]

The data indicates that HER2-positive cell lines, particularly 78617, are the most sensitive to this compound's cytotoxic effects, with IC50 values in the micromolar range. Luminal A cell lines also show sensitivity, while the triple-negative cell lines appear to be the most resistant, requiring higher millimolar concentrations to achieve a 50% reduction in viability.

Induction of Apoptosis Across Subtypes

This compound has been shown to induce programmed cell death, or apoptosis, in breast cancer cells. The table below presents the percentage of early apoptotic cells following this compound treatment at the respective IC50 concentrations for each cell line.

Breast Cancer SubtypeCell Line% Early Apoptosis (this compound-treated)% Early Apoptosis (Control)Reference
Luminal A MCF-77.56%Not specified[1]
ZR-75-13.46%Not specified[1]
Triple-Negative MDA-MB-2318.09%Not specified[1]
SUM13154.21%Not specified[1]

These findings suggest that this compound can induce apoptosis in both Luminal A and Triple-Negative breast cancer cells. Notably, the MDA-MB-231 (TNBC) cell line showed the highest percentage of early apoptosis upon treatment.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

General Mechanism in Luminal and Triple-Negative Subtypes

In Luminal A and Triple-Negative breast cancer cells, this compound's primary mechanism involves the activation of AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to a decrease in protein synthesis and cell proliferation. Additionally, this compound has been shown to suppress the MAPK/ERK pathway, further contributing to its anti-proliferative effects.

G This compound This compound AMPK AMPK This compound->AMPK MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Apoptosis Apoptosis This compound->Apoptosis mTOR mTOR AMPK->mTOR p70s6k p70s6k mTOR->p70s6k Proliferation Cell Proliferation & Survival p70s6k->Proliferation MAPK_ERK->Proliferation

Caption: this compound's mechanism in Luminal and TNBC cells.

Specific Mechanism in HER2-Positive Subtype

In HER2-positive breast cancer, this compound exerts its effects not only through the AMPK/mTOR pathway but also by targeting the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway.[3] this compound treatment leads to a decrease in the phosphorylation and expression of IGF1R, thereby inhibiting downstream signaling through AKT and ERK, which are crucial for cell proliferation and survival in this aggressive subtype.[3]

G This compound This compound IGF1R IGF1R This compound->IGF1R ErbB2 ErbB2 (HER2) This compound->ErbB2 EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT AKT AKT IGF1R->AKT ErbB2->AKT ERK ERK ErbB2->ERK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of Phenformin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Phenformin, a biguanide antihyperglycemic agent that has been largely withdrawn from therapeutic use in many countries due to the risk of lactic acidosis, requires meticulous handling and disposal procedures in a laboratory setting.[1] This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices for chemical waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety precautions for handling this compound. Personal protective equipment (PPE) is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically impermeable gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Source: Adapted from this compound Safety Data Sheet information.[2]

Safe handling practices include working in a well-ventilated area, avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[2][3] All non-sparking tools should be used to prevent ignition sources.[2]

Step-by-Step this compound Disposal Procedure

While this compound is not explicitly categorized as a P-listed (acutely hazardous) or U-listed (toxic) waste under the Resource Conservation and Recovery Act (RCRA) in the provided search results, its known health risks necessitate that it be managed as a hazardous chemical waste. A conservative approach to disposal is recommended.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent unintentional reactions.

2. Containerization and Labeling:

  • Place this compound waste in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound").

3. On-Site Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.[4]

  • Ensure the disposal vendor provides a manifest that documents the "cradle-to-grave" management of the waste, in compliance with federal and local regulations.[4]

Note: It is prohibited to dispose of hazardous pharmaceutical waste down the drain or in the regular trash.

Accidental Spill and Release Measures

In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately evacuate personnel from the spill area.

  • If the spill is substantial, restrict access to the area and ensure adequate ventilation.

2. Personal Protection:

  • Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

3. Containment and Cleanup:

  • For dry spills, carefully collect the powder without generating dust and place it in the designated hazardous waste container.[3]

  • For wet spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

4. Disposal of Cleanup Materials:

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Visualizing Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for this compound disposal and the workflow for handling an accidental spill.

phenformin_disposal_workflow start Unused or Expired This compound is_returnable Can it be returned to the manufacturer for credit? start->is_returnable return_to_manufacturer Return to Manufacturer is_returnable->return_to_manufacturer Yes treat_as_waste Treat as Hazardous Waste is_returnable->treat_as_waste No segregate Segregate from other waste streams treat_as_waste->segregate containerize Place in a labeled, sealed hazardous waste container segregate->containerize store Store in a secure, well-ventilated area containerize->store dispose Arrange for pickup by a licensed hazardous waste contractor store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound.

phenformin_spill_response_workflow spill This compound Spill Occurs evacuate Evacuate and secure the area spill->evacuate don_ppe Don appropriate PPE (gloves, goggles, etc.) evacuate->don_ppe spill_type Determine spill type don_ppe->spill_type dry_spill Dry Spill: Carefully collect powder (avoiding dust) spill_type->dry_spill Dry wet_spill Wet Spill: Absorb with inert material spill_type->wet_spill Wet containerize Place cleanup material in hazardous waste container dry_spill->containerize wet_spill->containerize decontaminate Decontaminate the spill area containerize->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe end Spill Response Complete dispose_ppe->end

Caption: Workflow for responding to a this compound spill.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. This commitment to responsible chemical handling is a cornerstone of excellence in scientific research.

References

Essential Safety and Handling Guide for Phenformin in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of phenformin in a laboratory environment. Adherence to these procedures is essential to mitigate risks and ensure a safe research setting.

Hazard Identification and Quantitative Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause serious health effects, including lactic acidosis, which can be fatal.[1] Long-term exposure to high concentrations of dust may lead to changes in lung function.

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, some sources provide limits for particulates not otherwise specified. It is crucial to handle this compound with a high degree of caution, assuming a low OEL.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Harmful if swallowed.[1]
Serious Health Hazard Associated with lactic acidosis, a potentially fatal metabolic condition.[1]
Chronic Health Effects Long-term exposure to high dust concentrations may cause changes in lung function.
Occupational Exposure Limits (OELs) for this compound Hydrochloride (as Particulates Not Otherwise Regulated)
Parameter Limit Source
TWA (Inert or Nuisance Dust: Total dust)10 mg/m³[1]
TWA (Inert or Nuisance Dust: Respirable fraction)5 mg/m³[1]
Note: These are general limits for particulates and not specific to the active pharmacological effects of this compound. In the absence of a specific OEL, a conservative approach to control exposure is strongly recommended.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always consult the glove manufacturer's compatibility chart.
Eye Protection Safety glasses or chemical splash gogglesGoggles are preferred, especially when there is a risk of splashing.
Body Protection Laboratory coatA lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.A NIOSH-approved respirator with an appropriate cartridge should be used if there is a potential for generating dust or aerosols, or if working outside of a fume hood.

Experimental Protocols: Safe Handling Procedures

The following step-by-step procedures should be followed to ensure the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Work Area Preparation: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing:

    • Use a dedicated, calibrated analytical balance inside the fume hood.

    • Handle with non-sparking tools.

    • To avoid generating dust, gently scoop the powder. Do not pour directly from a large container.

    • Close the container tightly immediately after use.

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or vortex mixer to dissolve the compound completely. Ensure the container is securely capped during mixing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

General Handling Practices
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

  • Ensure the work area is well-ventilated.[1]

Signaling Pathway

This compound is known to exert its effects through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.

Phenformin_Signaling_Pathway This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK (Activation) AMP_ATP_Ratio->AMPK mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 Inhibits Cell_Growth_Proliferation Inhibition of Cell Growth and Proliferation mTORC1->Cell_Growth_Proliferation

Caption: this compound's mechanism of action.

Operational and Disposal Plans

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PPE: Wear the appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.

  • Containment:

    • Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust.[2] Dampen the material slightly with water to prevent it from becoming airborne.[2]

    • Liquid Spills: Cover the spill with an absorbent material.

  • Cleanup: Carefully scoop the contained material into a labeled, sealed waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Waste Disposal

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container.

  • Labeling: Label all waste containers with "Hazardous Waste," the name "this compound," and any other components of the waste.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenformin
Reactant of Route 2
Reactant of Route 2
Phenformin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。